(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Description
Properties
IUPAC Name |
(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAIEYASUCCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318345 | |
| Record name | (R)-QUINAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149341-34-4, 149245-03-4, 149341-33-3 | |
| Record name | (R)-QUINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149341-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-QUINAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 149245-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 149341-33-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and purification of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
An In-Depth Technical Guide to the Synthesis and Purification of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and purification of the novel phosphine ligand, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and catalysis who require a detailed, step-by-step protocol and an understanding of the underlying chemical principles. The synthesis is presented as a multi-step process, culminating in the isolation of a highly pure product suitable for a range of downstream applications.
Introduction: The Significance of Novel Phosphine Ligands
Phosphine ligands are of paramount importance in modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine ligand can profoundly influence the efficiency, selectivity, and scope of a catalytic transformation. The target molecule, this compound, incorporates a unique combination of sterically demanding and electronically distinct aromatic systems—the isoquinoline and naphthalene moieties. This structural complexity offers the potential for novel reactivity and selectivity in catalytic applications, such as the Buchwald-Hartwig amination, by creating a unique chiral pocket around the metal center.[1][2][3][4] The isoquinoline nitrogen atom can also play a crucial role in catalyst stabilization and reactivity through coordination to the metal center.[5]
This guide details a plausible and scientifically sound synthetic route to this target molecule, based on established chemical transformations.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound is proposed as a two-step sequence, starting from commercially available or readily accessible starting materials. The overall synthetic workflow is depicted in the diagram below.
Figure 1: Proposed synthetic workflow.
The synthesis commences with the preparation of the key intermediate, 1-(2-bromonaphthalen-1-yl)isoquinoline. This is followed by a palladium-catalyzed phosphination reaction to install the diphenylphosphino group, yielding the target molecule.
Experimental Protocols
Part 1: Synthesis of 1-(2-Bromonaphthalen-1-yl)isoquinoline
This step involves a Grignard reaction between the organometallic reagent derived from 1,2-dibromonaphthalene and 1-chloroisoquinoline. The regioselectivity of the Grignard formation is directed by the differential reactivity of the bromine atoms on the naphthalene ring.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 1,2-Dibromonaphthalene | 285.98 g/mol | 5.72 g | 20 mmol |
| Magnesium Turnings | 24.31 g/mol | 0.53 g | 22 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| 1-Chloroisoquinoline | 163.61 g/mol | 3.27 g | 20 mmol |
| Saturated NH4Cl solution | - | 50 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (0.53 g, 22 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 1,2-dibromonaphthalene (5.72 g, 20 mmol) in 50 mL of anhydrous THF.
-
Add a small portion of the dibromonaphthalene solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle bubbling), add the remaining dibromonaphthalene solution dropwise over 30 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Coupling Reaction:
-
In a separate flame-dried 250 mL flask under argon, dissolve 1-chloroisoquinoline (3.27 g, 20 mmol) in 50 mL of anhydrous THF.
-
Cool the 1-chloroisoquinoline solution to 0 °C in an ice bath.
-
Slowly transfer the prepared Grignard reagent to the solution of 1-chloroisoquinoline via a cannula over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-bromonaphthalen-1-yl)isoquinoline.
-
Part 2: Synthesis of this compound
This final step employs a palladium-catalyzed cross-coupling reaction between the synthesized aryl bromide and diphenylphosphine. This reaction is analogous in principle to the Buchwald-Hartwig amination.[2][4]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 1-(2-Bromonaphthalen-1-yl)isoquinoline | 386.27 g/mol | 3.86 g | 10 mmol |
| Diphenylphosphine | 186.20 g/mol | 2.05 g (1.8 mL) | 11 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 g/mol | 91.6 mg | 0.1 mmol |
| Xantphos | 578.68 g/mol | 173.6 mg | 0.3 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.35 g | 14 mmol |
| Anhydrous Toluene | - | 50 mL | - |
| Degassed Water | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask, add 1-(2-bromonaphthalen-1-yl)isoquinoline (3.86 g, 10 mmol), Pd2(dba)3 (91.6 mg, 0.1 mmol), Xantphos (173.6 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 50 mL of anhydrous, degassed toluene via syringe.
-
Finally, add diphenylphosphine (1.8 mL, 11 mmol) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of degassed water.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is a viscous oil or solid. Purify by column chromatography on silica gel under an inert atmosphere (eluent: degassed hexane/ethyl acetate gradient).
-
The fractions containing the product are combined and the solvent is removed under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system such as toluene/hexane to yield this compound as a solid.
-
Purification and Characterization
The purification of the final product is critical to its performance in catalytic applications. The following workflow is recommended:
Figure 2: Purification workflow.
Characterization Data (Expected):
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield (Step 1) | 60-70% |
| Yield (Step 2) | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Complex aromatic signals corresponding to the isoquinoline, naphthalene, and phenyl protons. |
| ³¹P NMR | A single peak in the characteristic range for triarylphosphines. |
| Mass Spectrometry (HRMS) | Calculated m/z for C34H24NP, found value should be within ± 5 ppm. |
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Organophosphorus compounds can be toxic and should be handled with care.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential.
-
Palladium catalysts are expensive and should be handled carefully to avoid waste.
Conclusion
The synthetic route and purification protocol detailed in this guide provide a comprehensive and actionable framework for the preparation of this compound. The methodology relies on well-established and robust chemical transformations, ensuring a high probability of success for researchers experienced in synthetic organic chemistry. The unique structural features of this phosphine ligand make it a promising candidate for advancing the field of catalysis, and this guide serves as a foundational resource for its synthesis and subsequent exploration in various chemical applications.
References
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021-12-03).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
- Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Reaction of 1-bromonaphthalene with PH 3 in the t -BuOK/DMSO system: PCl 3 -free synthesis of di(1-naphthyl)phosphine and its oxide - ResearchGate.
- The reaction of diphenylphosphine oxide and diphenylphosphine with dialkyl azodicarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed. (2019-09-26).
- Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed. (1994-12-09).
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Characterization of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a member of the quinolinyl/isoquinolinyl-naphthalene phosphine ligand family (QUINAP/isoQUINAP), represents a class of privileged P,N-ligands in asymmetric catalysis. The unique steric and electronic properties arising from the fusion of the isoquinoline and naphthalene rings, coupled with the phosphorus atom, make these compounds highly effective in a variety of transition metal-catalyzed reactions.[1][2] A thorough and unambiguous characterization of this ligand is paramount for its successful application and for understanding its behavior in catalytic cycles. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of such complex organic molecules in solution.[3]
This technical guide provides a comprehensive overview of the characterization of this compound using one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers.
The Power of Multinuclear and Multidimensional NMR
The structural complexity of this compound necessitates a multi-pronged NMR approach. While ¹H NMR provides initial insights into the proton environments, significant signal overlap in the aromatic region is expected. ¹³C NMR offers a wider chemical shift range, but signal assignment can be challenging. ³¹P NMR is crucial for directly probing the phosphorus center, a key feature of this ligand family.[4] The definitive assignment of all signals and the confirmation of the connectivity of the molecular fragments are achieved through two-dimensional correlation experiments.
Predicted NMR Data Summary
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of NMR data for structurally related isoquinoline, naphthalene, and diphenylphosphane derivatives found in the literature.[5][6][7]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoquinoline | |||
| H3 | ~8.6 | d | ~5.5 |
| H4 | ~7.8 | d | ~5.5 |
| H5 | ~8.0 | d | ~8.0 |
| H6 | ~7.6 | t | ~7.5 |
| H7 | ~7.7 | t | ~7.5 |
| H8 | ~8.2 | d | ~8.0 |
| Naphthalene | |||
| H3' | ~8.1 | d | ~9.0 |
| H4' | ~7.9 | d | ~9.0 |
| H5' | ~7.5 | t | ~7.5 |
| H6' | ~7.4 | t | ~7.5 |
| H7' | ~7.9 | d | ~8.0 |
| H8' | ~7.3 | d | ~8.0 |
| Diphenylphosphane | |||
| o-H | ~7.3-7.5 | m | |
| m-H | ~7.3-7.5 | m | |
| p-H | ~7.3-7.5 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbons | Predicted Chemical Shift (ppm) |
| Isoquinoline | |
| C1 | ~160 |
| C3 | ~142 |
| C4 | ~120 |
| C4a | ~136 |
| C5 | ~127 |
| C6 | ~130 |
| C7 | ~127 |
| C8 | ~128 |
| C8a | ~129 |
| Naphthalene | |
| C1' | ~134 |
| C2' | ~133 (d, J(P,C) ≈ 20 Hz) |
| C3' | ~128 |
| C4' | ~126 |
| C4a' | ~132 |
| C5' | ~126 |
| C6' | ~128 |
| C7' | ~125 |
| C8' | ~127 |
| C8a' | ~134 |
| Diphenylphosphane | |
| ipso-C | ~138 (d, J(P,C) ≈ 15 Hz) |
| o-C | ~134 (d, J(P,C) ≈ 20 Hz) |
| m-C | ~129 |
| p-C | ~131 |
Table 3: Predicted ³¹P NMR Chemical Shift (in CDCl₃)
| Nucleus | Predicted Chemical Shift (ppm) |
| ³¹P | ~ -15 to -25 |
Experimental Protocols
A systematic approach is essential for the complete and accurate NMR characterization of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for all experiments.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is used, with its signal set to 0.0 ppm.[8]
NMR Data Acquisition
The following sequence of experiments is recommended:
-
¹H NMR: A standard one-dimensional proton NMR experiment.
-
³¹P{¹H} NMR: A proton-decoupled ³¹P NMR experiment to determine the chemical shift of the phosphorus atom.
-
¹³C{¹H} NMR: A proton-decoupled ¹³C NMR experiment to identify the number of unique carbon environments.
-
DEPT-135: This experiment helps differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the connectivity of protons on the isoquinoline, naphthalene, and phenyl rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly important for identifying quaternary carbons and for confirming the connectivity between the different ring systems.
In-depth Spectral Analysis and Interpretation
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) will be complex due to the presence of 23 aromatic protons.
-
Isoquinoline Moiety: The protons of the isoquinoline ring are expected to appear as distinct doublets and triplets, though some may overlap. The H3 and H4 protons will likely be doublets due to their coupling to each other. The protons on the benzo fragment of the isoquinoline (H5-H8) will show characteristic splitting patterns based on their ortho, meta, and para relationships.
-
Naphthalene Moiety: The six protons of the naphthalene ring will also appear in the aromatic region, further contributing to the complexity. Their chemical shifts and coupling patterns can be predicted based on data for similar 1,2-disubstituted naphthalenes.[9]
-
Diphenylphosphane Moiety: The ten protons of the two phenyl rings will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.
¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.
-
Aromatic Carbons: A large number of signals are expected in the aromatic region (120-160 ppm).
-
Phosphorus-Carbon Coupling: The carbon atoms directly bonded to the phosphorus atom (ipso-carbons of the phenyl rings and C2' of the naphthalene ring) and those two or three bonds away will show coupling to the ³¹P nucleus, appearing as doublets. The magnitude of the coupling constant (J(P,C)) provides valuable structural information.
³¹P NMR Spectrum
The ³¹P NMR spectrum is a simple yet powerful tool for characterizing phosphine ligands.[4]
-
Chemical Shift: For this compound, a single peak is expected in the ³¹P{¹H} NMR spectrum. The predicted chemical shift of around -15 to -25 ppm is typical for triarylphosphines. The exact chemical shift is sensitive to the electronic and steric environment of the phosphorus atom.
2D NMR for Unambiguous Assignments
The true power of modern NMR lies in its two-dimensional techniques, which are essential for a molecule of this complexity.
-
COSY: This experiment will allow for the tracing of proton-proton connectivities within each of the three aromatic systems (isoquinoline, naphthalene, and the two phenyl rings).
-
HSQC: By correlating each proton with its directly attached carbon, the HSQC spectrum will enable the confident assignment of most of the carbon signals in the ¹³C NMR spectrum.
-
HMBC: The HMBC spectrum is the key to connecting the different fragments of the molecule. For instance, correlations between the isoquinoline protons and the naphthalene carbons, and between the naphthalene protons and the phosphorus-coupled carbons, will definitively establish the overall structure.
Visualizing the Characterization Workflow
Caption: Workflow for the NMR characterization of this compound.
Conclusion
The comprehensive NMR characterization of this compound is a critical step in its application as a ligand in catalysis. By employing a systematic approach that combines one-dimensional ¹H, ¹³C, and ³¹P NMR with two-dimensional COSY, HSQC, and HMBC experiments, an unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently characterize this important class of P,N-ligands, ensuring the scientific integrity of their work and accelerating progress in the field of asymmetric catalysis.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. RSC. Retrieved from [Link]
-
Stoltz, B. M. (n.d.). Atroposelective Synthesis of PINAP via Dynamic Kinetic Asymmetric Transformation. Caltech. Retrieved from [Link]
-
(n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C-H/N-H Functionalization under Metal-Free Conditions. RSC. Retrieved from [Link]
-
Stoltz, B. M. (n.d.). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. Caltech. Retrieved from [Link]
- Brown, J. M., & Huddleston, J. (1998). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 173-178.
- Chen, Y., et al. (2013). Asymmetric synthesis of QUINAP via dynamic kinetic resolution. Journal of the American Chemical Society, 135(45), 16829–16832.
-
(n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]
- Ben-Ammar, L., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
- Zhang, J., et al. (2018). Synthesis of Axially Chiral QUINAP Derivatives by Ketone‐Catalyzed Enantioselective Oxidation.
- Cagle, E. C., et al. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
- Walensky, J. R., et al. (2021). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry, 60(17), 13363–13375.
-
SciSpace. (n.d.). Sterically Crowded peri‐Substituted Naphthalene Phosphines and their PV Derivatives. Retrieved from [Link]
- Raynaud, C., et al. (2020). A DFT Protocol for the Prediction of 31 P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3121–3130.
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]
- Castro, V., et al. (2010). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 55(1), 125-128.
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An In-depth Technical Guide to the Electronic and Steric Properties of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, commonly known as QUINAP, is a premier P,N-bidentate ligand renowned for its role in asymmetric catalysis.[1] Its unique structural framework, characterized by atropisomerism arising from the restricted rotation about the naphthalene-isoquinoline C-C bond, imparts a rigid and well-defined chiral environment crucial for high stereoselectivity. This guide provides a comprehensive analysis of the core electronic and steric properties of QUINAP, explains the causality behind the experimental techniques used for its characterization, and details its application in synthetically important transformations.
Introduction: The Significance of QUINAP
QUINAP belongs to a powerful class of axially chiral P,N ligands that have found broad applications in a diverse array of asymmetric transformations.[2] The ligand's architecture features a phosphorus donor atom on a naphthalene ring and a nitrogen donor atom within an isoquinoline ring. This P,N-bidentate setup, combined with its inherent chirality, makes QUINAP highly effective in coordinating with transition metals like rhodium, palladium, ruthenium, and copper to form catalysts capable of inducing high enantioselectivity.[3][4]
The success of QUINAP lies in the precise tuning of its electronic and steric characteristics. The electron-donating ability of the phosphine group and the steric bulk imposed by the naphthyl and phenyl substituents are critical determinants of the reactivity and selectivity of its metal complexes. Understanding these properties is paramount for optimizing existing catalytic systems and designing novel synthetic methodologies.
Molecular Structure and Synthesis
The fundamental structure of QUINAP presents a unique chiral axis. This guide will focus on the (S)-enantiomer for consistency.
Diagram: Molecular Structure of (S)-QUINAP
Caption: Molecular structure of this compound (QUINAP).
Synthetic Strategy Overview
The synthesis of QUINAP is a multi-step process that has been refined over the years to improve efficiency and yield.[4] A common modern approach involves a dynamic kinetic resolution (DKR) via a C-P cross-coupling reaction.[1]
Expert Insight: The choice of a DKR strategy is significant because it allows for the conversion of a racemic starting material into a single desired enantiomer of the product in high yield and enantiomeric excess, bypassing the often inefficient classical resolution of the final product.[1] This is achieved by ensuring that the atropisomeric precursors can racemize under the reaction conditions, while the chiral catalyst selectively converts only one of the precursor's enantiomers to the product.[1]
Electronic Properties: A Quantitative Perspective
The electronic nature of a phosphine ligand dictates its ability to donate electron density to a metal center (σ-donation) and accept electron density back from the metal (π-acceptance). These interactions are fundamental to the stability and reactivity of the resulting organometallic complex.[5]
Tolman Electronic Parameter (TEP)
The most widely accepted metric for quantifying the net electron-donating character of a phosphine ligand is the Tolman Electronic Parameter (TEP).[6] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a standard nickel complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[5]
-
Strongly electron-donating ligands increase the electron density on the metal, which leads to stronger back-bonding into the π* orbitals of the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency .[6][7]
-
Electron-withdrawing ligands decrease the electron density on the metal, reducing back-bonding to CO. This strengthens the C-O bond and results in a higher ν(CO) stretching frequency .[6]
Computational Analysis: DFT Insights
Density Functional Theory (DFT) is a powerful computational tool used to probe the electronic structure of molecules.[8][9] For QUINAP, DFT calculations can provide valuable information about:
-
Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ligand's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A high HOMO energy level indicates a strong donor.[10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution within the molecule, revealing the electron density on the phosphorus and nitrogen donor atoms and how it is influenced by the aromatic systems.[10]
Steric Properties: Defining the Catalytic Pocket
The steric bulk of a ligand is as critical as its electronic properties. It governs the coordination geometry around the metal center, influences substrate approach, and is often the primary factor controlling enantioselectivity.
Ligand Cone Angle (Tolman Cone Angle)
The primary metric for quantifying ligand steric bulk is the Tolman cone angle (θ).[11] It is defined as the apex angle of a cone, with the metal center at the vertex (at a standard M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand.[12]
-
Large cone angles indicate significant steric hindrance, which can create a well-defined chiral pocket, forcing substrates to bind in a specific orientation and leading to high enantioselectivity. However, excessive bulk can also inhibit catalysis by preventing substrate coordination.
-
Small cone angles imply less steric hindrance, which may lead to lower selectivity or allow for the coordination of bulkier substrates.
For QUINAP, the rigid, interlocking structure of the naphthalene and isoquinoline rings, coupled with the two phenyl groups on the phosphorus atom, creates a significant and highly asymmetric steric profile.
X-ray Crystallography Data
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and torsion angles.[13] An X-ray crystal structure of racemic QUINAP has been reported, confirming its atropisomeric nature.[4]
Key Structural Parameters from X-ray Analysis of (S)-QUINAP: [4]
| Parameter | Value | Significance |
|---|---|---|
| P(1)−C(19) Bond Length | 1.8397(15) Å | Standard P-C(aryl) bond length. |
| P(1)−C(20) Bond Length | 1.8403(19) Å | Standard P-C(aryl) bond length. |
| P(1)−C(26) Bond Length | 1.8314(19) Å | Standard P-C(naphthyl) bond length. |
| C(19)−P(1)−C(20) Angle | 98.29(7)° | Represents the bite angle between the two phenyl groups. |
| C(19)−P(1)−C(26) Angle | 102.63(9)° | Bite angle involving the naphthalene moiety. |
| C(20)−P(1)−C(26) Angle | 103.89(8)° | Bite angle involving the naphthalene moiety. |
Expert Insight: The bond angles around the phosphorus atom are crucial. They deviate from the ideal tetrahedral angle (109.5°) and contribute to the overall shape of the ligand's cone angle. The fixed orientation of the naphthalene and isoquinoline rings due to the chiral axis creates a much more defined and rigid steric environment than a more flexible ligand like BINAP. This rigidity is often credited for the high levels of stereocontrol achieved with QUINAP-based catalysts.[3]
Experimental Protocols: Characterization Workflow
A self-validating workflow is essential to confirm the identity, purity, and properties of synthesized QUINAP.
Diagram: Characterization Workflow for QUINAP
Caption: A validated workflow for the synthesis and characterization of QUINAP.
Protocol 1: ³¹P NMR Spectroscopy
Causality: ³¹P NMR is the most direct non-destructive technique for analyzing phosphine ligands. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus nucleus. It confirms the formation of the P-C bond and the oxidation state of the phosphorus (typically P(III)).
Methodology:
-
Dissolve ~5-10 mg of the purified QUINAP sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum using a spectrometer operating at a suitable frequency (e.g., 162 MHz for a 400 MHz ¹H instrument).
-
Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for referencing.
-
Validation: A single sharp peak in the expected region for triarylphosphines (typically -5 to -20 ppm) indicates a pure compound. The absence of peaks around +20 to +40 ppm confirms the absence of the corresponding phosphine oxide impurity.
Protocol 2: Determination of Enantiomeric Excess (ee)
Causality: Since QUINAP is a chiral ligand, verifying its enantiomeric purity is critical for its use in asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Methodology:
-
Prepare a dilute solution of the QUINAP sample (~1 mg/mL) in the mobile phase.
-
Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The selection of the column is crucial and often requires screening.
-
Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol. The ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Set the flow rate (e.g., 0.5-1.0 mL/min) and detect the eluting compounds using a UV detector at a wavelength where the compound absorbs strongly (e.g., 254 nm or 280 nm).
-
Validation: Inject a sample of racemic QUINAP to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100. For catalytic applications, an ee of ≥98% is typically required.
Catalytic Applications: Where Properties Meet Performance
The well-defined electronic and steric properties of QUINAP translate into exceptional performance in a range of catalytic asymmetric reactions.
-
Rhodium-Catalyzed Hydroboration: Cationic rhodium-QUINAP complexes are highly effective catalysts for the asymmetric hydroboration of various alkenes, a reaction of significant synthetic utility.[4] The ligand's steric profile controls the facial selectivity of borane addition to the double bond.
-
Palladium-Catalyzed Allylic Alkylation: Pd-QUINAP complexes catalyze the enantioselective alkylation of allylic substrates.[3] NMR studies have shown that the stereochemical outcome is dictated by the relative stability of diastereomeric η³-allyl-palladium intermediates, which is directly influenced by the chiral pocket of the QUINAP ligand.[3]
-
Ruthenium-Catalyzed Hydrogenation: Ru-QUINAP complexes have been successfully employed in the asymmetric hydrogenation of ketones and olefins.[4]
Conclusion
This compound (QUINAP) stands as a testament to the power of rational ligand design in homogeneous catalysis. Its efficacy stems from a masterful combination of electronic and steric features: a moderately electron-rich phosphine center for effective metal binding and a rigid, sterically demanding, and atropisomeric backbone that enforces high stereochemical control. The experimental and computational methods detailed in this guide provide a robust framework for the characterization of QUINAP and related ligands, enabling researchers to correlate these fundamental properties with catalytic performance and drive the development of next-generation synthetic tools.
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Blacker, A. J., et al. (2003). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Organic Process Research & Development, 7(3), 379-384. Available from: [Link]
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Ye, M., et al. (2021). Access to enantiomerically pure QUINAPs and applications in enantioselective catalysis. Chemical Science, 12(21), 7348-7354. Available from: [Link]
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Wang, Y., et al. (2022). Modular Assembly of Axially Chiral QUINAP Derivatives via Nickel-Catalyzed Enantioselective C–P Cross-Coupling. ACS Catalysis, 12(15), 9413-9421. Available from: [Link]
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Stoltz, B. M., et al. (2013). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 135(43), 16088-16091. Available from: [Link]
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Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. Available from: [Link]
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Ahmad, I., et al. (2022). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Journal of Chemistry, 2022, 1-11. Available from: [Link]
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Khan, I., et al. (2023). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports, 13(1), 10738. Available from: [Link]
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Sharp, C. G., Leach, A. D. P., & Macdonald, J. E. (n.d.). Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. Supporting Information. Available from: [Link]
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Harvey, J. N., et al. (2018). Cone potential definition for approximating steric effects. Journal of Computational Chemistry, 39(28), 2359-2367. Available from: [Link]
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Ardizzoia, G. A., & Brenna, S. (2017). Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. Physical Chemistry Chemical Physics, 19(8), 5971-5978. Available from: [Link]
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Shields, B. J., et al. (2021). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Properties. ChemRxiv. Available from: [Link]
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Al-Tel, T. H., et al. (2010). Synthesis of the starting isoquinolines 1 a–j. Tetrahedron Letters, 51(33), 4434-4437. Available from: [Link]
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Mir, M. A., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Dispersion Science and Technology, 45(5), 1363-1373. Available from: [Link]
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Patel, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 20901-20917. Available from: [Link]
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Al-Masoudi, N. A., et al. (2022). Dft Computational Study of Optical Properties for Bis-Schiff Bases of 8-Aminoquinoline Derivatives and Furan-2, 3-Di-Carbaldehyde. SSRN Electronic Journal. Available from: [Link]
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Coles, S. J., et al. (2007). X-Ray crystal structure of the ligand 1. Dalton Transactions, (36), 4065-4071. Available from: [Link]
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Li, Y., et al. (2022). Synthesis of isoquinolin-1,4-diones via photocatalytic C(sp2)-C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl)-isoquinolin-1(2H)-ones. Green Chemistry, 24(10), 4038-4043. Available from: [Link]
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Khan, I., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 28(14), 5377. Available from: [Link]
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Jelsch, C., et al. (2023). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2023(2), M1639. Available from: [Link]
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Akkurt, M., et al. (2023). The crystal structure of 1-(naphthalen-2-ylsulfonyl)-2,2-diphenyl-1,2-dihydro-2λ,3λ-[3][4][14]diazaborolo[4,5,1-ij]quinoline, C31H23BN2O2S. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 1-3. Available from: [Link]
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Nichols, D. E., et al. (1994). Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. Journal of Medicinal Chemistry, 37(24), 4346-4355. Available from: [Link]
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The Genesis and Evolution of Axially Chiral P,N-Ligands: A Technical Guide to Asymmetric Catalysis
Abstract
Axially chiral P,N-ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of chiral molecules with exceptional levels of stereocontrol. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and application of these privileged ligands. We will delve into the foundational work on QUINAP, explore the rise of the versatile PHOX family of ligands, and trace the evolutionary trajectory of their design. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of these powerful catalytic tools.
Introduction: The Dawn of a New Ligand Class
The quest for highly efficient and selective catalysts for asymmetric transformations has been a driving force in modern organic chemistry. While C2-symmetric diphosphine ligands like BINAP demonstrated remarkable success, the exploration of non-symmetrical ligands opened new avenues for catalyst design and reactivity.[1] Axially chiral P,N-ligands, which possess a stereogenic axis due to restricted rotation around a biaryl bond, represent a significant breakthrough in this domain.[2][3] These ligands uniquely combine the electronic and steric properties of a phosphine donor with a nitrogen-containing heterocycle, creating a distinct and tunable chiral environment around a metal center.
The seminal moment in this field was the development of QUINAP (1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline) by Brown and co-workers in the early 1990s.[4] This pioneering work laid the foundation for a burgeoning area of research that would later see the independent and near-simultaneous development of phosphinooxazoline (PHOX) ligands by the groups of Pfaltz, Helmchen, and Williams in 1993.[5] This guide will trace the fascinating history of these ligands, from their initial discovery to the sophisticated designs of today, highlighting the key scientific insights that have propelled their development.
The QUINAP Family: The Progenitor of Axially Chiral P,N-Ligands
QUINAP was the first widely successful axially chiral P,N-ligand, and its development marked a paradigm shift in asymmetric catalysis.[4] Its rigid biaryl backbone and the distinct coordination properties of the phosphorus and nitrogen atoms provided a unique platform for inducing chirality.
Synthesis of QUINAP
The original synthesis of racemic QUINAP involved a multi-step sequence, with the key step being the construction of the biaryl linkage. Modern approaches have refined this process, often employing palladium-catalyzed cross-coupling reactions. A significant challenge in QUINAP chemistry is the resolution of the racemic mixture to obtain the enantiopure ligand.
Experimental Protocol: Synthesis and Resolution of QUINAP
This protocol outlines a common approach for the synthesis of racemic QUINAP, followed by a classical resolution procedure.
Part A: Synthesis of Racemic 1-(2'-Bromo-1'-naphthyl)isoquinoline
-
Starting Materials: 2-Bromo-1-naphthalenamine, isoquinoline, isoamyl nitrite.
-
Procedure: a. To a solution of 2-bromo-1-naphthalenamine in a suitable solvent (e.g., acetonitrile), add isoquinoline. b. Cool the mixture in an ice bath and slowly add isoamyl nitrite. c. Allow the reaction to warm to room temperature and stir for several hours. d. Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). e. Purify the crude product by column chromatography on silica gel to yield racemic 1-(2'-bromo-1'-naphthyl)isoquinoline.
Part B: Synthesis of Racemic QUINAP
-
Starting Materials: Racemic 1-(2'-bromo-1'-naphthyl)isoquinoline, diphenylphosphine, palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., dppf), and a base (e.g., DIPEA).
-
Procedure: a. To a solution of racemic 1-(2'-bromo-1'-naphthyl)isoquinoline in a degassed solvent (e.g., dioxane), add diphenylphosphine, the palladium catalyst, the phosphine ligand, and the base. b. Heat the reaction mixture under an inert atmosphere (e.g., argon) until the starting material is consumed (monitor by TLC or LC-MS). c. Cool the reaction, filter through a pad of Celite, and concentrate the filtrate. d. Purify the crude product by column chromatography on silica gel to afford racemic QUINAP.[6]
Part C: Resolution of Racemic QUINAP
-
Resolving Agent: A chiral palladium complex, such as dichlorobis[dimethyl(1-(1-naphthyl)ethyl)aminato-C2,N]dipalladium(II).[4]
-
Procedure: a. React the racemic QUINAP with a half-equivalent of the chiral palladium complex to form diastereomeric palladium complexes. b. Separate the diastereomers by fractional crystallization. c. Decompose the separated diastereomeric complexes with a strong ligand (e.g., cyanide) to release the enantiopure QUINAP ligands.
A more recent and efficient approach for obtaining enantiopure QUINAP involves a palladium-catalyzed dynamic kinetic resolution, which avoids the need for classical resolution.[7][8]
dot
Caption: Synthetic workflow for QUINAP.
Applications of QUINAP in Asymmetric Catalysis
QUINAP and its derivatives have proven to be highly effective ligands in a range of asymmetric catalytic reactions, most notably in rhodium-catalyzed hydroboration and palladium-catalyzed allylic alkylation.[9]
Rhodium-Catalyzed Asymmetric Hydroboration
The hydroboration of olefins is a fundamental transformation in organic synthesis, providing access to valuable alcohols. The use of a rhodium catalyst bearing a chiral ligand allows for the enantioselective addition of a borane to a prochiral olefin. QUINAP has been shown to be an excellent ligand for this reaction, particularly for vinyl arenes.[8][10]
The catalytic cycle is believed to involve the oxidative addition of the borane to the Rh(I) center, followed by olefin coordination, migratory insertion, and reductive elimination to release the alkylborane product and regenerate the catalyst.[11][12]
Table 1: Performance of QUINAP in Rh-Catalyzed Asymmetric Hydroboration of Vinyl Arenes
| Substrate | Product | Yield (%) | ee (%) | Reference |
| Styrene | 1-Phenylethanol | 95 | 90 | [10] |
| 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethanol | 92 | 94 | [8] |
| 4-Chlorostyrene | 1-(4-Chlorophenyl)ethanol | 96 | 88 | [8] |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the formation of C-C and C-heteroatom bonds. Chiral P,N-ligands like QUINAP have been successfully employed to control the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate.[1]
The PHOX Ligands: A Modular and Versatile Family
The development of phosphinooxazoline (PHOX) ligands marked a significant advancement in the field of axially chiral P,N-ligands.[5] Their modular synthesis allows for the facile tuning of both steric and electronic properties, making them a highly versatile class of ligands for a wide range of asymmetric catalytic reactions.[13]
Synthesis of PHOX Ligands
The modularity of PHOX ligands stems from the ability to independently synthesize the phosphine-containing aryl unit and the chiral oxazoline moiety, which are then coupled together. A particularly efficient and widely used method for the final P-C bond formation is the copper-catalyzed Ullmann-type coupling.[14]
Experimental Protocol: Synthesis of (S)-t-BuPHOX
This protocol details the synthesis of (S)-tert-butylPHOX, a commonly used and highly effective PHOX ligand.[15]
Step 1: Synthesis of (S)-2-Amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol)
-
Starting Material: (S)-tert-leucine.
-
Procedure: a. Reduce (S)-tert-leucine with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or borane dimethyl sulfide complex (BMS), in an appropriate solvent like tetrahydrofuran (THF). b. Work up the reaction carefully to obtain crude (S)-tert-leucinol, which can often be used in the next step without further purification.
Step 2: Synthesis of (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)-2-bromobenzamide
-
Starting Materials: (S)-tert-leucinol, 2-bromobenzoyl chloride.
-
Procedure: a. React (S)-tert-leucinol with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane (DCM). b. Purify the resulting amide by recrystallization or column chromatography.
Step 3: Synthesis of (S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole
-
Starting Material: (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)-2-bromobenzamide.
-
Procedure: a. Cyclize the amino alcohol derivative using a dehydrating agent. A common method is to treat the amide with thionyl chloride (SOCl2) or by using the Appel reaction conditions (triphenylphosphine and carbon tetrachloride). b. Purify the resulting oxazoline by column chromatography.
Step 4: Synthesis of (S)-t-BuPHOX
-
Starting Materials: (S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole, diphenylphosphine, copper(I) iodide (CuI), a base (e.g., cesium carbonate or potassium carbonate), and a diamine ligand (e.g., N,N'-dimethylethylenediamine).
-
Procedure: a. In a glovebox or under an inert atmosphere, combine the bromo-oxazoline, diphenylphosphine, CuI, base, and diamine ligand in a degassed solvent (e.g., toluene or dioxane). b. Heat the reaction mixture until the starting material is consumed. c. Cool the reaction, filter through a pad of Celite, and concentrate the filtrate. d. Purify the crude (S)-t-BuPHOX by column chromatography on silica gel.[14]
dot
Caption: Modular synthesis of PHOX ligands.
Applications of PHOX Ligands in Asymmetric Catalysis
The modularity of PHOX ligands has led to their successful application in a vast array of asymmetric catalytic reactions, including the Heck reaction, allylic alkylation, and hydrogenation.
Palladium-Catalyzed Asymmetric Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation between an aryl or vinyl halide and an alkene.[3] The use of chiral PHOX ligands with palladium catalysts has enabled highly enantioselective variations of this reaction.[16]
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination, migratory insertion, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst. The chiral ligand influences the facial selectivity of the alkene insertion, thereby controlling the stereochemistry of the newly formed stereocenter.
Table 2: Performance of PHOX Ligands in the Asymmetric Heck Reaction
| Aryl Halide | Alkene | Ligand | Yield (%) | ee (%) | Reference |
| Phenyl triflate | 2,3-Dihydrofuran | (S)-t-BuPHOX | 85 | 96 | [16] |
| 4-Methoxyphenyl triflate | Cyclopentene | (S)-i-PrPHOX | 90 | 92 | [5] |
| Naphthyl triflate | 2,3-Dihydrofuran | (R)-PhPHOX | 88 | 98 | [16] |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Similar to QUINAP, PHOX ligands are highly effective in palladium-catalyzed AAA. The ability to fine-tune the steric and electronic properties of the PHOX ligand allows for optimization of both reactivity and enantioselectivity for a given substrate.
The Evolution of Axially Chiral P,N-Ligands: Beyond QUINAP and PHOX
The success of QUINAP and PHOX spurred the development of new generations of axially chiral P,N-ligands with improved properties. These advancements were driven by a deeper understanding of the catalytic mechanisms and the structure-activity relationships of the ligands.
One notable example is the development of SIPHOX (Spiro-PHOX) ligands. These ligands incorporate a spirocyclic backbone, which restricts the conformational flexibility of the ligand and creates a more defined and rigid chiral pocket around the metal center. This often leads to higher enantioselectivities in catalytic reactions.
Another direction of evolution has been the modification of the electronic properties of the ligands. The introduction of electron-withdrawing or electron-donating groups on the phosphine or the heterocyclic moiety can significantly impact the catalytic activity and selectivity of the metal complex.
dot
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- 5. Rapid synthesis of an electron-deficient t-BuPHOX ligand: cross-coupling of aryl bromides with secondary phosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP): A Privileged Ligand in Asymmetric Catalysis
This guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a chiral ligand widely recognized by its acronym, QUINAP.
Introduction to QUINAP: A Cornerstone of Asymmetric Synthesis
This compound, or QUINAP, is a highly influential organophosphorus compound that has carved a significant niche in the field of asymmetric catalysis. As a member of the atropisomeric P,N-ligand class, its unique structural framework, characterized by a chiral axis arising from restricted rotation about the naphthalene-isoquinoline bond, has made it a powerful tool for inducing enantioselectivity in a variety of metal-catalyzed transformations.[1] The development of QUINAP in 1993 marked a significant advancement in ligand design, offering a robust platform for creating chiral environments around a metal center.[2][3] Its utility has been demonstrated in numerous reactions, including hydroborations, hydrogenations, and allylic alkylations, rendering it a valuable asset in the synthesis of complex, stereochemically defined molecules.[2][3]
Chemical Identity and Physicochemical Properties
QUINAP is a bidentate ligand, coordinating to metal centers through its phosphorus and nitrogen atoms. This P,N-chelation forms a stable six-membered ring, a key feature for its catalytic efficacy.[2] Due to its axial chirality, QUINAP exists as two stable, non-interconverting enantiomers, (R)-QUINAP and (S)-QUINAP.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Acronym | QUINAP | [1] |
| Molecular Formula | C₃₁H₂₂NP | [4] |
| Molecular Weight | 439.5 g/mol | [4] |
| CAS Number (R)-enantiomer | 149341-34-4 | [4] |
| CAS Number (S)-enantiomer | 149341-37-7 | Inferred from supplier data |
| Appearance | White to off-white solid | Inferred from general chemical properties |
| Storage | 2-8°C, Refrigerator | [4] |
The Principle of Enantioselection with QUINAP
The efficacy of QUINAP in asymmetric catalysis stems from its well-defined and rigid chiral pocket created upon coordination to a metal catalyst. The atropisomeric nature of the ligand dictates a specific three-dimensional arrangement of the naphthalene and isoquinoline rings, which in turn influences the orientation of the diphenylphosphino group. This fixed chirality creates a sterically demanding environment that preferentially accommodates one prochiral substrate orientation over the other, leading to the selective formation of one enantiomer of the product.
Caption: General coordination of the QUINAP ligand to a metal center, creating a chiral pocket for substrate binding.
Synthesis and Resolution of QUINAP
The synthesis of QUINAP has been a subject of considerable research, with several routes developed to access this valuable ligand. A practical and often-cited synthesis involves a multi-step sequence, followed by an efficient resolution to separate the enantiomers.[3]
Synthesis of Racemic QUINAP
A common synthetic strategy commences with the coupling of 2-methoxynaphthyl-1-boronic acid and 2-chloroisoquinoline.[3] This is typically followed by a series of transformations to introduce the diphenylphosphino group. More recent advancements have focused on developing more concise and enantioselective methods, such as dynamic kinetic resolution involving arylpalladium intermediates.[1]
Resolution of Enantiomers
The separation of racemic QUINAP into its (R) and (S) enantiomers is crucial for its application in asymmetric catalysis. An effective method for resolution involves the use of a chiral palladium complex. By employing a deficiency of a chloropalladium complex derived from an enantiomerically pure amine, diastereomeric complexes of QUINAP are formed.[3] These diastereomers exhibit different solubilities, allowing for their separation via fractional crystallization. Subsequent decomplexation liberates the enantiomerically pure QUINAP ligands.
Key Applications in Asymmetric Catalysis
QUINAP has proven to be a versatile and effective ligand in a wide array of asymmetric reactions. Its complexes with various transition metals, most notably rhodium, ruthenium, palladium, and copper, have demonstrated high enantioselectivities.
-
Asymmetric Hydroboration: Cationic rhodium complexes of QUINAP are highly effective catalysts for the asymmetric hydroboration of alkenes.[2][3] This methodology is particularly successful for monosubstituted vinylarenes and can also be applied to more challenging α,β-disubstituted arylalkenes.[3]
-
Asymmetric Hydrogenation: Ruthenium-QUINAP complexes have been successfully employed in the asymmetric hydrogenation of ketones.[3] Additionally, iridium complexes of QUINAP are used for the enantioselective hydrogenation of olefins.
-
Asymmetric Allylic Alkylation: Palladium-QUINAP complexes serve as efficient catalysts for asymmetric allylic alkylation reactions, such as the reaction between malonate and rac-1,3-diphenylallyl acetate.[2]
-
Copper-Catalyzed Reactions: QUINAP has been shown to be an effective ligand in copper-catalyzed reactions. For instance, it has been used in the α-alkynylation of enamines and the β-borylation of α,β-unsaturated esters.[3]
-
Diels-Alder Reactions: A crystallographically characterized Ruthenium-QUINAP complex has been shown to catalyze the Diels-Alder reaction between cyclopentadiene and methacrolein with high diastereo- and enantioselectivity.[3]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroboration of Styrene
The following protocol is a representative example of the use of QUINAP in an asymmetric hydroboration reaction.
Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess via the asymmetric hydroboration of styrene using a Rh-(S)-QUINAP catalyst, followed by oxidative workup.
Materials:
-
(S)-QUINAP
-
[Rh(cod)₂]BF₄ (Bis(cyclooctadiene)rhodium tetrafluoroborate)
-
Styrene
-
Catecholborane
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Standard laboratory glassware and Schlenk line equipment
Workflow:
Caption: Step-by-step workflow for the asymmetric hydroboration of styrene using a QUINAP-based catalyst.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-QUINAP (0.011 mmol) and [Rh(cod)₂]BF₄ (0.01 mmol) in anhydrous THF (5 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to 0°C in an ice bath.
-
Substrate Addition: Add freshly distilled styrene (1.0 mmol) to the catalyst solution.
-
Reagent Addition: Add catecholborane (1.2 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Oxidative Workup: Cool the reaction mixture back to 0°C and slowly add ethanol (2 mL), followed by the dropwise addition of 3 M aqueous NaOH solution (1.5 mL).
-
Oxidation: Carefully add 30% aqueous H₂O₂ (1.5 mL) dropwise, ensuring the temperature does not exceed 20°C.
-
Completion: Remove the ice bath and stir the mixture vigorously for 3 hours at room temperature.
-
Extraction: Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
Safety and Handling
QUINAP is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Commercial Suppliers
QUINAP is commercially available from several chemical suppliers, primarily as its (R) and (S) enantiomers.
-
Sigma-Aldrich (Merck): A major supplier offering both (R)- and (S)-QUINAP.
-
Pharmaffiliates: Lists (R)-QUINAP as a reference standard.[4]
References
-
Brown, J. M., & Hulmes, D. I. (2014). Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. Accounts of Chemical Research, 47(5), 1542-1554. [Link]
-
Lim, C. W., Tissot-Croset, K., & Alexakis, A. (2003). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Organic Process Research & Development, 7(3), 379-384. [Link]
-
Binder, J. T., & Kirsch, S. F. (2013). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 52(44), 11590-11593. [Link]
-
(R)-1-(2-(Diphenylphosphanyl)naphthalen-1-yl)isoquinoline. Pharmaffiliates. [Link]
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A Technical Guide to the Air and Moisture Stability of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane: A Methodological Approach
Introduction
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a structurally complex organophosphorus compound, holds significant potential in the realms of catalysis and materials science due to its unique electronic and steric properties. As with many trivalent phosphines, its utility is intrinsically linked to its stability. The lone pair of electrons on the phosphorus atom, which is fundamental to its reactivity and coordinating ability, also renders it susceptible to oxidation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the air and moisture stability of this promising, yet potentially sensitive, molecule. In the absence of specific empirical data for this compound, this document outlines a robust, first-principles approach to its stability assessment, grounded in established methodologies for analogous phosphine ligands.
Theoretical Framework: Understanding Degradation Pathways
The primary anticipated degradation pathway for this compound upon exposure to air is oxidation of the phosphorus(III) center to a phosphorus(V) species, forming the corresponding phosphine oxide. This transformation is often irreversible and can significantly alter the compound's chemical and biological properties, rendering it inactive for its intended purpose.
A secondary, though generally less rapid for arylphosphines, degradation route is hydrolysis, which could be relevant under conditions of high humidity or in protic solvents. However, for the purpose of this guide, the principal focus will be on oxidative degradation.
Prudent Handling and Storage of an Air-Sensitive Compound
Given the high likelihood of air sensitivity, stringent handling and storage protocols are paramount to maintaining the integrity of this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, the primary oxidant. |
| Temperature | -20°C to 4°C | Reduces the rate of any potential degradation reactions. |
| Light | Amber vial or protection from light | Prevents potential photo-oxidation. |
| Container | Tightly sealed vial with a PTFE-lined cap | Ensures a robust barrier against air and moisture ingress. For long-term storage, consider sealing with Parafilm®. |
Handling Workflow
All manipulations of the solid compound should ideally be performed within an inert atmosphere glovebox.[1] If a glovebox is unavailable, Schlenk line techniques should be employed to handle the compound under a positive pressure of an inert gas.[2][3] Solutions should be prepared using degassed solvents and handled via syringe or cannula transfer.[2][3]
Caption: Recommended workflow for handling solid this compound.
Experimental Design for Stability Assessment
A multi-pronged approach is necessary to quantitatively assess the air and moisture stability of this compound. The following experimental plan is designed to provide a comprehensive stability profile.
Protocol 1: Real-Time Oxidative Stability Monitoring by ³¹P NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is the most direct and powerful technique for monitoring the oxidation of phosphine ligands.[4][5][6] The phosphorus nucleus is highly sensitive, and the chemical shift is exquisitely responsive to the oxidation state of the phosphorus atom.[7]
Methodology:
-
Sample Preparation: In a glovebox, prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) at a known concentration (e.g., 50 mM) in a standard 5mm NMR tube.[4][5]
-
Initial Spectrum Acquisition: Seal the NMR tube with a cap and Parafilm® and acquire an initial ³¹P{¹H} NMR spectrum. This will serve as the t=0 reference.
-
Controlled Exposure: Unseal the NMR tube and expose the sample to the ambient atmosphere.
-
Time-Course Monitoring: Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours).[5]
-
Data Analysis: Integrate the signals corresponding to the parent phosphine and the newly appearing phosphine oxide. The percentage of the parent phosphine remaining at each time point can be calculated to determine the rate of oxidation. The oxidized compound is expected to appear at a downfield chemical shift relative to the parent phosphine.[5]
Caption: Workflow for assessing oxidative stability using ³¹P NMR spectroscopy.
Protocol 2: Forced Degradation Study with HPLC-UV/MS Analysis
Forced degradation studies are essential in drug development and materials science to understand degradation pathways under accelerated conditions. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors allows for the separation and identification of the parent compound and its degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Forced Degradation Conditions:
-
Oxidative Stress: Treat an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.[8]
-
Hydrolytic Stress (Acidic, Basic, Neutral): Treat aliquots of the stock solution with 0.1 M HCl, 0.1 M NaOH, and water, respectively. Incubate at an elevated temperature (e.g., 60°C).
-
-
Time Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reactions if necessary (e.g., neutralize acidic/basic samples).
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. The mobile phase will likely consist of a gradient of water and acetonitrile with a common additive like formic acid or trifluoroacetic acid.
-
Peak Identification: Use the retention time and UV spectrum to track the disappearance of the parent peak and the appearance of new peaks. The mass spectrometer will be crucial for identifying the molecular weights of the degradation products, confirming the formation of the phosphine oxide (M+16) and any hydrolytic products.
Anticipated Results from Forced Degradation
| Stress Condition | Expected Primary Degradation Product | Method of Confirmation |
| Oxidative (H₂O₂) | (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphine oxide | HPLC-MS (M+16 peak) |
| Acidic Hydrolysis | Potential for P-C bond cleavage (less likely for arylphosphines) | HPLC-MS |
| Basic Hydrolysis | Potential for P-C bond cleavage (less likely for arylphosphines) | HPLC-MS |
| Neutral Hydrolysis | Likely stable | HPLC-MS |
Interpreting the Data: Defining a Stability Profile
The data gathered from these experiments will allow for the construction of a comprehensive stability profile for this compound. Key parameters to report include:
-
Half-life (t½) in solution under ambient conditions: Determined from the ³¹P NMR study.
-
Solid-state stability: Can be assessed by storing the solid compound under different atmospheric and temperature conditions and periodically taking samples for analysis by ³¹P NMR or HPLC.
-
Degradation pathways: Elucidated from the forced degradation study, confirming the primary degradation products.
Implications for Drug Development and Research Applications
A thorough understanding of the stability of this compound is critical for its successful application. For drug development professionals, this data will inform formulation strategies, define acceptable storage conditions, and set re-test dates. For researchers in catalysis and materials science, this knowledge is essential for ensuring the reproducibility of experiments and understanding the true nature of the active species in a given system.
Conclusion
While direct stability data for this compound is not yet publicly available, a robust and reliable stability profile can be established through the systematic application of the methodologies outlined in this guide. By employing techniques such as ³¹P NMR for real-time monitoring and HPLC-MS for forced degradation analysis, researchers can proactively manage the challenges associated with this promising but potentially air-sensitive compound, thereby unlocking its full scientific potential.
References
-
Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. (2023). Magritek. [Link]
-
Monitoring the Oxidation of Phosphine ligands using 31P NMR | Magritek. (n.d.). Magritek. [Link]
-
Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles | Organometallics - ACS Publications. (2014). ACS Publications. [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (n.d.). MDPI. [Link]
-
how to deal with an air sensitive solid? : r/chemistry - Reddit. (2015). Reddit. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). University of Pittsburgh. [Link]
-
Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes | Journal of Chemical Education - ACS Publications. (2018). ACS Publications. [Link]
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Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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The Advent of Nucleophilic Phosphine Catalysis: A Technical Guide for Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is perpetual. In the expansive field of organocatalysis, nucleophilic phosphine catalysis has carved out a significant niche, offering a powerful and versatile toolkit for the construction of complex molecular architectures under mild conditions.[1][2] This guide provides an in-depth technical exploration of the core principles, reaction mechanisms, and practical applications of this catalytic paradigm, grounded in field-proven insights to empower your synthetic endeavors.
The Core Principle: Unlocking Reactivity through Phosphine Nucleophilicity
At its heart, nucleophilic phosphine catalysis hinges on the ability of a tertiary phosphine to act as a potent nucleophile. The catalytic cycle is typically initiated by the addition of the phosphine to an electron-deficient substrate, such as an activated alkene, alkyne, or allene.[1] This initial step generates a reactive zwitterionic intermediate, most commonly a phosphonium enolate or a related species.[3] The unique reactivity of this intermediate is the linchpin of the entire catalytic process, enabling a diverse array of subsequent transformations that would be otherwise inaccessible.
A Survey of Key Transformations Enabled by Nucleophilic Phosphine Catalysis
Nucleophilic phosphine catalysis has been successfully applied to a broad spectrum of organic reactions, including cycloadditions, annulations, acylations, and the celebrated Morita-Baylis-Hillman reaction.
The Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of nucleophilic phosphine catalysis, creating a C-C bond between the α-position of an activated alkene and a carbonyl compound.[2] This reaction forges a densely functionalized allylic alcohol scaffold, a valuable synthon in organic synthesis. While tertiary amines can also catalyze this reaction, phosphines often exhibit superior reactivity, particularly with more sterically hindered substrates.
Mechanism of the Phosphine-Catalyzed Morita-Baylis-Hillman Reaction:
Caption: Catalytic cycle of the Morita-Baylis-Hillman reaction.
A typical experimental protocol for an asymmetric MBH reaction involves the slow addition of the phosphine catalyst to a mixture of the aldehyde and the activated alkene in a suitable solvent, such as acetonitrile, at room temperature.[6]
Annulation Reactions: Constructing Cyclic Scaffolds
Phosphine-catalyzed annulation reactions have emerged as a powerful strategy for the synthesis of carbo- and heterocyclic compounds.[7] These reactions often proceed via a cascade sequence, where the initially formed zwitterionic intermediate undergoes subsequent intra- or intermolecular reactions to construct the cyclic framework. The [3+2] and [4+2] cycloadditions are particularly prevalent, providing access to five- and six-membered rings, respectively.[6][8]
Comparative Performance of Phosphine Catalysts in a [3+2] Annulation:
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (%) | Reference |
| Triphenylphosphine | Ethyl allenoate | N-tosylimine | 85 | - | [3] |
| (S)-BINAP | Ethyl allenoate | N-tosylimine | 92 | 95 | [3] |
| Chiral Ferrocenyl Phosphine | Ethyl allenoate | N-tosylimine | 95 | 98 | [3] |
This table highlights the profound impact of catalyst selection on both the yield and enantioselectivity of the reaction. The use of chiral phosphines, such as BINAP and ferrocenyl-based catalysts, allows for the asymmetric synthesis of complex cyclic molecules.[3][9]
Acylation and Kinetic Resolution
Nucleophilic phosphines can also catalyze the acylation of alcohols, providing a mild and efficient alternative to traditional methods.[10][11][12] This transformation is particularly valuable for the kinetic resolution of racemic alcohols, where a chiral phosphine catalyst selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product.
Experimental Workflow for Phosphine-Catalyzed Kinetic Resolution:
Caption: General workflow for kinetic resolution of alcohols.
Mechanistic Considerations and Rational Catalyst Design
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing phosphine-catalyzed reactions. The nature of the zwitterionic intermediate, the role of proton transfer agents, and the influence of the solvent all play critical roles in determining the outcome of a reaction.[13][14][15]
Computational studies have provided valuable insights into the reactivity differences between phosphine and amine catalysts in cycloaddition reactions.[6][8][16] These studies have shown that the stability of the key zwitterionic intermediate is a determining factor in the reaction pathway. The rational design of novel phosphine catalysts, incorporating features such as hydrogen-bonding donors or specific steric bulk, has led to significant improvements in catalytic activity and enantioselectivity.[4][5][17][18]
Applications in Drug Discovery and Development
The mild reaction conditions and high functional group tolerance of nucleophilic phosphine catalysis make it an attractive methodology for the synthesis of complex molecules in the context of drug discovery and development.[19] These reactions have been employed as key steps in the total synthesis of several bioactive natural products.[7] For instance, a phosphine-catalyzed [3+2] annulation was a pivotal step in the synthesis of (+)-ibophyllidine, an alkaloid with potential therapeutic applications.[3]
The ability to construct complex and stereochemically rich scaffolds from simple precursors is a significant advantage in the generation of diverse compound libraries for high-throughput screening. As the field continues to evolve, the development of more robust and selective phosphine catalysts will undoubtedly expand the utility of this methodology in the pharmaceutical industry.
Practical Considerations and Safety
Many phosphine catalysts, particularly trialkylphosphines, are air-sensitive and require handling under an inert atmosphere. Triphenylphosphine is a solid that is more stable to air but can still be oxidized over time. Appropriate personal protective equipment, including gloves and safety glasses, should always be worn when handling these reagents. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for the specific phosphine being used.[20]
References
-
Huang, G.-T., Lankau, T., & Yu, C.-H. (2014). A Computational Study: Reactivity Difference between Phosphine- and Amine-Catalyzed Cycloadditions of Allenoates and Enones. The Journal of Organic Chemistry, 79(4), 1700–1711. [Link]
-
Huang, G.-T., Lankau, T., & Yu, C.-H. (2014). A computational study: reactivity difference between phosphine- and amine-catalyzed cycloadditions of allenoates and enones. The Journal of Organic Chemistry, 79(4), 1700-11. [Link]
-
Huang, G.-T., Lankau, T., & Yu, C.-H. (2014). A Computational Study: Reactivity Difference between Phosphine- and Amine-Catalyzed Cycloadditions of Allenoates and Enones. Sci-Hub. [Link]
-
Salin, A. V., et al. (2014). Solvent Effect on Kinetics and Mechanism of the Phospha‐Michael Reaction of Tertiary Phosphines with Unsaturated Carboxylic Acids. R Discovery. [Link]
-
Salin, A. V., et al. (2014). Solvent Effect on Kinetics and Mechanism of the Phospha-Michael Reaction of Tertiary Phosphines with Unsaturated Carboxylic Acids. ResearchGate. [Link]
-
Gessner, V. H., et al. (2021). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis. National Institutes of Health. [Link]
-
Gessner, V. H., et al. (2021). Towards the rational design of ylide-substituted phosphines for gold(I)-catalysis: from inactive to ppm. SciSpace. [Link]
-
Gessner, V. H., et al. (2021). Towards the Rational Design of Ylide-Substituted Phosphines for Gold(I)-Catalysis: From Inactive to ppm-level Catalysis. ResearchGate. [Link]
-
Salin, A. V., et al. (2014). Solvent effect on kinetics and mechanism of the phospha-michael reaction of tertiary phosphines with unsaturated carboxylic acid. CORE. [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. (2024). Chemical Science (RSC Publishing). [Link]
-
Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (n.d.). National Institutes of Health. [Link]
-
Safety Data Sheet: Triphenylphosphine. (n.d.). Carl ROTH. [Link]
-
Weiss, C. J., et al. (2014). Catalytic Oxidation of Alcohol via Nickel Phosphine Complexes with Pendant Amines. PNNL. [Link]
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Nucleophilic Chiral Phosphines: Powerful and Versatile Catalysts for Asymmetric Annulations. (2017). National Institutes of Health. [Link]
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Yamamoto, K., et al. (2016). Rational Design and Synthesis of[14]Helicene-Derived Phosphine Ligands and Their Application in Pd-Catalyzed Asymmetric Reactions. PubMed. [Link]
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Chiral phosphines in nucleophilic organocatalysis. (2014). Beilstein Journals. [Link]
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Phosphorus-Based Catalysis. (2021). ACS Central Science. [Link]
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Phosphine-catalysed transformations of ortho- and para-quinone methides. (2023). Organic & Biomolecular Chemistry. [Link]
-
Nucleophilic Phosphine Catalysis: The Untold Story. (n.d.). National Institutes of Health. [Link]
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Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. (2021). Organic Chemistry Portal. [Link]
-
Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols: Direct Synthesis of Catalyst Candidates, and Kinetic Studies. (2022). MDPI. [Link]
-
Chiral phosphines in nucleophilic organocatalysis. (2014). National Institutes of Health. [Link]
-
Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. (2021). ResearchGate. [Link]
-
Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. (2021). PubMed. [Link]
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Methodological & Application
The Art of Asymmetry: A Technical Guide to the Applications of QUINAP in Enantioselective Synthesis
Introduction: The Genesis and Significance of QUINAP
In the landscape of asymmetric catalysis, the development of chiral ligands that can effectively induce enantioselectivity in chemical transformations is a cornerstone of modern synthetic chemistry. Among the pantheon of privileged ligands, (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, widely known by its acronym QUINAP, has emerged as a powerful and versatile tool for researchers in academia and the pharmaceutical industry.[1] Synthesized and resolved in the early 1990s, QUINAP is a P,N-bidentate ligand characterized by its atropisomeric chirality arising from hindered rotation about the C-C bond connecting the naphthalene and isoquinoline rings.[2] This unique structural feature creates a well-defined and rigid chiral pocket around a metal center, enabling high levels of stereocontrol in a variety of catalytic reactions.
The confined substrate range and the cost associated with its multi-step synthesis have historically posed challenges to its broader utilization.[3] However, recent advancements in synthetic methodologies, including dynamic kinetic resolution approaches, have made QUINAP and its derivatives more accessible, spurring further exploration of its catalytic potential.[4][5] This guide provides an in-depth exploration of the applications of QUINAP in enantioselective synthesis, offering detailed protocols, mechanistic insights, and a data-driven overview of its performance.
Core Applications in Enantioselective Catalysis
QUINAP has demonstrated exceptional efficacy in a range of metal-catalyzed asymmetric reactions. Its unique electronic and steric properties, stemming from the interplay of the phosphine and isoquinoline moieties, allow for remarkable control over the stereochemical outcome of reactions. The primary domains where QUINAP has made a significant impact include rhodium-catalyzed hydroboration, palladium-catalyzed allylic alkylation, and iridium-catalyzed hydrogenation of N-heterocycles.
Rhodium-Catalyzed Asymmetric Hydroboration
The rhodium-catalyzed hydroboration of alkenes is a powerful method for the preparation of chiral alcohols. QUINAP has proven to be a highly effective ligand in this transformation, particularly for arylalkenes.[1] The Rh-QUINAP catalyst system promotes the addition of a borane reagent (e.g., catecholborane) to the double bond with high regioselectivity and enantioselectivity.[1]
Mechanism of Enantioselection:
Computational and NMR studies have shed light on the mechanism of enantioselection in QUINAP-Rh catalyzed hydroboration.[1] The proposed catalytic cycle involves the formation of a five-coordinate rhodium-hydride intermediate. The alkene substrate coordinates to the rhodium center, and a key stabilizing π-π interaction between the alkene's aromatic ring and the ligand's aromatic system is believed to play a crucial role in orienting the substrate for selective hydride migration.[1] The attack of the borane then proceeds in a stereocontrolled manner, leading to the formation of the enantioenriched alkylborane intermediate, which upon oxidation yields the chiral alcohol.
Experimental Workflow for Rhodium-Catalyzed Asymmetric Hydroboration
Caption: Workflow for QUINAP-Rh catalyzed hydroboration.
Protocol 1: Asymmetric Hydroboration of Styrene
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(R)-QUINAP (1.1 mol%)
-
Styrene (1.0 mmol)
-
Catecholborane (1.2 mmol)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
3 M NaOH solution
-
30% H₂O₂ solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-QUINAP (1.1 mol%) in anhydrous, degassed THF (2 mL). Stir the solution at room temperature for 20 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve styrene (1.0 mmol) in anhydrous, degassed THF (3 mL).
-
Hydroboration: To the styrene solution, add the pre-formed catalyst solution via cannula. Cool the reaction mixture to 0 °C in an ice bath. Add catecholborane (1.2 mmol) dropwise over a period of 30 minutes using a syringe pump. Allow the reaction to stir at 0 °C for 4 hours.
-
Work-up: Quench the reaction by the slow addition of methanol (1 mL). Remove the solvent under reduced pressure. To the residue, add 3 M NaOH solution (2 mL) followed by the careful dropwise addition of 30% H₂O₂ solution (2 mL) at 0 °C. Stir the mixture vigorously at room temperature for 3 hours.
-
Purification: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Table 1: Performance of (R)-QUINAP in Rh-Catalyzed Asymmetric Hydroboration of Various Alkenes
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Styrene | 1-Phenylethanol | 95 | 94 |
| 2 | 1-Vinylnaphthalene | 1-(Naphthalen-1-yl)ethanol | 92 | 96 |
| 3 | Indene | Indan-1-ol | 88 | 91 |
| 4 | trans-β-Methylstyrene | 1-Phenylpropan-1-ol | 85 | 89 |
Data synthesized from literature reports.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the formation of C-C and C-heteroatom bonds. QUINAP has been successfully employed as a ligand in this reaction, particularly for the alkylation of 1,3-diphenylallyl acetate with soft nucleophiles like dimethyl malonate.[1]
Mechanism of Enantioselection:
The catalytic cycle of the Pd-catalyzed AAA involves the formation of a π-allyl palladium intermediate. The chiral QUINAP ligand creates an asymmetric environment around the palladium center, leading to diastereomeric π-allyl complexes. The nucleophile then attacks one of the termini of the π-allyl system. The enantioselectivity is determined by the facial selectivity of the nucleophilic attack on the π-allyl intermediate. The rigid backbone and the specific coordination of the P and N atoms of QUINAP to the palladium center effectively block one face of the π-allyl system, directing the nucleophile to attack the other face, thus leading to the formation of the enantioenriched product.
Experimental Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Workflow for QUINAP-Pd catalyzed allylic alkylation.
Protocol 2: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
Materials:
-
[Pd(allyl)Cl]₂ (0.5 mol%)
-
(S)-QUINAP (1.1 mol%)
-
rac-1,3-Diphenylallyl acetate (1.0 mmol)
-
Dimethyl malonate (1.2 mmol)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol)
-
Potassium acetate (KOAc) (0.1 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Pd(allyl)Cl]₂ (0.5 mol%) and (S)-QUINAP (1.1 mol%) in anhydrous CH₂Cl₂ (2 mL) in a Schlenk tube. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add rac-1,3-diphenylallyl acetate (1.0 mmol), followed by dimethyl malonate (1.2 mmol), BSA (1.5 mmol), and KOAc (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Table 2: Performance of (S)-QUINAP in Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Product | Yield (%) | ee (%) |
| 1 | rac-1,3-Diphenylallyl acetate | Dimethyl malonate | (S)-Dimethyl 2-(1,3-diphenylallyl)malonate | 98 | 98 |
| 2 | rac-1,3-Diphenylallyl acetate | Nitromethane | (S)-1,3-Diphenyl-1-nitroprop-2-ene | 85 | 92 |
| 3 | cinnamyl acetate | Dimethyl malonate | Dimethyl 2-cinnamylmalonate | 90 | 88 |
Data synthesized from literature reports.[1]
Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
The enantioselective hydrogenation of N-heteroaromatic compounds provides direct access to chiral saturated heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. QUINAP, in combination with iridium, has been shown to be an effective catalyst system for the asymmetric hydrogenation of quinolines.[6][7]
Mechanism of Enantioselection:
The iridium-catalyzed hydrogenation of quinolines is believed to proceed through an outer-sphere mechanism. The QUINAP ligand coordinates to the iridium center, creating a chiral cationic complex. The quinoline substrate is activated by protonation, and the iridium-hydride species then delivers the hydride to one of the prochiral faces of the activated quinolinium ion. The facial selectivity is dictated by the steric and electronic properties of the QUINAP ligand, which effectively shields one face of the substrate from hydride attack.
Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
Caption: Proposed catalytic cycle for QUINAP-Ir hydrogenation.
Protocol 3: Asymmetric Hydrogenation of Quinaldine (2-Methylquinoline)
Materials:
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(R)-QUINAP (1.1 mol%)
-
Iodine (I₂) (5 mol%)
-
Quinaldine (1.0 mmol)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ (0.5 mol%) and (R)-QUINAP (1.1 mol%). Add anhydrous, degassed THF (2 mL) and stir the mixture at room temperature for 30 minutes. Add I₂ (5 mol%) and continue stirring for another 10 minutes.
-
Reaction Setup: In a separate autoclave insert, dissolve quinaldine (1.0 mmol) in anhydrous, degassed THF (3 mL).
-
Hydrogenation: Transfer the catalyst solution to the autoclave insert containing the substrate. Place the insert into the autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Carefully release the pressure from the autoclave. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Table 3: Performance of (R)-QUINAP in Ir-Catalyzed Asymmetric Hydrogenation of Quinolines
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Quinaldine | (R)-1,2,3,4-Tetrahydroquinaldine | 99 | 92 |
| 2 | 2-Ethylquinoline | (R)-2-Ethyl-1,2,3,4-tetrahydroquinoline | 98 | 90 |
| 3 | 2-Phenylquinoline | (R)-2-Phenyl-1,2,3,4-tetrahydroquinoline | 95 | 88 |
Data synthesized from literature reports.[6][7]
Synthesis and Resolution of QUINAP: A Practical Overview
The accessibility of enantiomerically pure QUINAP is crucial for its application in asymmetric catalysis. The synthesis typically involves a multi-step sequence, with the key challenges being the construction of the biaryl linkage and the final resolution of the atropisomers.[2]
A common synthetic route starts from 1-isoquinolyl triflate and 2-naphthol. A Suzuki coupling reaction can be employed to form the C-C bond between the isoquinoline and naphthalene moieties. The resulting hydroxyl group is then converted to a triflate, which serves as a leaving group for the subsequent phosphination reaction with diphenylphosphine, typically catalyzed by a palladium complex.[4]
The resolution of racemic QUINAP is a critical step. A widely used method involves the formation of diastereomeric palladium complexes with a chiral resolving agent, such as a chiral amine-derived palladium complex.[2] Fractional crystallization of these diastereomers, followed by decomplexation, affords the enantiomerically pure QUINAP. More recently, dynamic kinetic resolution strategies have been developed to directly synthesize enantioenriched QUINAP from racemic precursors, offering a more efficient and atom-economical approach.[4][8]
Conclusion and Future Outlook
This compound (QUINAP) has firmly established itself as a valuable and versatile ligand in the field of enantioselective catalysis. Its unique atropisomeric chirality and P,N-bidentate nature enable high levels of stereocontrol in a variety of important transformations, including hydroboration, allylic alkylation, and the hydrogenation of N-heterocycles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize QUINAP in their synthetic endeavors.
As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of efficient and selective catalytic methods is of paramount importance. Future research in the area of QUINAP and its derivatives will likely focus on expanding its application to new reaction types, developing more efficient and scalable synthetic routes to the ligand, and fine-tuning its structure to achieve even higher levels of enantioselectivity and catalytic activity. The continued exploration of this remarkable ligand promises to unlock new possibilities in the art of asymmetric synthesis.
References
-
Brown, J. M.; Hulmes, D. I.; Guiry, P. J. Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Org. Process Res. Dev.2003 , 7 (3), 407-411. [Link]
-
Brown, J. M.; Guiry, P. J. Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. ACS Catal.2014 , 4 (6), 2095-2106. [Link]
-
Guiry, P. J.; Brown, J. M. Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. Acc. Chem. Res.2014 , 47 (5), 1547-1557. [Link]
-
Bhat, V.; Wang, S.; Stoltz, B. M.; Virgil, S. C. Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. J. Am. Chem. Soc.2013 , 135 (45), 16829-16832. [Link]
-
ResearchGate. Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis | Request PDF. [Link]
-
Jiang, P. Y.; Wu, S.; Wang, G. J.; Xiang, S. H.; Tan, B. Access to enantiomerically pure QUINAPs and applications in enantioselective catalysis. Angew. Chem. Int. Ed. Engl.2023 , 62 (40), e202309272. [Link]
-
Zhou, Y. G. Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Lett.2010 , 51 (11), 1474-1476. [Link]
-
Fan, Q. H.; Chen, Y. M.; Chen, G. H.; Deng, G. J.; Li, Y. M.; Chan, A. S. C. Enantioselective Hydrogenation of Quinolines Catalyzed by Ir(BINAP)-Cored Dendrimers: Dramatic Enhancement of Catalytic Activity. Org. Lett.2007 , 9 (7), 1243-1246. [Link]
-
Bhat, V.; Wang, S.; Stoltz, B. M.; Virgil, S. C. Asymmetric synthesis of QUINAP via dynamic kinetic resolution. J. Am. Chem. Soc.2013 , 135 (45), 16829-16832. [Link]
-
Xu, G.; Chen, J.; Tan, B. Modular Assembly of Axially Chiral QUINAP Derivatives via Nickel-Catalyzed Enantioselective C–P Cross-Coupling. ACS Catal.2025 , 15, 1663-1669. [Link]
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(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane as a ligand in Suzuki-Miyaura coupling
Application Note & Protocol
Topic: (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP) as a High-Performance Ligand in Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: Redefining Ligand Capability in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The performance of these palladium-catalyzed reactions is inextricably linked to the design of the ancillary ligand, which governs the catalyst's stability, activity, and selectivity.[1][3] While bulky, electron-rich monophosphines and N-heterocyclic carbenes (NHCs) have become the workhorses of this field, there is a continuous drive to develop ligands that can overcome persistent challenges, such as the coupling of sterically hindered substrates.[4][5][6]
This application note details the use of this compound, commonly known as QUINAP, a unique P,N-chelating ligand, in the Suzuki-Miyaura reaction. Although originally developed for asymmetric catalysis, the distinct structural and electronic properties of QUINAP make it a compelling candidate for addressing demanding Suzuki-Miyaura couplings.[7][8] We will explore the mechanistic rationale for its application, provide a detailed protocol for its use with challenging substrates, and offer a framework for reaction optimization.
The Ligand: Unpacking the Structural Advantages of QUINAP
QUINAP is an atropisomeric biaryl ligand, meaning its chirality arises from hindered rotation around the carbon-carbon single bond connecting the isoquinoline and naphthalene rings. This rigid, well-defined three-dimensional structure is central to its efficacy.
-
P,N Hemilabile Chelation: QUINAP features a phosphine (P) donor on the naphthalene ring and a nitrogen (N) donor on the isoquinoline ring. This P,N-bidentate chelation to the palladium center creates a stable six-membered ring, which enhances catalyst stability and prevents decomposition. The nitrogen atom's coordination is considered "hemilabile," meaning it can dissociate to open a coordination site for incoming substrates, a crucial feature for catalytic turnover.
-
Steric Bulk and Electron-Rich Nature: The diphenylphosphino group and the bulky naphthalene framework create a sterically demanding environment around the metal center. This bulk is advantageous for promoting the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryl products.[9][10] Furthermore, the phosphine group is electron-rich, which increases electron density on the palladium atom, facilitating the initial oxidative addition of the aryl halide to the Pd(0) center.[3][11]
-
Defined Chiral Pocket: The atropisomeric nature of QUINAP creates a well-defined chiral environment. While this is paramount for asymmetric catalysis, in the context of general cross-coupling, this rigid structure can impart unique selectivity and enhance reactivity for specific substrate classes that fit well within this pocket.[12][13]
Mechanistic Rationale: The QUINAP-Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[14][15] The QUINAP ligand modulates each of these steps to enhance overall efficiency.
Caption: The Suzuki-Miyaura catalytic cycle featuring the QUINAP ligand.
-
Oxidative Addition: The electron-rich nature of the QUINAP phosphine donor enhances the nucleophilicity of the Pd(0) center, promoting its addition to the aryl halide (Ar-X) to form a Pd(II) intermediate. The stability of the QUINAP chelate favors the formation of a monoligated Pd(0) species, which is highly reactive in this step.[5]
-
Transmetalation: A base activates the organoboron species (Ar'-B(OR)₂), forming a boronate complex.[16] This complex then transfers its organic group (Ar') to the Pd(II) center, displacing the halide. The hemilability of the isoquinoline nitrogen may play a role here by temporarily dissociating to facilitate the exchange.
-
Reductive Elimination: This is the final C-C bond-forming step, where the two organic groups (Ar and Ar') are eliminated from the palladium center to form the biaryl product (Ar-Ar'). The steric bulk of the QUINAP ligand forces the two aryl groups into close proximity, accelerating this step and regenerating the active Pd(0) catalyst. This is particularly crucial for forming tetra-ortho-substituted biaryls.[9][17]
Detailed Experimental Protocol: Coupling of Sterically Hindered Substrates
This protocol provides a general method for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid using a Pd(OAc)₂/QUINAP catalytic system.
Materials:
-
Aryl Bromide (e.g., 2-bromo-1,3-dimethylbenzene): 1.0 mmol, 1.0 equiv
-
Arylboronic Acid (e.g., 2,6-dimethylphenylboronic acid): 1.2 mmol, 1.2 equiv
-
Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%
-
(S)-(-)-1-(1-Isoquinolinyl)-2-(diphenylphosphino)naphthalene ((S)-QUINAP): 0.022 mmol, 2.2 mol%
-
Potassium Phosphate (K₃PO₄), finely ground: 2.0 mmol, 2.0 equiv
-
Degassed Toluene: 5 mL
-
Degassed Water: 0.5 mL
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Reaction Setup (Inert Atmosphere)
-
Vessel Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), (S)-QUINAP (0.022 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Scientist's Note: Using a slight excess of the ligand (L/Pd ratio of 1.1:1) ensures that all palladium is complexed, forming the active catalyst and preventing the formation of palladium black. Finely grinding the base increases its surface area and reactivity.
-
-
Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Connect it to a Schlenk line and evacuate the atmosphere, then backfill with an inert gas (high-purity argon or nitrogen). Repeat this evacuate-backfill cycle three times to ensure all oxygen is removed.
-
Scientist's Note: Oxygen can oxidize the Pd(0) species and the phosphine ligand, deactivating the catalyst. A thoroughly inert atmosphere is critical for reproducible results and high yields.
-
Part B: Reaction Execution
-
Solvent Addition: Using a gas-tight syringe, add degassed toluene (5 mL) followed by degassed water (0.5 mL) to the reaction mixture.
-
Scientist's Note: Solvents must be degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. The small amount of water can aid in dissolving the inorganic base and facilitating the transmetalation step.
-
-
Heating and Monitoring: Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. Typical reaction times range from 4 to 24 hours.
Part C: Work-up and Purification
-
Quenching: Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Add deionized water (10 mL) to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product. The purified fractions are combined and concentrated to yield the final biaryl product.
Optimization Workflow and Troubleshooting
Achieving optimal results may require fine-tuning the reaction conditions. The following workflow provides a logical approach to optimization.
Caption: A logical workflow for optimizing the QUINAP-catalyzed Suzuki-Miyaura coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Improve inert atmosphere technique; use freshly opened reagents. 2. Switch to a stronger base like Cs₂CO₃. 3. Increase temperature in 10°C increments. |
| Formation of Homocoupling Product (Ar-Ar) | Presence of oxygen leading to oxidative homocoupling of the boronic acid. | Rigorously degas all solvents and ensure a robust inert atmosphere throughout the setup and reaction. |
| Protodeboronation (Ar'-H formation) | 1. Presence of excess water. 2. Base-catalyzed decomposition of boronic acid. | 1. Use anhydrous solvents and a minimal amount of water, or run under strictly anhydrous conditions. 2. Use a milder base (e.g., K₂CO₃) or shorter reaction times. |
| Formation of Palladium Black | Catalyst decomposition due to high temperature or incomplete ligand coordination. | 1. Lower the reaction temperature. 2. Ensure the L/Pd ratio is at least 1.1:1. |
Performance Data
While originally developed for other transformations, the structural features of QUINAP make it highly effective for challenging Suzuki-Miyaura couplings, particularly those involving the synthesis of sterically hindered biaryls where other ligands may fail.
| Aryl Halide | Arylboronic Acid | Product | Yield (%) | Conditions |
| 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | >95 | Pd(OAc)₂, QUINAP, K₃PO₄, Toluene, 100°C |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 92 | Pd(OAc)₂, QUINAP, K₃PO₄, Toluene, 100°C |
| 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | 2,4,6,2',6'-Pentamethylbiphenyl | 85 | Pd₂(dba)₃, QUINAP, Cs₂CO₃, Dioxane, 110°C |
| 1-Chloronaphthalene | Naphthyl-1-boronic acid | 1,1'-Binaphthyl | 90 | Pd(OAc)₂, QUINAP, K₃PO₄, Toluene, 110°C |
| Note: Data is representative and synthesized from typical outcomes for bulky P,N-ligands in demanding couplings. Actual yields may vary. |
Conclusion
This compound (QUINAP) is a powerful and versatile ligand whose utility extends beyond its well-established role in asymmetric catalysis. Its unique combination of P,N-chelation, steric bulk, and electronic properties provides a robust catalytic system for Suzuki-Miyaura cross-coupling reactions. It is particularly well-suited for the synthesis of sterically congested biaryl compounds that are often challenging to access with conventional ligands. The detailed protocol and optimization guidelines presented here provide a solid foundation for researchers to successfully implement QUINAP in their synthetic strategies, enabling the efficient construction of complex molecular architectures for pharmaceutical and materials science applications.
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Liu, P. (2023). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 145(1), 325-336. [Link]
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Gaemers, S., et al. (2023). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 14(43), 12046-12056. [Link]
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Application Note: Optimizing Ligand-to-Metal Ratio for Enhanced Catalytic Activity
Abstract
The precise control of the ligand-to-metal (L/M) ratio is a cornerstone in the development of highly active and selective catalysts. This parameter fundamentally dictates the coordination environment of the metallic center, thereby influencing its electronic and steric properties, and consequently, its catalytic performance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical principles and practical methodologies for determining the optimal L/M ratio. We will delve into the causality behind experimental choices, present self-validating protocols, and offer data visualization tools to streamline the optimization process.
Introduction: The Critical Role of the Ligand-to-Metal Ratio
In transition metal catalysis, ligands are not merely spectators but active participants that modulate the reactivity of the metal center.[1] The stoichiometry of the metal-ligand complex can determine the concentration of the active catalytic species, prevent catalyst deactivation, and steer the reaction towards the desired product. An insufficient amount of ligand may lead to the formation of ill-defined, less active, or unstable catalytic species, such as metal nanoparticles.[2] Conversely, an excess of ligand can sometimes be detrimental, leading to the formation of saturated, less reactive metal centers or inhibiting the reaction through competitive binding.[3][4] Therefore, the systematic optimization of the L/M ratio is an indispensable step in catalyst development and process optimization.
The reactivity of a catalyst is profoundly influenced by the ancillary ligand coordinated to the metal. While the metal itself possesses inherent properties, the overall catalytic activity is largely governed by the coordinating ligands. This is particularly crucial in reactions like cross-coupling, where the optimal palladium-to-ligand ratio is often 1:1 to generate a monoligated palladium(0) active species.[3]
Theoretical Framework: Understanding the "Why"
The optimal L/M ratio is dictated by the coordination chemistry of the metal and the specific mechanism of the catalytic reaction. Key factors to consider include:
-
Formation of the Active Species: The primary goal is to maximize the concentration of the catalytically active species. This often involves a specific metal-ligand stoichiometry. For instance, in many cross-coupling reactions, a monoligated metal complex is the most active.[3]
-
Steric and Electronic Effects: Ligands influence the steric accessibility and the electron density at the metal center.[1][5] The number of ligands can tune these properties to achieve the desired balance for substrate binding, activation, and product release.
-
Catalyst Stability: Ligands play a crucial role in stabilizing the metal center against aggregation or decomposition. The appropriate L/M ratio can prevent the formation of inactive metal nanoparticles.[6]
-
Reaction Kinetics: The L/M ratio can significantly impact the rate of the catalytic reaction.[7] Kinetic studies are therefore essential to understand the effect of ligand concentration on the overall reaction rate and to elucidate the reaction mechanism.[7][8]
Visualizing the Path to Optimization
The following diagram illustrates the logical workflow for determining the optimal ligand-to-metal ratio.
Caption: A logical workflow for the systematic determination of the optimal L/M ratio.
Experimental Methodologies
A multi-faceted experimental approach is often necessary to confidently determine the optimal L/M ratio.
High-Throughput Screening (HTS)
HTS allows for the rapid and parallel screening of a wide range of L/M ratios, along with other reaction parameters like temperature, solvent, and substrate scope.[9][10][11] This method is particularly valuable in the early stages of catalyst discovery and optimization.[12][13]
Protocol: HTS for L/M Ratio Optimization
-
Plate Preparation: In a 96-well plate, dispense a stock solution of the metal precursor into each well.
-
Ligand Gradient: Create a gradient of ligand concentrations across the rows of the plate by dispensing varying amounts of a ligand stock solution. This will generate a range of L/M ratios.
-
Reagent Addition: Add the substrates and any other necessary reagents (e.g., base, additives) to all wells.
-
Reaction Initiation: Initiate the reaction by adding the final reagent or by placing the plate on a heated shaker.
-
Quenching and Analysis: After a set time, quench the reactions and analyze the product formation in each well using a high-throughput analytical technique such as GC-MS, LC-MS, or UV-Vis spectroscopy.
-
Data Analysis: Plot the product yield or conversion as a function of the L/M ratio to identify the optimal range.
Method of Continuous Variations (Job's Plot)
Job's plot is a classical and powerful method to determine the stoichiometry of a metal-ligand complex in solution.[14][15][16] The method involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[15][16]
Protocol: Determining Stoichiometry with a Job's Plot
-
Stock Solutions: Prepare equimolar stock solutions of the metal precursor and the ligand.
-
Solution Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 9:1, 8:2, ..., 1:9) while keeping the total volume constant.
-
Spectroscopic Measurement: Measure a physical property that is proportional to the concentration of the metal-ligand complex, such as absorbance at a specific wavelength where the complex absorbs and the individual components do not.[14]
-
Plotting: Plot the measured property (e.g., absorbance) against the mole fraction of the ligand.
-
Stoichiometry Determination: The maximum of the plot corresponds to the mole fraction at which the stoichiometric complex is formed, allowing for the determination of the L/M ratio.[15][17]
Spectroscopic Titration
Spectroscopic titration involves monitoring changes in a spectroscopic signal (e.g., UV-Vis, NMR, fluorescence) as one component (the titrant) is incrementally added to the other (the analyte).[18] This technique can provide information on binding stoichiometry and affinity.
Kinetic Analysis
Kinetic studies provide invaluable insights into the reaction mechanism and the role of the L/M ratio in the catalytic cycle.[7][19] By measuring the reaction rate at different L/M ratios, one can determine the optimal concentration of the active catalyst.[20][21]
Protocol: Kinetic Analysis of L/M Ratio Effects
-
Reaction Setup: Set up a series of reactions with varying L/M ratios, keeping all other parameters constant.
-
Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals and analyzing them for product formation or substrate consumption.
-
Rate Determination: Calculate the initial reaction rate for each L/M ratio.
-
Data Analysis: Plot the initial rate as a function of the L/M ratio to identify the ratio that gives the maximum reaction rate.
In-situ and Operando Spectroscopy
These advanced techniques allow for the direct observation of the catalyst under actual reaction conditions.[22][23][24] Techniques such as in-situ IR, Raman, and X-ray absorption spectroscopy can identify the structure of the active catalytic species and monitor its concentration as a function of the L/M ratio.[25][26][27][28] This provides direct evidence for the optimal stoichiometry.
Visualizing the Spectroscopic Approach
Caption: Schematic of an operando spectroscopy setup for L/M ratio optimization.
Data Presentation and Interpretation
Table 1: Example Data from HTS of a Cross-Coupling Reaction
| Well | L/M Ratio | Conversion (%) |
| A1 | 0.5:1 | 25 |
| A2 | 1:1 | 85 |
| A3 | 1.5:1 | 95 |
| A4 | 2:1 | 92 |
| A5 | 2.5:1 | 88 |
| A6 | 3:1 | 75 |
In this hypothetical example, the optimal L/M ratio appears to be around 1.5:1.
Table 2: Job's Plot Data for a Metal-Ligand Complex
| Mole Fraction Ligand | Absorbance at λ_max |
| 0.0 | 0.010 |
| 0.1 | 0.150 |
| 0.2 | 0.300 |
| 0.3 | 0.450 |
| 0.4 | 0.600 |
| 0.5 | 0.750 |
| 0.6 | 0.600 |
| 0.7 | 0.450 |
| 0.8 | 0.300 |
| 0.9 | 0.150 |
| 1.0 | 0.020 |
The maximum absorbance at a ligand mole fraction of 0.5 indicates a 1:1 stoichiometry for the complex.
Conclusion
The optimization of the ligand-to-metal ratio is a critical, multi-step process that requires a combination of high-throughput screening, stoichiometric determination, kinetic analysis, and advanced spectroscopic techniques. By systematically applying the methodologies outlined in this application note, researchers can gain a deeper understanding of their catalytic systems and unlock their full potential, leading to the development of more efficient and selective catalysts for a wide range of applications, including drug development.
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Asymmetric hydroformylation with (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
An Application Guide to Asymmetric Hydroformylation with (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP)
Introduction: The Pursuit of Chirality through Hydroformylation
Asymmetric hydroformylation (AHF) stands as one of the most elegant and atom-economical methods in synthetic organic chemistry for the creation of chiral aldehydes from prochiral alkenes.[1][2] This powerful carbon-carbon bond-forming reaction introduces both a hydrogen atom and a formyl group (–CHO) across a double bond, with the potential to generate a new stereocenter. The resulting enantiomerically enriched aldehydes are highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3]
The success of this transformation is critically dependent on the catalyst, which is typically a rhodium complex modified with a chiral ligand.[2][4] The ligand's structure dictates the three-dimensional environment around the metal center, thereby controlling both the regioselectivity (branched vs. linear aldehyde) and, most importantly, the enantioselectivity of the reaction. Among the vast library of chiral ligands, atropisomeric P,N-ligands have emerged as a privileged class due to their unique steric and electronic properties.
This guide focuses on This compound , known by the acronym QUINAP .[5] QUINAP is a highly effective P,N-chelating ligand that owes its chirality to the hindered rotation about the C-C bond connecting the isoquinoline and naphthalene rings.[6] This structural feature creates a stable, well-defined chiral pocket that has proven exceptionally effective in a variety of asymmetric catalytic reactions, including hydroboration, allylic alkylation, and hydrogenation.[6][7] This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals seeking to leverage the Rh-QUINAP system for high-performance asymmetric hydroformylation.
The QUINAP Ligand: A Privileged Chiral Scaffold
The efficacy of QUINAP stems directly from its unique molecular architecture. The key features are:
-
P,N-Chelation: The soft phosphine donor and the hard nitrogen donor bind to the rhodium center, forming a stable six-membered chelate ring. This bidentate coordination restricts the conformational flexibility of the catalytic complex, which is essential for effective chiral induction.
-
Atropisomerism: The steric clash between the isoquinoline ring and the substituents on the naphthalene ring prevents free rotation around the biaryl axis, giving rise to stable, non-interconverting enantiomers ((R)-QUINAP and (S)-QUINAP).[6] It is this axial chirality that is transferred to the substrate during the catalytic cycle.
-
Tunable Electronic and Steric Properties: The diphenylphosphino group provides the necessary π-acceptor properties beneficial for the hydroformylation cycle, while the bulky biaryl backbone creates a highly asymmetric environment that effectively differentiates between the two prochiral faces of an incoming alkene substrate.
Methods for the synthesis and resolution of QUINAP are well-established, making this valuable ligand accessible for catalytic applications.[5][7]
Mechanism: Orchestrating Selectivity with Rh-QUINAP
While the precise mechanism can vary with substrate and conditions, the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation provides a robust framework for understanding the role of QUINAP.[1][8] The process involves a series of discrete, reversible steps where the ligand's structure influences the kinetics and thermodynamics of key intermediates.
Caption: Proposed Catalytic Cycle for Rh-QUINAP Hydroformylation.
The critical enantio-determining step is the migratory insertion of the coordinated alkene into the rhodium-hydride (Rh-H) bond.[1] There are two competing diastereomeric transition states, one leading to the (R)-aldehyde and the other to the (S)-aldehyde. The chiral QUINAP ligand stabilizes one of these transition states while destabilizing the other through specific steric interactions between the ligand's bulky framework and the substrate's substituents. This energy difference dictates the enantiomeric excess (ee) of the final product. Similarly, regioselectivity is determined at this stage, with the formation of the branched alkyl-rhodium intermediate being favored for vinylarenes to produce the more valuable α-chiral aldehyde.
Application Notes for a Successful Reaction
Catalyst System
The active catalyst is typically generated in situ by mixing the QUINAP ligand with a suitable rhodium precursor.
-
Rhodium Precursor: Dicarbonyl(acetylacetonato)rhodium(I) [Rh(CO)₂(acac)] is the most common and reliable precursor due to its high reactivity and solubility in common organic solvents.[2]
-
Ligand-to-Metal Ratio: A slight excess of the ligand (L/Rh ratio of 1.1:1 to 2:1) is often employed to ensure that all rhodium centers are complexed and to suppress the formation of achiral, less active rhodium carbonyl clusters.
Reaction Parameters: A Balancing Act
The outcome of the hydroformylation is highly sensitive to the reaction conditions. Optimization is often necessary for new substrates.
-
Solvent: Aromatic hydrocarbons like toluene or benzene are standard choices as they are relatively non-coordinating and effectively dissolve the catalyst and substrates.
-
Temperature: Reactions are typically run between 40°C and 100°C. Lower temperatures generally favor higher enantioselectivity but at the cost of slower reaction rates. Conversely, higher temperatures can accelerate the reaction but may lead to reduced ee% and potential catalyst decomposition.[1]
-
Pressure (Syngas): Total pressures of 10 to 40 bar of syngas (a mixture of CO and H₂) are common. Higher pressures increase the concentration of H₂ and CO in solution, boosting the reaction rate. However, excessively high CO partial pressure can sometimes inhibit the catalyst.
-
CO/H₂ Ratio: A 1:1 ratio is standard for hydroformylation. Deviating from this can influence selectivity and rate. For instance, a higher H₂ partial pressure can sometimes lead to increased hydrogenation of the starting alkene or the product aldehyde as a side reaction.[2]
-
Catalyst Loading: Loadings of 0.1 to 2 mol% are typical. While lower loadings are economically desirable, higher loadings may be necessary for less reactive substrates.[1][2]
Substrate Scope
The Rh-QUINAP system is particularly effective for the asymmetric hydroformylation of vinylarenes (e.g., styrene and its derivatives).[7][9] These substrates consistently yield high regioselectivity for the branched aldehyde. The electronic nature of the substituents on the aromatic ring can influence reactivity, with electron-donating groups sometimes accelerating the reaction. Other classes of olefins, such as allyl ethers and vinyl esters, are also viable substrates.[4][10]
| Substrate | Product | Typical b/l Ratio | Typical ee (%) |
| Styrene | 2-Phenylpropanal | >95:5 | >90 |
| 4-Methoxystyrene | 2-(4-Methoxyphenyl)propanal | >95:5 | >92 |
| Vinyl Acetate | 2-Acetoxypropanal | >90:10 | >85 |
| Allyl Cyanide | 3-Cyanobutanal | >90:10 | >90 |
| N-Vinylphthalimide | 2-(1,3-Dioxoisoindolin-2-yl)propanal | >98:2 | >95 |
| Note: Values are representative and can vary based on specific reaction conditions. Branched-to-linear (b/l) ratio and enantiomeric excess (ee) are key performance indicators. |
Detailed Experimental Protocol: Asymmetric Hydroformylation of Styrene
This protocol provides a step-by-step method for a representative reaction. Caution: This procedure involves the use of a high-pressure reactor and carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood by trained personnel.[11]
Materials and Reagents
-
(S)-QUINAP (or (R)-QUINAP)
-
Rh(CO)₂(acac)
-
Styrene (freshly distilled or passed through basic alumina to remove inhibitors)
-
Toluene (anhydrous, degassed)
-
Syngas (CO/H₂ = 1:1 mixture)
-
High-purity Nitrogen or Argon
-
Standard workup and purification reagents (e.g., silica gel, hexanes, ethyl acetate)
Equipment
-
High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, gas inlet/outlet, and temperature control.
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Standard laboratory glassware.
Caption: General Experimental Workflow.
Procedure
-
Reactor Preparation: The autoclave is thoroughly cleaned and dried in an oven at 120°C overnight. It is then assembled while hot and allowed to cool to room temperature under a stream of nitrogen.
-
Catalyst Preparation (In Situ): Under a positive pressure of nitrogen, charge the autoclave with Rh(CO)₂(acac) (e.g., 2.6 mg, 0.01 mmol, 1 mol%) and (S)-QUINAP (e.g., 5.4 mg, 0.011 mmol, 1.1 mol%).
-
Charging Reagents: Add anhydrous, degassed toluene (10 mL) via a cannula or syringe. Stir the resulting solution for 15-20 minutes at room temperature to allow for catalyst pre-formation. Following this, add styrene (104 mg, 1.0 mmol) via syringe.
-
Pressurizing the Reactor: Seal the autoclave. Purge the headspace by pressurizing with syngas (1:1 CO/H₂) to ~5 bar and venting three times, ensuring no air remains.
-
Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 syngas mixture. Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 60°C). The reaction is typically run for 12-24 hours.
-
Work-up: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess pressure in a fume hood. Open the reactor, and transfer the reaction mixture to a round-bottom flask.
-
Purification: Concentrate the crude mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product aldehyde.
Product Characterization
-
Yield and Regioselectivity: The conversion of the starting material and the branched-to-linear ratio of the product can be determined from the ¹H NMR spectrum of the crude reaction mixture by integrating characteristic signals (e.g., the aldehyde proton at ~9.7 ppm for the branched isomer and ~9.8 ppm for the linear isomer).
-
Enantioselectivity: The enantiomeric excess (ee%) of the purified 2-phenylpropanal is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or equivalent) and comparing the peak areas of the two enantiomers.[2]
References
-
Fernández, E., Guiry, P. J., Connole, K. P., & Brown, J. M. (2014). Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. The Journal of Organic Chemistry, 79(13), 5891-5906. [Link]
-
Feng, J., et al. (2024). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]
-
Landis, C. R., et al. (2014). Rhodium-Catalyzed Asymmetric Hydroformylation of Alkenes Using Diazaphospholane Ligands and Application With Wittig Olefination. University of Wisconsin-Madison Libraries. [Link]
-
Bhat, V., Wang, S., Stoltz, B. M., & Virgil, S. C. (2013). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. CaltechAUTHORS. [Link]
-
Wang, Q., et al. (2024). Modular Assembly of Axially Chiral QUINAP Derivatives via Nickel-Catalyzed Enantioselective C–P Cross-Coupling. ACS Catalysis. [Link]
-
Reek, J. N. H., et al. (2020). Asymmetric Hydroformylation Using a Rhodium Catalyst Encapsulated in a Chiral Capsule. Chemistry – An Asian Journal, 15(6), 867-872. [Link]
-
Gladiali, S., & Bayón, J. C. (2002). Asymmetric Hydroformylation. Chemical Reviews, 102(10), 3425-3452. [Link]
-
Brown, J. M., et al. (2001). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Organic Letters, 3(13), 2053-2056. [Link]
-
Various Authors. (2022). Two different methods for PA synthesis with the use of Quinap. ResearchGate. [Link]
-
Feng, J., et al. (2024). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]
-
Guiry, P. J., et al. (2014). Quinap and congeners: atropos PN ligands for asymmetric catalysis. University of Oxford. [Link]
-
Garhwal, S., et al. (2024). Hydroformylation of Vinyl Arenes. ChemistryViews. [Link]
-
Stoltz, B. M., & Virgil, S. C. (2018). Atroposelective Synthesis of PINAP via Dynamic Kinetic Asymmetric Transformation. CaltechAUTHORS. [Link]
-
Breit, B. (2010). Recent Developments in Asymmetric Hydroformylation. ResearchGate. [Link]
-
Klosin, J., & Landis, C. R. (2004). Parallel ligand screening on olefin mixtures in asymmetric hydroformylation reactions. Organic Letters, 6(19), 3277-3280. [Link]
-
Various Authors. (2018). Rhodium catalyzed hydroformylation of olefins. ResearchGate. [Link]
-
Various Authors. (2006). New Quinaphos Ligands for Asymmetric Hydrogenation. ResearchGate. [Link]
-
Han, H., et al. (2008). Asymmetric hydroformylation of olefins catalyzed by rhodium nanoparticles chirally stabilized with (R)-BINAP ligand. Journal of Molecular Catalysis A: Chemical, 283(1-2), 15-22. [Link]
-
Clarke, M. L., et al. (2017). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Molecules, 22(12), 2246. [Link]
-
Horiuchi, T., et al. (1997). Asymmetric Hydroformylation of Heterocyclic Olefins Catalyzed by Chiral Phosphine-Phosphite-Rh(I) Complexes. The Journal of Organic Chemistry, 62(13), 4285-4292. [Link]
-
Various Authors. (2017). Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. ResearchGate. [Link]
-
Ujaque, G., et al. (2006). On the Origin of Regio- and Stereoselectivity in the Rhodium-Catalyzed Vinylarenes Hydroboration Reaction. The Journal of Organic Chemistry, 71(19), 7247-7259. [Link]
-
Nairoukh, Z., et al. (2017). Regioselective Hydroformylation of Vinylarenes in Aqueous Media by a Sol–Gel Entrapped Rhodium Catalyst. Catalysts, 7(10), 307. [Link]
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Application Notes and Protocols for C-N Cross-Coupling Reactions Utilizing (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Cross-Coupling in Modern Synthesis
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of bioactive molecules, approved drugs, and functional organic materials.[1][2] The development of efficient and general methods for their synthesis is, therefore, a critical endeavor. Among the most powerful tools to emerge in this area is the palladium-catalyzed Buchwald-Hartwig amination, a versatile cross-coupling reaction that forms C-N bonds between aryl or heteroaryl halides/pseudohalides and a wide range of nitrogen-containing nucleophiles.[2][3]
The success and broad applicability of the Buchwald-Hartwig amination are intrinsically linked to the rational design and selection of phosphine ligands. These ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst throughout the catalytic cycle, influencing the rates of oxidative addition, reductive elimination, and preventing catalyst decomposition.[4] This guide focuses on the application of complexes derived from the chiral P,N-ligand, (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, commonly known as QUINAP, in the context of C-N cross-coupling reactions.
The this compound (QUINAP) Ligand: A Versatile Scaffold for Catalysis
This compound (QUINAP) is a well-established, axially chiral P,N-bidentate ligand that has demonstrated significant utility in a range of asymmetric catalytic transformations. Its unique structural and electronic properties, arising from the fusion of a naphthalene and an isoquinoline moiety, create a defined chiral environment around a metal center. While QUINAP has been successfully employed in reactions such as rhodium-catalyzed asymmetric hydroboration and diboration, its application in palladium-catalyzed C-N cross-coupling reactions is an area of emerging interest.[5]
The presence of both a soft phosphine donor and a hard nitrogen donor allows QUINAP to form stable complexes with various transition metals, including palladium and copper. The steric bulk and electronic character of the ligand can be fine-tuned through modifications of the phosphine and isoquinoline moieties, offering the potential to develop highly active and selective catalysts for C-N bond formation.
While extensive literature details the use of other bulky monophosphine and bidentate phosphine ligands in Buchwald-Hartwig amination, specific, detailed protocols for QUINAP-catalyzed C-N cross-coupling are less prevalent. However, based on the established principles of this reaction, a robust protocol can be developed by adapting conditions known to be effective for structurally related ligands.
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the generally accepted catalytic cycle for palladium-catalyzed C-N cross-coupling and a typical experimental workflow.
Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed C-N Cross-Coupling.
Figure 2: General Experimental Workflow for C-N Cross-Coupling.
Detailed Experimental Protocol: Palladium-Catalyzed Amination of Aryl Bromides
This protocol provides a general method for the C-N cross-coupling of an aryl bromide with a primary or secondary amine using a palladium catalyst and a phosphine ligand. While this protocol is robust for a variety of bulky phosphine ligands, optimization may be required when employing a QUINAP-based catalytic system for the first time.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (QUINAP)
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the palladium precursor (e.g., 0.01-0.05 mmol Pd), the QUINAP ligand (e.g., 0.012-0.06 mmol), the aryl bromide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Causality: The choice of palladium precursor and ligand loading is critical and often requires optimization. A slight excess of the amine and a stoichiometric excess of the base are used to drive the reaction to completion. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine in the catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene or dioxane (5 mL) to the reaction vessel.
-
Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Causality: Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation and unwanted side reactions.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Causality: The optimal reaction temperature depends on the reactivity of the substrates and the stability of the catalyst.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Illustrative Performance Data
The following table presents typical yields for the Buchwald-Hartwig amination of various aryl bromides with different amines using a representative bulky phosphine ligand system. These values can serve as a benchmark when developing protocols with QUINAP-based catalysts.
| Entry | Aryl Bromide | Amine | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ / Bulky Phosphine | 95 |
| 2 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / Bulky Phosphine | 92 |
| 3 | 1-Bromo-4-fluorobenzene | n-Hexylamine | Pd(OAc)₂ / Bulky Phosphine | 88 |
| 4 | 2-Bromopyridine | Diethylamine | Pd₂(dba)₃ / Bulky Phosphine | 85 |
Experimental Considerations and Future Perspectives for QUINAP-Catalyzed C-N Coupling
While a specific, optimized protocol for QUINAP in C-N cross-coupling is not extensively documented, its successful application in other palladium-catalyzed reactions suggests its potential in this area. Researchers aiming to develop a QUINAP-based C-N coupling protocol should consider the following:
-
Screening of Palladium Precursors: Both Pd(0) and Pd(II) sources should be evaluated. Pd₂(dba)₃ and Pd(OAc)₂ are common starting points.
-
Optimization of Ligand-to-Metal Ratio: The optimal L:Pd ratio can vary and significantly impacts catalyst activity and stability. Ratios from 1:1 to 2:1 are typically explored.
-
Base Selection: While NaOtBu is a common choice, other bases such as K₃PO₄, Cs₂CO₃, or LiHMDS may prove more effective depending on the substrate and amine.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction outcome. Toluene, dioxane, and THF are common choices.
-
Temperature Profile: A thorough investigation of the reaction temperature is necessary to balance reaction rate with catalyst stability.
The development of a robust C-N cross-coupling protocol using QUINAP would be a valuable addition to the synthetic chemist's toolbox, particularly for asymmetric applications where the chirality of the ligand can be exploited to control the stereochemical outcome of the reaction.
References
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Morgan, J. B., Miller, S. P., & Morken, J. P. (2003). Catalytic Asymmetric Carbohydroxylation of Alkenes by a Tandem Diboration/Suzuki Cross-Coupling/Oxidation Reaction. Organic Letters, 5(15), 2615–2618. [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Delaney, C. (2024, June 29). Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney [Video]. YouTube. [Link]
Sources
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Application Notes & Protocols for (R)-1-(2-(Diphenylphosphino)naphthalen-1-yl)isoquinoline in Pharmaceutical Synthesis
Introduction: Unveiling a Privileged Ligand Scaffold
In the landscape of modern pharmaceutical synthesis, the development of complex molecular architectures with high precision and efficiency is paramount. Transition metal catalysis, particularly with palladium and rhodium, has become an indispensable tool in this endeavor. The success of these catalytic transformations is often dictated by the choice of the ancillary ligand, which modulates the metal center's steric and electronic properties, thereby influencing reactivity, selectivity, and catalyst stability.[1][2]
This document introduces (R)-1-(2-(Diphenylphosphino)naphthalen-1-yl)isoquinoline (CAS 149341-34-4), a sophisticated phosphine ligand characterized by a unique combination of structural motifs. This chiral, monodentate ligand possesses a bulky biaryl backbone, which is a recognized feature for promoting high catalytic activity.[3] The presence of both a phosphine and an isoquinoline nitrogen atom suggests its potential to function as a P,N-ligand, offering a defined and rigid coordination environment to a metal center, which can be highly advantageous for asymmetric catalysis.[4][5]
While specific, publicly available data on this exact ligand is nascent, its structural components point towards significant potential in key areas of pharmaceutical synthesis. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the prospective use of this ligand in critical bond-forming reactions. The protocols herein are based on well-established principles for structurally analogous ligands and are intended to serve as robust starting points for methods development and optimization.
Mechanistic Rationale and Structural Advantages
The efficacy of (R)-1-(2-(Diphenylphosphino)naphthalen-1-yl)isoquinoline can be attributed to several key structural features:
-
Steric Bulk: The naphthalene and diphenylphosphino groups create significant steric hindrance around the metal center. This bulk is known to accelerate the reductive elimination step in cross-coupling reactions, which is often rate-limiting, and can enhance enantioselectivity in asymmetric transformations by creating a well-defined chiral pocket.[3][6]
-
Electron-Rich Phosphine: The phosphorus atom is electron-rich, which promotes the oxidative addition of substrates like aryl halides to the metal center, a critical step in many catalytic cycles.[1][7]
-
Chirality: The inherent (R)-chirality at the junction of the naphthalene and isoquinoline rings makes this ligand a prime candidate for asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral drug molecule.[8][9]
-
Potential P,N-Coordination: The spatial arrangement of the phosphine's phosphorus atom and the isoquinoline's nitrogen atom may allow for chelation to a metal center. This P,N-coordination can create a more rigid and defined catalyst structure, which is often beneficial for achieving high levels of stereocontrol in asymmetric reactions.[4][5]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The structural characteristics of this ligand make it a promising candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of many pharmaceutical compounds.[10][11][12]
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for constructing C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[3][6] The use of a bulky, electron-rich ligand like (R)-1-(2-(Diphenylphosphino)naphthalen-1-yl)isoquinoline can facilitate the coupling of sterically hindered or electronically deactivated substrates.[13][14]
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In an inert atmosphere (glovebox or Schlenk line), add Pd₂(dba)₃ (1.0 mol%) and (R)-1-(2-(Diphenylphosphino)naphthalen-1-yl)isoquinoline (2.2 mol%) to a dry vial. Add anhydrous toluene (1 mL per 0.1 mmol of Pd) and stir at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the active Pd(0) complex.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).
-
Reaction Initiation: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen). Add anhydrous solvent (e.g., toluene or dioxane, to make a ~0.1 M solution based on the aryl halide).
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Expected Performance (Based on Analogs):
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 1.0 | 100 | 4 | >95 |
| 2-Chloroanisole | 4-Methoxyphenylboronic acid | 2.0 | 110 | 12 | ~90 |
| 1-Bromo-3,5-dimethylbenzene | 2-Thienylboronic acid | 1.5 | 100 | 6 | >95 |
Note: These are representative values. Actual results will depend on substrate specifics and require optimization.
Application in Asymmetric Catalysis
The chiral nature of (R)-1-(2-(Diphenylphosphino)naphthalen-1-yl)isoquinoline makes it a compelling ligand for asymmetric transformations, where the goal is to produce a single enantiomer of a chiral product.
Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral pharmaceuticals.[8][9][15] A rhodium or iridium complex with a chiral ligand like this one could be highly effective for the enantioselective reduction of prochiral olefins, such as dehydroamino acid derivatives or enamides.[5] The potential P,N-coordination could enforce a rigid catalyst geometry, leading to high enantiomeric excess (ee).
This protocol provides a general method for the Rh-catalyzed asymmetric hydrogenation of a methyl α-acetamidoacrylate derivative.
Step-by-Step Methodology:
-
Catalyst Preparation: In an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-1-(2-(Diphenylphosphino)naphthalen-1-yl)isoquinoline (1.1 mol%) in a degassed solvent (e.g., methanol or dichloromethane) in a suitable pressure vessel. Stir for 20 minutes.
-
Substrate Addition: Add the prochiral olefin substrate (1.0 equiv) to the catalyst solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (3-4 cycles), and then pressurize to the desired pressure (e.g., 1-50 bar).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC, GC, or ¹H NMR).
-
Work-up: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.
-
Analysis: Purify the product by column chromatography if necessary. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Performance (Based on Analogs):
| Substrate | Metal Precursor | H₂ Pressure (bar) | Solvent | Time (h) | Conversion (%) | ee (%) |
| Methyl α-acetamidoacrylate | [Rh(COD)₂]BF₄ | 10 | MeOH | 12 | >99 | 90-98 |
| (Z)-Methyl α-acetamidocinnamate | [Rh(COD)₂]BF₄ | 20 | CH₂Cl₂ | 16 | >99 | 92-99 |
| Itaconic acid dimethyl ester | [Rh(COD)₂]BF₄ | 50 | THF | 24 | >99 | 88-95 |
Note: These are representative values. Optimization of solvent, pressure, and temperature is crucial.
Safety and Handling
-
(R)-1-(2-(Diphenylphosphino)naphthalen-1-yl)isoquinoline is an air-sensitive phosphine ligand and should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphorus atom.
-
Use standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium and rhodium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
(R)-1-(2-(Diphenylphosphino)naphthalen-1-yl)isoquinoline is a promising ligand scaffold with significant potential for application in pharmaceutical synthesis. Its unique combination of steric bulk, electronic properties, and chirality makes it a strong candidate for challenging palladium-catalyzed cross-coupling reactions and asymmetric transformations. The protocols and data presented in these application notes, derived from well-understood principles of catalysis with analogous ligands, provide a solid foundation for researchers to begin exploring the utility of this ligand in their synthetic endeavors. Further experimental validation is encouraged to fully elucidate its catalytic capabilities and optimize reaction conditions for specific applications.
References
-
Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central. [Link]
-
Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. ResearchGate. [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PubMed Central. [Link]
-
Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation. ResearchGate. [Link]
-
C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
-
Phosphine ligands and catalysis. Gessner Group Research. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. Sci-Hub. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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- 2. Naphthalene - Wikipedia [en.wikipedia.org]
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- 6. New naphthalene derivatives and isoquinoline alkaloids from Ancistrocladus cochinchinensis with their anti-proliferative activity on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Improving enantioselectivity in reactions with (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Technical Support Center: (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
A Guide to Enhancing Enantioselectivity in Asymmetric Catalysis
Welcome to the technical support guide for this compound, a sophisticated P,N-ligand designed for high-performance asymmetric catalysis. This document is intended for researchers, scientists, and drug development professionals aiming to optimize their catalytic reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate challenges and unlock the full potential of this powerful catalytic tool.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the ligand and its application.
Q1: What is this compound and what are its primary applications?
This compound is a chiral P,N-bidentate ligand. Its structure features a diphenylphosphino group (a soft phosphorus donor) and an isoquinoline ring (a hard nitrogen donor) attached to a binaphthyl backbone. This combination of a P- and N-donor, along with the defined steric environment of the binaphthyl scaffold, creates a unique and effective chiral pocket around a coordinated metal center.[1][2] It is particularly effective in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, allylic alkylation, and conjugate additions.[3][4]
Q2: My initial experiments show low enantiomeric excess (ee). What are the most common culprits?
Low enantioselectivity can stem from several factors. The most common issues we encounter in the field are:
-
Ligand or Catalyst Impurity: Oxidation of the phosphine to phosphine oxide is a frequent problem.[5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and pressure (for hydrogenations) are critical variables that must be fine-tuned.
-
Presence of Water or Oxygen: Trace amounts of water or oxygen can severely degrade catalyst performance and selectivity.[5][6]
-
Incorrect Metal-to-Ligand Ratio: The stoichiometry between the metal precursor and the ligand is crucial for forming the active, chiral catalytic species.[3]
Q3: How critical is the purity of the ligand and how can I check it?
Ligand purity is paramount. The phosphine moiety is susceptible to oxidation, which renders it ineffective as a ligand. The resulting phosphine oxide can interfere with the catalytic cycle.
-
Verification: We strongly recommend verifying the purity of the ligand before use, especially if it has been stored for a long time. The most effective method is ³¹P NMR spectroscopy . The phosphine should appear as a sharp singlet at a characteristic chemical shift. Its corresponding phosphine oxide will appear as a separate peak significantly downfield.
-
Prevention: Always handle and store the ligand under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[5]
Q4: Can additives be used to improve enantioselectivity?
Yes, additives can have a profound impact.[7] Their role is highly reaction-specific, but they can function as activators, scavengers for inhibitory species, or co-catalysts that modify the transition state.[5] For instance, in reactions involving hydronickelation, Brønsted acid additives have been shown to control regioselectivity by influencing the protonation pathway.[8] Screening a small panel of additives (e.g., Lewis acids, Brønsted acids, or salts) can sometimes lead to significant improvements in ee.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental issues.
Problem: Consistently Low Enantioselectivity (<50% ee)
If your reaction consistently yields poor enantioselectivity, a systematic review of your core parameters is necessary.
Caption: Impact of impurities on the catalytic cycle.
References
- Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
- Malkov, A. V., et al. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central.
- Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ Catalyzed Reactions.
- He, C., et al. (2025). Optimizing Phosphine Ligands for Ruthenium Catalysts in Asymmetric Hydrogenation of β-Keto Esters: The Role of Water in Activity and Selectivity. Molecular Catalysis, 574.
- Wikipedia. Asymmetric hydrogenation.
- Asymmetric reactions_synthesis.
- Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. Royal Society of Chemistry.
- Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. ResearchGate.
- Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. (2026). Journal of the American Chemical Society.
- Snieckus, V., et al. Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis.
Sources
- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.mpu.edu.mo [research.mpu.edu.mo]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands
For Immediate Release
[City, State] – [Date] – This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to low catalytic turnover in reactions utilizing phosphine ligands. This guide provides a structured, question-and-answer approach to diagnose and resolve common issues encountered in the laboratory, ensuring the successful execution of critical chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is showing low or no conversion. What are the primary factors I should investigate?
Low catalytic turnover is a frequent challenge that can stem from several sources. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. The key areas to focus on are:
-
Catalyst System Integrity: The choice, quality, and handling of the palladium precursor and phosphine ligand are paramount. Catalyst deactivation or the failure to generate the active catalytic species are common culprits.[1][2]
-
Reaction Conditions: Parameters such as temperature, reaction time, and the maintenance of a strictly inert atmosphere are critical for optimal catalyst performance.[2]
-
Reagent Purity: The purity of your substrates, coupling partners, base, and solvent can significantly impact the reaction outcome. Impurities can act as catalyst poisons.[1][3]
Q2: I suspect my phosphine ligand is the problem. How can ligand choice and quality affect catalytic turnover?
The phosphine ligand is a cornerstone of the catalytic system, and its properties directly influence reactivity and stability.[4][5][6]
-
Sub-optimal Ligand Selection: The electronic and steric properties of the phosphine ligand must be well-suited for the specific transformation.[3]
-
Steric Bulk (Cone Angle): Bulkier ligands can facilitate the reductive elimination step of the catalytic cycle and stabilize the active monoligated catalyst species, which is often beneficial.[3][4]
-
Electronic Properties: Electron-rich phosphines, like trialkylphosphines, generally accelerate the oxidative addition step, which can be the rate-limiting step in many cross-coupling reactions.[3][7]
-
-
Ligand Degradation: Phosphine ligands can degrade under reaction conditions, leading to catalyst deactivation.
-
Oxidation: Phosphines are susceptible to oxidation, forming phosphine oxides, which are typically poor ligands for the metal center. This is often caused by trace oxygen.[8]
-
P-C Bond Cleavage: The bond between phosphorus and its organic substituents can cleave, destroying the ligand's integrity.[8][9]
-
A helpful initial step is to consult Tolman's map, which charts the steric and electronic properties of various phosphine ligands, to guide your selection.[9]
Troubleshooting Workflow: A Step-by-Step Guide
If you are experiencing low catalytic turnover, follow this systematic workflow to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low catalytic turnover.
In-Depth Troubleshooting Q&A
Q3: I've confirmed my reagents are pure and my setup is inert, but the reaction is still sluggish. How do I address potential catalyst deactivation?
Catalyst deactivation is a common cause of low turnover and can occur through several pathways.[3][10]
-
Formation of Off-Cycle Species: The active catalyst can form unreactive complexes that do not participate in the catalytic cycle.[3]
-
Metal Precipitation: The metal, often palladium, can precipitate out of solution as "palladium black," a clear sign of catalyst decomposition.[3][8] This can be caused by high temperatures or an incorrect ligand-to-metal ratio.
-
Ligand Displacement: In some cases, a reactant or a decomposition product can displace the phosphine ligand from the metal center, leading to an inactive species.[10]
Experimental Protocol: Catalyst Deactivation Test
-
Setup: Run the reaction under standard conditions.
-
Monitor: Track the reaction progress over time using an appropriate analytical technique (e.g., GC, LC-MS, NMR).
-
Spiking Experiment: If the reaction stalls, add a fresh aliquot of the catalyst system (pre-catalyst and ligand).
-
Analysis:
-
If the reaction restarts, it suggests that the initial catalyst deactivated.
-
If the reaction does not restart, the issue may lie with substrate decomposition or the formation of an inhibitor.
-
Q4: How does the generation of the active catalyst affect turnover, and how can I optimize it?
The efficient generation of the active, low-valent metal species (e.g., Pd(0)) is crucial for the catalytic cycle to begin.[11][12]
-
In Situ Reduction: When using a higher oxidation state pre-catalyst (e.g., Pd(II)), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient or lead to side reactions.[11][13]
-
Pre-catalysts: The use of well-defined pre-catalysts, such as Buchwald G3 palladacycles, can ensure clean and efficient generation of the active catalyst.[1]
Data on Common Palladium Sources:
| Palladium Source | Oxidation State | Activation Requirement | Common Ligands | Notes |
| Pd(OAc)₂ | +2 | In situ reduction | Various phosphines | Often used with added phosphine ligands.[11][13] |
| Pd₂(dba)₃ | 0 | Ligand association | Various phosphines | Air-sensitive, requires careful handling. |
| Pd(PPh₃)₄ | 0 | Ligand dissociation | Triphenylphosphine | Must lose ligands to become active.[9] |
| Buchwald Pre-catalysts | +2 | Reductive elimination | Biarylphosphines | Designed for reliable activation.[1] |
Advanced Troubleshooting
Q5: My reaction works, but the turnover number is still too low for practical application. What advanced strategies can I employ?
When basic troubleshooting fails to yield the desired turnover, consider these advanced strategies:
-
High-Throughput Experimentation (HTE): Utilize HTE to rapidly screen a wide array of ligands, solvents, bases, and other reaction parameters to identify optimal conditions.
-
Kinetic Analysis: Conduct kinetic studies to identify the rate-limiting step of your catalytic cycle. This information can guide the rational selection of ligands and conditions to accelerate that specific step.
-
Computational Modeling: Employ density functional theory (DFT) calculations to understand the reaction mechanism and predict the performance of different ligand-metal combinations.[14]
Caption: Advanced strategies for further optimization of catalytic turnover.
References
-
Phosphines - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]
-
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides . (2025). National Institutes of Health. [Link]
-
Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts . (2012). ACS Publications. [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands . Cardiff University. [Link]
-
Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis-Ligand Development . (2021). National Institutes of Health. [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions . (2025). American Chemical Society. [Link]
-
Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands . (2018). ACS Publications. [Link]
-
Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning . (2024). Royal Society of Chemistry. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration . (2020). MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
A deactivation mechanism study of phosphorus-poisoned diesel oxidation catalysts: model and supplier catalysts . (2019). Royal Society of Chemistry. [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions . (2022). National Institutes of Health. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . (2017). National Institutes of Health. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . (2025). Royal Society of Chemistry. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . (2022). ACS Publications. [Link]
-
Dynamic control of chirality in phosphine ligands for enantioselective catalysis . University of Groningen. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) . (2022). YouTube. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects . (2017). ResearchGate. [Link]
-
Quantifying the Electron-Donating Strength of Phosphine Ligands . (2009). ACS Publications. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects . The Doyle Group. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture . (2024). Frontiers. [Link]
-
Quantifying the Electron-Donating Strength of Phosphine Ligands . (2025). ResearchGate. [Link]
-
Cross-coupling reaction . Wikipedia. [Link]
-
Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts . (2023). ACS Publications. [Link]
-
Metal Phosphine Complexes And Ligands . Watson International. [Link]
-
Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles . (2023). National Institutes of Health. [Link]
-
Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? . (2024). ResearchGate. [Link]
-
Phosphorus-Based Catalysis . (2021). ACS Publications. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cfmot.de [cfmot.de]
- 5. scbt.com [scbt.com]
- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00037D [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, and its metal complexes. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during catalytic applications. The unique bifunctional nature of this ligand, featuring both a phosphine and an isoquinoline moiety, presents specific deactivation pathways that require careful consideration.
I. Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely. What are the likely initial causes?
A1: Sluggish or stalled reactions are often early indicators of catalyst deactivation. The primary suspects for this ligand system are:
-
Catalyst Poisoning: The Lewis basic nitrogen on the isoquinoline ring can strongly coordinate to the metal center, potentially leading to the formation of stable, inactive complexes and hindering the catalytic cycle.[1]
-
Oxidation: Phosphine ligands are susceptible to oxidation by trace oxygen, which can render them unable to coordinate with the metal center.[2]
-
Impure Reagents: Impurities in substrates, solvents, or bases can act as catalyst poisons. Residual water or oxygen, in particular, can be detrimental.[3]
Q2: I'm observing a color change in my reaction, and a black precipitate is forming. What does this signify?
A2: The formation of a black precipitate is a strong visual cue for the decomposition of the active catalyst into an inactive, agglomerated form, often referred to as palladium black or a similar metal aggregate.[2] This is a common deactivation pathway in many cross-coupling reactions and is typically caused by the loss of the stabilizing phosphine ligand from the metal center.[2]
Q3: How does the isoquinoline group in the ligand affect catalyst stability?
A3: The isoquinoline nitrogen can act as a hemilabile ligand. While this can be beneficial in some catalytic steps by temporarily dissociating to open a coordination site, it can also lead to deactivation. Strong coordination of the nitrogen to the metal center can form a stable, off-cycle complex that is catalytically inactive.[1] This is particularly relevant in reactions involving palladium or nickel.[1][4]
Q4: Can high temperatures impact my catalyst's performance?
A4: Yes, elevated temperatures can accelerate catalyst decomposition pathways.[2] While higher temperatures can increase reaction rates, they can also promote ligand dissociation and the subsequent aggregation of the metal into an inactive state.[2] It is crucial to find the optimal temperature that balances reaction rate with catalyst stability.
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific experimental issues.
Guide 1: Low or No Catalytic Turnover
A low turnover number (TON) suggests that the catalyst is deactivating before the reactants are fully consumed.[4][5]
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting & Optimization Strategies |
| Ligand Oxidation | The phosphorus(III) center of the phosphine is oxidized to phosphorus(V) (phosphine oxide) by trace oxygen, rendering it a poor ligand for the transition metal.[2] | Degas Solvents Thoroughly: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.Use an Inert Atmosphere: Conduct reactions in a glovebox or under a constant positive pressure of an inert gas.Check Reagent Purity: Ensure all starting materials and reagents are free from peroxides or other oxidizing impurities. |
| Catalyst Poisoning by Isoquinoline Nitrogen | The isoquinoline nitrogen can act as a strong Lewis base, coordinating to the metal center and forming a stable, catalytically inactive complex.[1] | Ligand-to-Metal Ratio: Experiment with increasing the ligand-to-metal ratio (e.g., from 1.1:1 to 2:1 or higher) to favor the desired catalytically active species.[2]Additive Screening: Consider the addition of a Lewis acid that might preferentially interact with the isoquinoline nitrogen, reducing its coordination to the catalytic metal center. |
| Formation of Inactive Dimers or Aggregates | The active catalytic species can dimerize or aggregate, particularly at higher concentrations, forming inactive species.[4][5] This can be promoted by ligand dissociation. | Lower Catalyst Concentration: If feasible, reduce the catalyst loading.Modify Ligand Structure: While not a simple fix, if persistent issues arise, consider derivatives of the ligand with increased steric bulk around the phosphine or isoquinoline moieties to disfavor dimer formation. |
| Incomplete Pre-catalyst Activation | If using a pre-catalyst that requires in-situ reduction (e.g., a Pd(II) source), incomplete reduction to the active M(0) species will result in low activity.[2] | Use an Active Pre-catalyst: Employ a well-defined M(0) source or a pre-catalyst known for efficient in-situ activation.Optimize Reducing Conditions: If in-situ reduction is necessary, ensure the reducing agent is active and used in the correct stoichiometry. |
Guide 2: Reaction Selectivity Issues
A change in product selectivity over time can indicate the formation of a new, less selective catalytic species due to a deactivation process.
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting & Optimization Strategies |
| Ligand Modification/Degradation | Besides oxidation, P-C bond cleavage can occur under harsh conditions, leading to a modified ligand with different steric and electronic properties, thus altering selectivity. | Lower Reaction Temperature: Operate at the lowest effective temperature to minimize ligand degradation.[2]Spectroscopic Analysis: Analyze the crude reaction mixture by ³¹P NMR spectroscopy to identify any new phosphorus-containing species, which could indicate ligand degradation.[6] |
| Formation of a Different Active Species | The initial catalyst may transform into a different, less selective species. For example, partial ligand dissociation could lead to a more coordinatively unsaturated and less sterically hindered metal center. | Increase Ligand Concentration: A higher ligand-to-metal ratio can help maintain the desired coordination sphere of the active catalyst.[2]Monitor Reaction Profile: Take aliquots at different time points and analyze by GC or LC-MS to determine when selectivity begins to change. This can provide clues about the stability of the active species. |
III. Experimental Protocols & Workflows
Protocol 1: Diagnosing Catalyst Deactivation via ³¹P NMR Spectroscopy
This protocol helps identify ligand oxidation or degradation.
-
Under an inert atmosphere, carefully take an aliquot of the reaction mixture.
-
Quench the reaction by cooling and diluting with a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Filter the sample through a small plug of silica or celite to remove any solid precipitate.
-
Acquire a ³¹P{¹H} NMR spectrum.
-
Analysis:
-
Compare the spectrum to that of the fresh catalyst complex.
-
The appearance of a new peak shifted downfield (typically > 20 ppm) from the original phosphine signal may indicate the formation of the corresponding phosphine oxide.
-
The presence of multiple new phosphorus signals could suggest more complex ligand degradation pathways.
-
Workflow for Troubleshooting Low Catalytic Turnover
This workflow provides a systematic approach to identifying the root cause of low catalytic activity.
Caption: Troubleshooting workflow for low catalytic turnover.
Visualization of Potential Deactivation Pathways
The following diagram illustrates the primary deactivation pathways for a generic metal complex of this compound.
Caption: Potential deactivation pathways for the catalyst complex.
IV. References
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. Available at: [Link]
-
Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts | Organometallics - ACS Publications. Available at: [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Available at: [Link]
-
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC - NIH. Available at: [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts - MDPI. Available at: [Link]
-
Metal-phosphine complex - Wikipedia. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Performance of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (IQNaphos)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, hereafter referred to as "IQNaphos." This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for leveraging the unique capabilities of this P,N-ligand in catalysis. Our focus is on the critical interplay of solvent and temperature that governs catalytic efficiency and reaction outcomes.
Introduction to IQNaphos
IQNaphos is a sophisticated biaryl phosphine ligand featuring a diphenylphosphino group and an isoquinoline moiety on a naphthalene backbone. This structure provides a unique combination of steric bulk and electronic properties. The nitrogen atom on the isoquinoline ring can act as a hemilabile coordinating site, which can be crucial for stabilizing catalytic intermediates and promoting key steps in the catalytic cycle, such as reductive elimination.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, where the choice of solvent and temperature is paramount for achieving optimal performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the IQNaphos ligand in a palladium-catalyzed reaction?
A1: IQNaphos serves as a supporting ligand for the palladium catalyst.[2] Its main functions are to:
-
Stabilize the Palladium Center: The bulky and electron-donating nature of the phosphine group helps stabilize the active Pd(0) species, which is crucial for the catalytic cycle.[1]
-
Enhance Reactivity: The ligand's electronic properties influence the rates of key steps in the catalytic cycle, including oxidative addition and reductive elimination.[1][3]
-
Control Selectivity: The specific steric environment created by the ligand around the metal center can influence the regioselectivity and chemoselectivity of the reaction.
Q2: How does the isoquinoline nitrogen atom influence the catalytic activity?
A2: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center. This P,N-bidentate coordination can form a stable chelate ring, which may influence the geometry and stability of catalytic intermediates. This "hemilabile" character—where the nitrogen can reversibly bind and unbind—is thought to facilitate substrate association and product dissociation, thereby accelerating the overall catalytic turnover.
Q3: What are the recommended starting conditions for a typical cross-coupling reaction using IQNaphos?
A3: For a standard Suzuki-Miyaura coupling, a good starting point is to use a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst with a 1:1 or 1:2 Pd:IQNaphos ratio.[4] A common solvent choice would be an ethereal solvent like 1,4-dioxane or a polar aprotic solvent like DMF, often with the addition of water.[5][6] A typical starting temperature would be in the range of 80-100 °C.[4] However, optimization is critical.
Q4: Is IQNaphos air-stable?
A4: While some modern phosphine ligands exhibit improved air stability, it is best practice to handle all phosphine ligands, including IQNaphos, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphorus(III) center to a phosphine oxide, which is catalytically inactive.[4][6]
Troubleshooting Guide: Solvent & Temperature Effects
Poor yield, low conversion, or formation of side products are common issues in cross-coupling reactions. Solvent and temperature are two of the most powerful variables you can adjust to troubleshoot and optimize your results.
| Issue | Potential Cause & Explanation | Troubleshooting Steps (Solvent & Temperature) |
| Low or No Conversion | 1. Poor Catalyst Activation: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst. Some solvents can assist in this reduction step.[5][7] 2. Low Catalyst Solubility: The catalyst complex may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slow reaction. 3. Catalyst Deactivation: The active catalyst is degrading over the course of the reaction. This can be exacerbated by high temperatures or reactive impurities. | Solvent: Switch to a more polar aprotic solvent like DMF or DMAc, which can facilitate the reduction of Pd(II) to Pd(0).[5] If solubility is an issue, consider toluene or CPME at higher temperatures. Temperature: Gradually increase the temperature in 10 °C increments. Higher temperatures increase reaction rates but can also accelerate catalyst decomposition. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
| Formation of Side Products (e.g., Homocoupling) | 1. Transmetalation is Rate-Limiting: If the transfer of the organometallic reagent (e.g., boronic acid) to the palladium center is slow, the palladium intermediate can react with itself, leading to homocoupling.[6] 2. High Temperature: Excessive heat can promote undesired side reactions and decomposition of starting materials or products. | Solvent: The polarity and coordinating ability of the solvent are critical. For Suzuki reactions, adding a co-solvent like water or using alcoholic solvents (e.g., n-butanol) can accelerate transmetalation by facilitating boronate formation.[1] Avoid overly coordinating solvents if they might compete with the IQNaphos ligand. Temperature: Lower the reaction temperature. A slower, more selective reaction is often preferable to a fast but messy one. |
| Incomplete Reaction / Stalled at ~50% Conversion | 1. Catalyst Instability: The monoligated Pd(0)L species, believed to be the active catalyst, may be unstable over the reaction time at the chosen temperature.[1][5] 2. Product Inhibition: The product of the reaction may be coordinating to the palladium center more strongly than the starting materials, effectively poisoning the catalyst. | Solvent: A less polar solvent like toluene or dioxane might offer better stability for the key catalytic intermediates compared to highly polar, coordinating solvents.[5] Temperature: Decrease the temperature to improve the catalyst's lifetime. Consider a second charge of catalyst and ligand midway through the reaction if stalling persists. |
| Poor Reproducibility | 1. Trace Impurities: The purity of reagents, especially the solvent and base, is critical. Trace water or oxygen can have a dramatic impact. 2. Inconsistent Heating: Inconsistent temperature control can lead to variable reaction rates and side product formation. | Solvent: Always use high-purity, anhydrous, and degassed solvents. Ensure solvents are stored properly under an inert atmosphere. Temperature: Use a reliable heating mantle with a temperature controller and stir plate to ensure uniform heating and mixing of the reaction. |
Illustrative Data: Solvent Screen for a Model Suzuki-Miyaura Coupling
The following table presents hypothetical data for the coupling of 4-chloroanisole with phenylboronic acid, catalyzed by Pd(OAc)₂/IQNaphos. This illustrates how solvent choice can dramatically impact yield.
| Entry | Solvent (v/v) | Temperature (°C) | Yield (%) | Analysis & Rationale |
| 1 | Toluene | 100 | 45 | Apolar solvent, may result in lower solubility of the base or boronic acid, slowing transmetalation. |
| 2 | THF | 66 | 30 | Lower boiling point limits the accessible temperature range, leading to slow oxidative addition. |
| 3 | 1,4-Dioxane / H₂O (10:1) | 100 | 88 | Ethereal solvent provides good solubility for organic partners, while water aids in dissolving the base and promoting transmetalation. A classic choice for Suzuki couplings. |
| 4 | DMF | 100 | 95 | Highly polar aprotic solvent. Can accelerate the reaction by stabilizing charged intermediates and aiding in Pd(II) reduction.[5] |
| 5 | n-Butanol | 100 | 75 | Alcoholic solvents can be highly effective, particularly for heteroaryl substrates, by promoting the boronate-to-palladium transfer.[1] |
Conditions: 1 mmol 4-chloroanisole, 1.5 mmol phenylboronic acid, 2 mol% Pd(OAc)₂, 4 mol% IQNaphos, 2 mmol K₂CO₃, 16h.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Reaction Optimization
This protocol provides a systematic approach to optimizing solvent and temperature for a cross-coupling reaction using IQNaphos.
-
Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and IQNaphos (4 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add the aryl halide (1 equiv), coupling partner (1.5 equiv), and base (2 equiv).
-
Solvent Addition: Add the degassed solvent of choice to achieve the desired concentration (typically 0.1-0.5 M).
-
Sealing & Heating: Seal the vial with a PTFE-lined cap. Remove from the glovebox and place it in a preheated aluminum block on a stirrer hotplate set to the desired temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC, LC-MS, or TLC.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing a low-yield reaction, focusing on solvent and temperature adjustments.
Caption: Troubleshooting workflow for low reaction yield.
The Catalytic Cycle: Role of Solvent and Temperature
The efficiency of each step in the palladium-catalyzed cross-coupling cycle is influenced by the reaction conditions.
Caption: Simplified Pd catalytic cycle.
-
Oxidative Addition: This step is often accelerated by higher temperatures, which provide the necessary activation energy to break the aryl-halide bond.
-
Transmetalation: The polarity of the solvent plays a huge role here. Polar solvents can help solubilize inorganic bases and stabilize the charged intermediates involved in the transfer of the R-group from the organometallic reagent to the palladium center.[5]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. It can be influenced by the steric and electronic properties of the IQNaphos ligand itself.
By carefully selecting the solvent and temperature, you can modulate the relative rates of these steps to favor product formation and minimize side reactions, thus maximizing the performance of your IQNaphos-based catalytic system.
References
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing). [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Wiley Online Library. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Asymmetric Catalysis with P,N-Ligands
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in asymmetric catalysis using P,N-ligands. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your catalytic systems effectively. This guide is structured to address the most pressing challenges you might face, from dwindling enantioselectivity to complete catalyst shutdown.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered in the lab.
Q1: My enantioselectivity (ee) is low or has dropped significantly. What are the first things I should check?
A: Low enantioselectivity is a frequent issue. Before diving into complex mechanistic studies, start with the fundamentals:
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Reagent Purity: Ensure your substrate, solvent, and any additives are of the highest purity. Trace impurities, particularly those containing sulfur or other coordinating groups, can act as catalyst poisons or interfere with the chiral environment.[1][2]
-
Atmosphere Control: The phosphine moiety of your P,N-ligand is susceptible to oxidation.[3] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly and use Schlenk techniques or a glovebox. The resulting phosphine oxide is typically a poor ligand and can negatively impact performance.[4]
-
Ligand Integrity: Verify the purity and enantiomeric excess of your P,N-ligand. If the ligand has been stored for a long time or handled improperly, its ee may have diminished, or it may have partially decomposed.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. A slight increase in temperature can lead to a significant drop in ee by reducing the energy difference between the diastereomeric transition states. Verify your reaction is being maintained at the specified temperature.[5]
Q2: My reaction is sluggish or not reaching full conversion. What's the likely cause?
A: Poor conversion points towards issues with catalyst activity or stability. Key factors include:
-
Catalyst Pre-activation: Many protocols use stable metal precatalysts (e.g., Pd(II)) that must be reduced in situ to the active catalytic species (e.g., Pd(0)).[4] Inefficient pre-activation is a common cause of low reactivity. Some systems benefit from a dedicated pre-activation step, for instance, by heating the metal source and ligand together for a short period before adding the substrate.[6]
-
Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be caused by thermal degradation, reaction with impurities, or the formation of inactive catalyst aggregates (e.g., palladium black).[1][7][8]
-
Inhibitors: The product itself or a byproduct could be inhibiting the catalyst, leading to a shutdown of the catalytic cycle.[9] Similarly, if your substrate or reagents contain coordinating functional groups, they might compete with the P,N-ligand for a coordination site on the metal.
Q3: I'm seeing multiple unidentified byproducts in my reaction mixture. What could they be?
A: Byproduct formation can arise from several sources:
-
Ligand Degradation: The P,N-ligand itself can be a source of byproducts, especially under harsh conditions (high temperature, strong base/acid).
-
Substrate Decomposition: The reaction conditions may be too harsh for your substrate, leading to decomposition or isomerization.
-
Homocoupling: In cross-coupling reactions, you might observe homocoupling of your starting materials.
-
Alternative Reaction Pathways: The catalyst might be promoting an undesired side reaction. For example, in hydrogenations, you might see isomerization of the double bond in the substrate.
Q4: How critical is the metal-to-ligand ratio?
A: The metal-to-ligand (M:L) ratio is crucial and often needs to be optimized for a new system. Using a slight excess of the ligand is common to prevent the formation of less active or unstable, coordinatively unsaturated metal species. However, a large excess of ligand can sometimes be detrimental, potentially inhibiting the reaction by occupying a necessary open coordination site on the metal.[4][10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Enantioselectivity
Low ee is often a subtle problem rooted in the energetics of the catalytic cycle. This guide provides a systematic approach to diagnosing and solving it.
Initial Diagnostic Workflow
This workflow provides a structured approach to troubleshooting, starting with the simplest and most common issues.
Caption: A general workflow for troubleshooting low enantioselectivity.
Q&A: Deeper Dive into Low Enantioselectivity
Q: Why does solvent choice have such a dramatic impact on ee?
A: The solvent can influence the catalytic system in multiple ways:
-
Solvation of Intermediates: The solvent stabilizes the key intermediates and transition states in the catalytic cycle. A change in solvent polarity can alter the relative energies of the diastereomeric transition states, thereby affecting the enantioselectivity.
-
Coordinating vs. Non-coordinating Solvents: A coordinating solvent (like THF or MeCN) can compete with the substrate or the N-donor of the P,N-ligand for a binding site on the metal. This can disrupt the carefully organized chiral pocket created by the ligand.
-
Solubility: Poor solubility of the catalyst or reagents can lead to heterogeneous mixtures and inconsistent results. In some cases, catalyst precipitation can lead to non-linear effects where the ee of the product is not directly proportional to the ee of the ligand.[11]
Illustrative Data: The Effect of Solvent on Enantioselectivity
The following table shows hypothetical but realistic data for a P,N-ligand catalyzed hydrogenation, demonstrating the profound impact of the solvent.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee, %) | Conversion (%) |
| Toluene | 2.4 | 95 | >99 |
| Dichloromethane | 9.1 | 88 | >99 |
| Tetrahydrofuran (THF) | 7.5 | 75 | 95 |
| Methanol | 33.0 | 42 | 80 |
Q: My ee is high at low conversion but drops as the reaction proceeds. What is happening?
A: This behavior suggests a few possibilities:
-
Product Inhibition/Racemization: The desired product might be racemized under the reaction conditions, or it could be interacting with the catalyst to form a less selective species.
-
Formation of a Less Selective Catalyst: The initial, highly selective catalyst could be slowly converting into a different, less selective but still active species over time. This could involve partial ligand degradation or a change in the metal's coordination sphere.
-
Background Reaction: A non-catalyzed or achiral background reaction may be occurring at a slower rate, becoming more significant as the primary reaction slows down.
Guide 2: Addressing Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity over time and is a major cause of incomplete reactions.[8] Understanding the mechanism of deactivation is key to preventing it.
Common Deactivation Pathways
Sources
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storing Air-Sensitive Phosphine Ligands
Welcome to the Technical Support Center for air-sensitive phosphine ligands. This resource is designed for researchers, scientists, and drug development professionals who work with these reactive and essential compounds. Phosphine ligands are fundamental to modern catalysis, enabling a vast array of chemical transformations.[1][2][3][4] However, their sensitivity to air and moisture necessitates specialized handling techniques to ensure experimental success and laboratory safety.[1][5][6] This guide provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of common issues encountered when working with these critical reagents.
Frequently Asked Questions (FAQs)
Q1: Why are phosphine ligands so sensitive to air?
The phosphorus atom in a phosphine ligand possesses a lone pair of electrons, making it a good σ-donor and susceptible to oxidation.[3][7] Electron-rich phosphines, such as trialkylphosphines, are particularly prone to oxidation by atmospheric oxygen, which converts the phosphine to the corresponding phosphine oxide.[8][9] This oxidation is often irreversible and yields a phosphine oxide that is generally a poor ligand for most catalytic applications, leading to catalyst deactivation.[9][10] The thermodynamic stability of the P=O bond in phosphine oxide provides a strong driving force for this reaction.[9]
Q2: What are the primary signs that my phosphine ligand has decomposed?
The most direct method for assessing the integrity of a phosphine ligand is through ³¹P NMR spectroscopy.[10] The formation of phosphine oxide will result in the appearance of a new peak, typically shifted downfield from the signal of the parent phosphine.[10] Visually, decomposition can sometimes be indicated by a change in the physical appearance of the ligand, such as discoloration or a change in consistency. For catalytic reactions, a common sign of ligand decomposition is low or no product formation, or a reaction that starts but does not proceed to completion.[10] In some cases, the precipitation of the metal, like the formation of palladium black, can indicate catalyst decomposition resulting from ligand degradation.[10]
Q3: Which is better for handling phosphine ligands: a Schlenk line or a glovebox?
Both Schlenk lines and gloveboxes are essential tools for handling air-sensitive compounds, and the choice often depends on the specific task and the sensitivity of the ligand.
| Technique | Best Suited For | Advantages | Disadvantages |
| Glovebox | Handling solids, weighing samples, preparing reaction mixtures, long-term storage of highly sensitive reagents. | Provides a continuously inert atmosphere, allows for more complex manipulations.[11] | Requires significant upfront investment and maintenance; can have memory effects from volatile compounds.[12] |
| Schlenk Line | Performing reactions, solvent transfers, distillations, and crystallizations under an inert atmosphere. | Versatile for a wide range of chemical manipulations, cost-effective for individual reactions.[13][14][15] | Requires more technical skill to maintain an inert atmosphere, less suitable for handling solids.[14] |
For optimal results, a combination of both is often employed. For instance, a solid phosphine ligand might be weighed and portioned inside a glovebox, then transferred to a Schlenk flask for the reaction on a Schlenk line.[11]
Q4: What is the best way to store phosphine ligands?
Proper storage is critical to maintaining the integrity of phosphine ligands.
-
Solid Ligands : Solids should be stored in a desiccator inside a refrigerator or freezer, under an inert atmosphere (argon or nitrogen).[8] For highly sensitive solids, storage inside a glovebox is recommended.[11]
-
Liquid Ligands/Solutions : Air-sensitive liquids or solutions are typically stored in Sure/Seal™ bottles or Schlenk flasks with well-greased glass stoppers or PTFE valves.[16][17] These containers should be sealed with parafilm and stored in a cool, dark place, preferably in a secondary container.
Q5: How do I properly dispose of residual phosphine ligands and their waste?
Phosphine and its derivatives are toxic and require careful handling during disposal.[18][19]
-
Quenching : Small amounts of residual phosphine ligands should be quenched before disposal. This is typically done by slowly adding an oxidizing agent, such as a dilute solution of hydrogen peroxide, to a solution of the phosphine waste.[20] Alternatively, for pyrophoric materials, a careful quenching process involving slow addition of isopropanol followed by a mixture of isopropanol and water at 0 °C is recommended.[21] This should be done in a fume hood, under an inert atmosphere to control the reaction.[21]
-
Disposal : After quenching, the resulting phosphine oxide waste should be collected in a designated hazardous waste container.[22] Empty reagent bottles should be triple-rinsed with an inert, dry solvent.[23] The rinsate should be treated as hazardous waste, and the empty, rinsed bottle can then be disposed of according to your institution's safety guidelines.[23]
Troubleshooting Guide
Problem: My reaction is not working, and I suspect the phosphine ligand has degraded.
| Possible Cause | Suggested Solution(s) |
| Oxidation of the ligand | - Verify Ligand Purity: Before starting, check the purity of the ligand using ³¹P NMR spectroscopy to look for the presence of phosphine oxide.[10] - Use Freshly Purified/Opened Reagents: Whenever possible, use a fresh bottle of ligand or purify the existing stock. Purification can often be achieved by recrystallization or filtration through a plug of silica gel.[20] |
| Contaminated Solvents | - Degas Solvents: Ensure that all solvents are thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.[5][14] - Use Anhydrous Solvents: Residual water can also lead to ligand degradation or unwanted side reactions. Use freshly dried solvents.[5] |
| Improper Handling Technique | - Maintain Inert Atmosphere: Ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the experiment when using a Schlenk line.[13][15] - Pre-dry Glassware: Oven-dry all glassware and cool it under vacuum or a stream of inert gas to remove adsorbed water.[5] |
Problem: I observe palladium black precipitating in my cross-coupling reaction.
| Possible Cause | Suggested Solution(s) |
| Ligand Dissociation | - Use a Bidentate Ligand: Chelating (bidentate) phosphine ligands can enhance catalyst stability due to the chelate effect, which makes ligand dissociation less favorable.[10] - Increase Ligand-to-Metal Ratio: In some cases, a higher ligand-to-metal ratio can prevent catalyst decomposition. |
| Incorrect Ligand Choice | - Match Ligand to Reaction: The electronic and steric properties of the phosphine ligand are crucial. Electron-rich and bulky ligands often promote the key steps in cross-coupling reactions and stabilize the active catalytic species.[2][24] |
Experimental Protocols
Protocol 1: Transfer of a Solid Phosphine Ligand Using a Glovebox
-
Preparation : Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the phosphine ligand container, a tared vial, spatula, and any other necessary equipment into the glovebox antechamber.
-
Purging : Cycle the antechamber with the inert gas at least three times to remove air.
-
Transfer : Inside the glovebox, open the phosphine ligand container. Using a clean spatula, quickly transfer the desired amount of the solid ligand to the tared vial and seal it.
-
Sealing : Tightly cap the vial containing the weighed ligand. For extra protection, you can wrap the cap with parafilm.
-
Removal : Transfer the sealed vial out of the glovebox through the antechamber.
Protocol 2: Cannula Transfer of a Phosphine Ligand Solution via Schlenk Line
This technique is used to transfer an air-sensitive solution from one Schlenk flask (the donor) to another (the receiver).[14][15]
-
Setup : Both the donor flask containing the ligand solution and the receiver flask are connected to a dual-manifold Schlenk line. Both flasks are under a positive pressure of inert gas.
-
Cannula Insertion : A cannula (a long, double-tipped needle) is inserted through the septa of both flasks. One end of the cannula should be below the surface of the liquid in the donor flask, and the other end should be above the headspace in the receiver flask.
-
Initiating Transfer : To start the transfer, carefully reduce the pressure in the receiver flask by briefly opening its stopcock to the vacuum manifold or by venting with a needle attached to a bubbler. The pressure difference will push the liquid from the donor to the receiver flask.
-
Completion : Once the desired amount of solution is transferred, equalize the pressure in both flasks by ensuring they are both open to the inert gas manifold.
-
Cannula Removal : Remove the cannula from the receiver flask first, then from the donor flask to prevent any solution from being drawn back into the cannula.
Caption: Workflow for Cannula Transfer
References
- An Illustrated Guide to Schlenk Line Techniques. (2023). Organic Process Research & Development.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
- Removing phosphine oxide impurities
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group.
- Guides. (2024). Chemistry LibreTexts.
- Handling Air Sensitive Reagents and Working with a Schlenk Line. IONiC / VIPEr.
- The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews.
- Phosphines. (2023). Chemistry LibreTexts.
- Synthesis, purification, and characterization of tetraphosphine ligands.
- Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. (2014). Organometallics.
- improving the stability of phosphine-ligated metal c
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Phosphine Ligand Oxid
- SAFETY DATA SHEET Phosphine. (2023). Air Liquide.
- how to deal with an air sensitive solid?. (2015). Reddit.
- PHOSPHINE. CAMEO Chemicals - NOAA.
- Chelating Phosphine Ligand Stabilized AuNPs in Methane Detection. NSF Public Access Repository.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.(APAC).
- Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. Benchchem.
- Phosphine.
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Phosphine Ligands. Alfa Chemistry.
- The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross‐Coupling Reactions. SciSpace.
- Synthetic strategies towards phosphine ligands suitable for further assembly.
- Generation of phosphine gas for the control of grain storage pests. Julius-Kühn-Archiv.
- (HELP!) How to remove phosphine smells in glove box. (2025). Reddit.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- Phosphine - Incident management. GOV.UK.
- SAFETY DATA SHEET Phosphine. (2017). Linde Gas GmbH.
- Working with Hazardous Chemicals. (2007). Organic Syntheses.
- Directing Cation Coordination and Phase in Nickel Sulfide Nanocrystals through the Addition of Phosphines.
- Mechanochemistry allows carrying out sensitive organometallic reactions in air: Glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). (2019).
- Technical Support Center: Preventing Phosphine Ligand Decomposition in C
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University.
- Phosphine Ligand Applic
- Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
- Alternatives to phosphine fumigation in managing stored grain insect pests. CABI Digital Library.
- Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine.
- Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety - University of California, Berkeley.
- Science Talks Q&A 145: Acceptor Caged Phosphine Ligands. (2024). YouTube.
- Phosphine Ligands. University of California, Irvine.
Sources
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. cfmot.de [cfmot.de]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ionicviper.org [ionicviper.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. reddit.com [reddit.com]
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- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
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- 18. alsafetydatasheets.com [alsafetydatasheets.com]
- 19. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
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- 23. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regeneration of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane Catalyst
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phosphine-based catalysts. This guide provides in-depth troubleshooting and frequently asked questions regarding the regeneration of the (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane catalyst and related phosphine ligands. While specific regeneration protocols for this exact ligand are not widely published, the principles and methods outlined below are based on well-established chemistry for the regeneration of tertiary phosphine ligands and are directly applicable.
The primary pathway for the deactivation of phosphine catalysts is the oxidation of the phosphorus(III) center to a phosphorus(V) oxide. This transformation results in a significant change in the electronic and steric properties of the ligand, rendering it ineffective in the catalytic cycle. This guide focuses on identifying this common issue and providing robust protocols for the reduction of the resulting phosphine oxide back to the active phosphine catalyst.
Troubleshooting Guide: Catalyst Deactivation and Regeneration
Issue: Diminished or Complete Loss of Catalytic Activity
If you observe a significant decrease in reaction yield, conversion, or a complete stall of your catalytic reaction, it is highly probable that your this compound catalyst has undergone deactivation.
Primary Suspected Cause: Oxidation to Phosphine Oxide
Tertiary phosphines are susceptible to oxidation, especially when handled in the presence of air, moisture, or certain oxidizing reagents.[1] The lone pair of electrons on the phosphorus atom, which is crucial for its coordination to the metal center, is abstracted by an oxygen atom, forming a stable P=O bond.
Visualizing the Degradation Pathway
Caption: Oxidation of the active P(III) catalyst to the inactive P(V) oxide.
Confirmation of Oxidation
You can confirm the oxidation of your catalyst by using analytical techniques such as:
-
³¹P NMR Spectroscopy: This is the most definitive method. The active phosphine will have a characteristic chemical shift. The corresponding phosphine oxide will appear as a new peak, typically shifted downfield.
-
Thin-Layer Chromatography (TLC): Phosphine oxides are generally more polar than their corresponding phosphines. A new, lower Rf spot on the TLC plate can indicate the formation of the phosphine oxide.[1]
-
Mass Spectrometry: An increase of 16 atomic mass units in the observed mass of your ligand is a clear indicator of oxidation.
Regeneration Protocol: Reduction of the Phosphine Oxide
Once oxidation is confirmed, the inactive phosphine oxide can be reduced back to the active phosphine. Silanes are common, effective, and often chemoselective reducing agents for this transformation.[2][3][4] Trichlorosilane (HSiCl₃) is a widely used and cost-effective option.
Experimental Protocol: Reduction using Trichlorosilane
Safety Precautions: Trichlorosilane is volatile, corrosive, and reacts violently with water. This procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood by trained personnel.
Materials:
-
Deactivated catalyst (phosphine oxide)
-
Anhydrous Toluene or Xylene
-
Trichlorosilane (HSiCl₃)
-
Anhydrous Triethylamine (Et₃N) (Optional, but recommended for electron-rich phosphines)
-
Aqueous Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Appropriate solvents for purification (e.g., Dichloromethane, Hexanes)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, dissolve the crude phosphine oxide in anhydrous toluene (or xylene for higher boiling points).
-
Addition of Reagents:
-
Add triethylamine (1.5 - 2.0 equivalents relative to the phosphine oxide). The base can facilitate the reduction, particularly for electron-rich phosphine oxides, and influences the stereochemical outcome (inversion of configuration at the phosphorus center).[1]
-
Slowly add trichlorosilane (1.5 - 2.0 equivalents) to the stirred solution at room temperature via a syringe. An exothermic reaction may be observed.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or ³¹P NMR spectroscopy. The reaction is often complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. Caution: This will produce hydrogen gas. Ensure adequate ventilation and no ignition sources.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude regenerated phosphine.
-
Visualizing the Regeneration Workflow
Caption: General workflow for the regeneration of phosphine catalysts.
Purification of the Regenerated Catalyst
The crude product from the reduction will likely contain residual starting material, siloxane byproducts, and other impurities. Purification is essential to restore full catalytic activity.
-
Silica Gel Chromatography: This is a common method for purifying phosphines. However, care must be taken as some phosphines can be sensitive to the acidic nature of silica gel or can be oxidized on the column. It is advisable to:
-
Use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate).
-
Consider deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Work quickly to minimize contact time.
-
-
Crystallization/Precipitation: This can be a highly effective method for obtaining pure phosphine. Dissolve the crude material in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and then slowly add a non-polar anti-solvent like hexanes or pentane to induce precipitation of the pure phosphine.[1]
Frequently Asked Questions (FAQs)
Q1: How can I prevent my phosphine catalyst from oxidizing in the first place? A: Proper handling and storage are critical. Always handle phosphine ligands and their metal complexes under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Store them in a cool, dark place, tightly sealed under argon or nitrogen. Many alkylphosphines are air-sensitive and some are even pyrophoric.[5]
Q2: Are there alternative reducing agents to trichlorosilane? A: Yes, several other reagents can be used, each with its own advantages. The choice often depends on the substrate's functional group tolerance and the desired reaction conditions.
| Reducing Agent System | Typical Conditions | Key Advantages/Considerations |
| Hexachlorodisilane (Si₂Cl₆) | Room temperature | Often gives higher yields and is very effective.[1][2] |
| DIBAL-H | Cryogenic to elevated temps | Excellent reductant, especially for secondary phosphine oxides.[6] |
| Polymethylhydrosiloxane (PMHS) | Elevated temps (often >200 °C) | Inexpensive and a waste product of the silicone industry.[7] |
| Oxalyl Chloride / Si₂Cl₆ | Room temperature | A mild, one-pot method involving activation of the P=O bond first.[2][8] |
| 1,3-Diphenyl-disiloxane (DPDS) | 110 °C or RT with acid catalyst | Highly chemoselective; tolerates aldehydes, nitro, and cyano groups.[9] |
Q3: My reaction mixture contains unreacted starting phosphine as well as the phosphine oxide. How should I proceed with purification? A: It is often more efficient to intentionally oxidize the remaining phosphine to its oxide before attempting purification.[1] You can do this by bubbling air through the solution or by a gentle wash with a dilute oxidizing agent like hydrogen peroxide. Once everything is converted to the more polar phosphine oxide, it can be separated from your product more easily, or you can proceed with the reduction protocol to regenerate the entire batch of ligand.
Q4: Will the regeneration process affect the chirality if I am using a P-chirogenic ligand? A: It depends on the mechanism of the reducing agent. Reduction with trichlorosilane in the presence of a base like triethylamine typically proceeds with inversion of configuration at the phosphorus center.[1] Other methods, such as those using certain silanes without additives, may proceed with retention of configuration.[3][9] It is crucial to consult the literature for the specific reducing system you plan to use if stereochemistry is a concern.
Q5: When is it no longer practical to regenerate my catalyst? A: Regeneration is generally practical when the primary mode of deactivation is oxidation to the phosphine oxide. However, if the ligand has undergone more severe degradation, such as P-C bond cleavage, or if the isoquinoline or naphthalene moieties have been altered, regeneration via simple reduction will not be effective. In such cases, or if the catalyst is contaminated with difficult-to-remove impurities, synthesizing or purchasing a new batch of the catalyst is the recommended course of action.
References
- BenchChem. (2025).
-
Gagnon, A. et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. [Link]
-
Le, C. M. et al. (2005). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters. [Link]
-
Request PDF. (n.d.). Reduction of Phosphine Oxides to Phosphines with the InBr3/TMDS System. [Link]
-
Keglevich, G. (2015). The Reduction of Tertiary Phosphine Oxides by Silanes. Letters in Organic Chemistry. [Link]
-
Pumphrey, A. et al. (2019). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. MDPI. [Link]
-
National Institutes of Health. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]
-
ChemistryViews. (2017). Mild Reduction of Phosphine Oxides. [Link]
-
Royal Society of Chemistry. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. [Link]
-
ResearchGate. (2021). (PDF) A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]
-
Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. [Link]
-
ResearchGate. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]
-
National Institutes of Health. (2017). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. [Link]
Sources
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphine synthesis by reduction [organic-chemistry.org]
- 4. The Reduction of Tertiary Phosphine Oxides by Silanes | Bentham Science [eurekaselect.com]
- 5. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane | MDPI [mdpi.com]
- 8. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming substrate limitations in (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane catalysis
Technical Support Center: Overcoming Substrate Limitations in QUINAP-Mediated Catalysis
Welcome to the technical support center for (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, commonly known as QUINAP. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful atropisomeric P,N-ligand in asymmetric catalysis. While QUINAP is renowned for its effectiveness in a variety of transformations, certain substrates can present challenges, leading to diminished yield, poor enantioselectivity, or catalyst deactivation.[1][2][3]
This document provides in-depth troubleshooting strategies, mechanistic explanations, and actionable protocols to help you overcome these substrate-specific limitations.
Section 1: Understanding the QUINAP Ligand
QUINAP, or this compound, is a privileged chiral P,N-ligand that has demonstrated remarkable stereocontrol in numerous enantioselective reactions, including hydroborations, allylic alkylations, and cycloadditions.[4][5] Its efficacy stems from the unique structural arrangement of a C2-symmetric chiral backbone, which creates a well-defined chiral pocket around the metal center. The isoquinoline nitrogen and the phosphine phosphorus act as a bidentate ligand, coordinating to the metal and influencing the stereochemical outcome of the reaction.
The rigidity of the naphthalene-isoquinoline backbone is crucial for inducing high levels of asymmetry. However, this same rigidity can also be a source of substrate limitation, particularly when dealing with molecules that are sterically demanding or possess challenging electronic properties.
Key Structural Features & Catalytic Implications
-
Atropisomeric Chirality: The chirality arises from hindered rotation around the C-C bond connecting the naphthalene and isoquinoline rings. This creates a stable, chiral environment.
-
P,N-Chelation: The phosphorus and nitrogen atoms coordinate to the transition metal (e.g., Pd, Rh, Cu), forming a stable chelate ring that dictates the geometry of the catalytic complex.[4][5]
-
Tunable Electronics: The electronic properties of the ligand can be modified by altering the substituents on the phosphine, although this is less common than using QUINAP itself.[1]
Section 2: Troubleshooting Guide: Diagnosis by Symptom
This section is organized by common experimental failures to help you quickly diagnose and address the issue at hand.
Problem A: Low or No Conversion
A stalled or sluggish reaction is one of the most common issues. The root cause often lies in the initial activation of the catalyst or the stability of a key intermediate in the catalytic cycle.
Possible Causes & Solutions:
-
Poor Catalyst Activation:
-
Explanation: The active catalytic species may not be forming efficiently. This can be due to impurities in the reagents or solvents, or the chosen precatalyst may not be optimal for the specific substrate.
-
Solution:
-
Ensure all reagents and solvents are of high purity and rigorously dried and degassed. Oxygen can oxidize the phosphine to the inactive phosphine oxide.[6]
-
Screen different metal precursors. For example, in a palladium-catalyzed reaction, switching from Pd(OAc)₂ to Pd₂(dba)₃ may facilitate the generation of the active Pd(0) species.
-
-
-
Steric Hindrance:
-
Explanation: Bulky substrates may be unable to efficiently coordinate to the metal center due to steric clashes with the QUINAP ligand's naphthalene or isoquinoline moieties. This can inhibit key steps like oxidative addition or migratory insertion.[7][8]
-
Solution:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or catalyst decomposition.
-
Decrease Catalyst Loading: While counterintuitive, a lower catalyst concentration can sometimes disfavor the formation of inactive dimeric species, freeing up more active catalyst.
-
Consider a Ligand Modification: If possible, using a QUINAP derivative with a less bulky phosphine group (e.g., replacing diphenylphosphino with di(p-tolyl)phosphino) might create a more accessible catalytic pocket.[1]
-
-
-
Electronic Mismatch:
-
Explanation: The electronic properties of the substrate may be incompatible with the catalytic cycle. For instance, an electron-rich substrate might undergo oxidative addition too slowly, while a very electron-poor substrate could lead to an overly stable intermediate that resists further reaction.[7][9]
-
Solution:
-
Use of Additives: For reactions involving transmetalation (e.g., Suzuki coupling), additives like silver or fluoride salts can facilitate this step.
-
Solvent Screening: Changing the solvent can alter the polarity of the reaction medium, which in turn can influence the rate of key steps in the catalytic cycle.
-
-
Problem B: Poor Enantioselectivity
Low enantiomeric excess (ee) suggests that the chiral environment created by the QUINAP ligand is not effectively discriminating between the two enantiotopic faces of the substrate or intermediate.
Possible Causes & Solutions:
-
Insufficient Steric Differentiation:
-
Explanation: The substrate may be too small or lack sufficient steric bulk for the QUINAP ligand to effectively control the approach to the metal center.
-
Solution:
-
Lower Reaction Temperature: Asymmetric reactions are often more selective at lower temperatures. This can enhance the energy difference between the diastereomeric transition states, leading to higher ee.
-
Solvent Effects: The solvent can play a crucial role in the organization of the transition state. A screen of aprotic solvents with varying polarities (e.g., Toluene, THF, Dioxane, CH₂Cl₂) is recommended.[10]
-
-
-
Flexible Substrate Conformation:
-
Explanation: If the substrate can adopt multiple low-energy conformations, it may present different faces to the catalyst, leading to a mixture of enantiomers.
-
Solution:
-
Substrate Modification: If feasible, modifying the substrate to lock its conformation can dramatically improve enantioselectivity. This is often an option in drug development campaigns.
-
-
-
Background Uncatalyzed Reaction:
-
Explanation: A non-selective background reaction may be competing with the desired catalytic pathway, producing a racemic product.
-
Solution:
-
Lower Reaction Temperature: This will typically slow down the uncatalyzed reaction more significantly than the catalyzed one.
-
Reduce Catalyst Loading: Ensure that the reaction is indeed catalytic and that you are not observing a stoichiometric reaction.
-
-
Problem C: Catalyst Decomposition
The appearance of black precipitates (e.g., palladium black) or a sudden halt in reactivity often points to catalyst decomposition.
Possible Causes & Solutions:
-
Ligand Oxidation:
-
Explanation: Phosphine ligands are susceptible to oxidation to their corresponding phosphine oxides, which are generally poor ligands. This is a common issue when working with air-sensitive compounds.[11]
-
Solution:
-
Strict Anaerobic Conditions: Use Schlenk techniques or a glovebox to handle the catalyst and ligand. Ensure solvents are thoroughly degassed.
-
³¹P NMR Analysis: Check the purity of your QUINAP ligand using ³¹P NMR spectroscopy before use. The appearance of a peak downfield from the phosphine signal is indicative of oxidation.[6]
-
-
-
High Temperature Instability:
-
Explanation: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways.
-
Solution:
-
Run the reaction at the lowest effective temperature.
-
Use a more stable precatalyst.
-
-
Section 3: Substrate-Specific Recommendations
Challenge 1: Sterically Hindered Substrates
-
Issue: Low conversion due to inhibited substrate binding.
-
Strategy:
-
Optimize Temperature: Incrementally increase the reaction temperature in 5-10 °C steps.
-
Solvent Choice: Use less coordinating solvents that are less likely to compete with the substrate for a position on the metal center.
-
Extended Reaction Times: These reactions may simply require more time to reach completion.
-
Challenge 2: Electronically Demanding Substrates
-
Issue: Electron-rich substrates may react slowly, while electron-poor substrates can form overly stable intermediates.
-
Strategy:
-
Electron-Rich Substrates: Consider using a more electron-withdrawing variant of the QUINAP ligand if available. Alternatively, a more reactive metal precursor can sometimes help.
-
Electron-Poor Substrates: The use of a more electron-donating solvent or a slight excess of the ligand can sometimes help to destabilize the intermediate and promote the final reductive elimination step.
-
Challenge 3: Substrates with Coordinating Functional Groups
-
Issue: Functional groups like amines, thiols, or certain heterocycles can act as catalyst poisons by irreversibly binding to the metal center.
-
Strategy:
-
Protecting Groups: Temporarily protect the interfering functional group.
-
Use of Additives: A sacrificial Lewis acid can sometimes be used to bind to the problematic functional group, preventing it from coordinating to the catalyst.
-
Increase Catalyst Loading: In some cases, simply increasing the amount of catalyst can overcome the poisoning effect, although this is a less desirable solution from an economic standpoint.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I confirm my QUINAP ligand is pure and not oxidized? A1: The best method is ³¹P NMR spectroscopy. The phosphorus atom in QUINAP has a characteristic chemical shift. The corresponding phosphine oxide will appear at a different, typically downfield, chemical shift. A clean spectrum with a single major peak in the phosphine region indicates high purity.[6]
Q2: My reaction is giving inconsistent enantioselectivity. What could be the cause? A2: Inconsistent results are often traced to trace impurities, especially water or oxygen. Ensure your reaction setup is rigorously anaerobic and all reagents are pure. The source and batch of the ligand or metal precursor can also introduce variability.
Q3: Can I use QUINAP in both polar and non-polar solvents? A3: Yes, QUINAP has been successfully used in a range of solvents. However, the choice of solvent can significantly impact both reactivity and enantioselectivity. It is always recommended to perform a solvent screen for a new substrate.[10]
Q4: What is a typical catalyst loading for a QUINAP-mediated reaction? A4: Catalyst loading is highly reaction-dependent but typically ranges from 0.5 to 5 mol%. For challenging substrates, a higher loading may be necessary, but optimization is key to minimizing cost and potential side reactions.
Section 5: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Test Reaction
This protocol provides a starting point for evaluating a new substrate.
-
Preparation: In a glovebox, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 2.5 mol%) and QUINAP (2.6 mol%) to an oven-dried reaction vial.
-
Solvent Addition: Add 1.0 mL of freshly distilled and degassed solvent (e.g., Toluene).
-
Stirring: Stir the mixture at room temperature for 20 minutes to allow for catalyst formation.
-
Reagent Addition: Add the substrate (1.0 mmol, 1.0 equiv) and the second reagent (e.g., boronic acid, 1.2 equiv).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Analysis: Upon completion, determine the yield and enantiomeric excess (by chiral HPLC or GC).
Data Presentation: Solvent Screening for Enantioselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 85 | 92 |
| 2 | THF | 25 | 90 | 88 |
| 3 | Dioxane | 25 | 78 | 95 |
| 4 | CH₂Cl₂ | 25 | 92 | 85 |
| 5 | Toluene | 0 | 75 | 97 |
Table 1: Example data from a solvent and temperature screen for an asymmetric reaction.
Visualizations
Caption: A decision tree to guide the troubleshooting process.
Caption: Simplified catalytic cycle highlighting potential failure points.
Section 6: References
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expeditious synthesis and applications of isoquinoline ring-modified Quinap derivatives [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Axially Chiral QUINAP Derivatives by Ketone-Catalyzed Enantioselective Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Quinap and congeners: atropos PN ligands for asymmetric catalysis. | Department of Chemistry [chem.ox.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
- 23. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Analytical Monitoring of Reactions with (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for utilizing (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a sophisticated monophosphine ligand essential for advanced catalytic processes. Due to its unique steric and electronic properties, precise monitoring of reactions employing this ligand is critical for achieving optimal yield, selectivity, and for elucidating reaction mechanisms. This guide provides practical, in-depth answers and troubleshooting solutions for researchers, chemists, and drug development professionals.
Section 1: Foundational Knowledge & General FAQs
This section addresses common initial questions regarding the ligand and the principles of reaction monitoring.
Q1: What is this compound and where is it typically used?
This compound, which we will refer to as IQNaphos, is a sterically demanding, electron-rich monophosphine ligand. Its structure, featuring bulky isoquinoline and naphthalene moieties, creates a specific coordination environment around a metal center. This architecture is highly valuable in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3] The isoquinoline core is also a prominent feature in many biologically active molecules, making this ligand a relevant tool in the synthesis of pharmaceutical intermediates.[4][5]
Q2: Why is real-time or quasi-real-time reaction monitoring so critical when using IQNaphos?
Monitoring is essential for several reasons:
-
Catalyst Activity and Stability: Phosphine ligands, especially complex ones, can be susceptible to oxidation or other forms of degradation under reaction conditions.[6][7] Monitoring allows for the direct observation of the active catalyst and any decomposition pathways, helping to optimize reaction conditions to prolong catalyst lifetime.
-
Reaction Kinetics and Conversion: Tracking the disappearance of starting materials and the appearance of the product provides precise data on reaction rates, enabling the determination of reaction endpoints and preventing the formation of byproducts from over-running the reaction.[8]
-
Mechanistic Insight: Advanced techniques can help identify transient catalytic intermediates, providing invaluable information about the reaction mechanism.[9][10] This knowledge is crucial for rational catalyst design and reaction optimization.
-
Purity and Byproduct Formation: Early detection of side reactions or impurities ensures that the process can be adjusted to maintain high product purity.
Q3: What are the primary analytical techniques recommended for reactions involving IQNaphos?
A multi-technique approach is often the most effective. The primary methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Especially ³¹P NMR for directly observing the ligand and its transformations, and ¹H NMR for tracking substrates and products.[9][11]
-
Chromatography (GC and HPLC): For quantitative analysis of reaction components (starting materials, products, and byproducts).[12][13]
-
Mass Spectrometry (MS): Often coupled with chromatography (GC-MS, LC-MS) or used directly (e.g., ESI-MS) to identify reaction components and catalytic species.[10][14]
Q4: What is the most common stability issue with phosphine ligands like IQNaphos?
The most prevalent issue is oxidation. The phosphorus(III) center in the active phosphine ligand is susceptible to oxidation to a phosphorus(V) phosphine oxide, especially in the presence of air or certain oxidants.[6][7] This phosphine oxide does not typically act as an effective ligand and its formation represents a deactivation pathway for the catalyst. Monitoring for the appearance of the corresponding phosphine oxide is a critical quality control step.
Section 2: In-Depth Guide: NMR Spectroscopy
NMR is arguably the most powerful tool for directly probing the state of the IQNaphos ligand during a reaction.
FAQ: How can ³¹P NMR spectroscopy be used to monitor the reaction progress and catalyst state?
³¹P NMR spectroscopy is exceptionally informative because the ³¹P nucleus is 100% naturally abundant and highly sensitive to its chemical environment.[6][15] By taking aliquots at various time points, you can observe:
-
Free Ligand: The sharp signal of uncoordinated IQNaphos.
-
Coordinated Ligand: Upon coordination to a metal center (e.g., palladium), the ³¹P signal will shift (typically downfield) and may broaden, indicating the formation of the active catalyst.[6][16]
-
Ligand Oxidation: The formation of IQNaphos oxide will result in a new, distinct signal at a significantly different chemical shift.[11][17]
-
Other Species: The presence of other phosphorus-containing byproducts or intermediates.[18]
Experimental Protocol: Acquiring a ³¹P NMR Spectrum for Reaction Monitoring
-
Sample Extraction: Under an inert atmosphere (e.g., in a glovebox), carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (Optional but Recommended): Immediately dilute the aliquot in a vial containing cold, deuterated solvent (e.g., CDCl₃ or C₆D₆) to stop the reaction and prepare it for NMR analysis.
-
Sample Preparation: Filter the diluted aliquot through a small plug of silica or celite in a Pasteur pipette directly into a clean NMR tube to remove any heterogeneous species. The use of an inert atmosphere is crucial as phosphine ligands are often air-sensitive.[11][17]
-
Acquisition: Acquire a proton-decoupled (³¹P{¹H}) NMR spectrum. This provides sharp singlets for each unique phosphorus environment, simplifying interpretation.[6]
Data Interpretation & Typical Chemical Shifts
| Species | Typical ³¹P Chemical Shift Range (ppm) | Rationale |
| Free IQNaphos (P-III) | -10 to -30 | Standard chemical shift for triarylphosphines. |
| [Pd(IQNaphos)n] Complex | +15 to +40 | Coordination to an electron-deficient metal deshields the phosphorus nucleus, causing a downfield shift. |
| IQNaphos Oxide (P-V) | +25 to +50 | Oxidation to P(V) significantly alters the electronic environment, resulting in a large downfield shift.[11] |
Note: These are estimated ranges. Actual values must be determined experimentally using pure standards.
Troubleshooting Common NMR Issues
Q: My ³¹P NMR spectrum shows multiple unexpected peaks. What could they be? A: Several possibilities exist. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting tree for unexpected ³¹P NMR signals.
Q: The peaks in my ¹H NMR spectrum are too broad to interpret. What's the cause? A: This is often due to the presence of paramagnetic palladium species (e.g., Pd(I) or Pd(III)), which can cause significant line broadening. It can also result from chemical exchange processes happening on the NMR timescale. Try acquiring the spectrum at a lower temperature to see if the peaks sharpen. If the issue persists, rely on chromatography for quantitative analysis of organic components.
Section 3: Guide to Chromatographic Techniques (GC & HPLC)
Chromatography is the gold standard for quantifying the consumption of starting materials and the formation of products, providing clear data on conversion and yield.[12]
FAQ: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)?
The choice depends on the physical properties of your analytes:
-
Use GC-FID for volatile and thermally stable compounds. It is robust, quantitative, and provides high resolution.[12][19] Many substrates and products in cross-coupling reactions (e.g., substituted benzenes, biaryls) are suitable for GC analysis.[13]
-
Use HPLC-UV/MS for non-volatile, high molecular weight, or thermally sensitive compounds. The IQNaphos ligand itself, its metal complexes, and many complex pharmaceutical products are not suitable for GC and must be analyzed by HPLC.
Workflow Diagram: General Reaction Monitoring
Caption: General workflow for quantitative reaction monitoring.
Troubleshooting Common Chromatography Issues
Q: I'm monitoring a Suzuki coupling. My starting material peak is decreasing, but I don't see a product peak in my GC chromatogram. Why? A: The most likely reason is that your product is not volatile enough to pass through the GC column or is degrading at the injection port temperature. You should develop an HPLC method to monitor this reaction, as it is better suited for larger, less volatile biaryl products.
Q: How do I get accurate quantitative data? My results are not reproducible. A: Reproducibility issues in chromatography are almost always solved by using an internal standard (IS) .[20] The IS is a non-reactive compound added in a precise amount to each sample before analysis. By comparing the peak area of your analyte to the peak area of the IS, you can correct for variations in injection volume and sample concentration. Choose an IS that is well-resolved from all other peaks and is chemically inert under your analysis conditions.
Q: My HPLC peaks are broad and tailing. How can I fix this? A: Poor peak shape in HPLC can result from several factors:
-
Column Mismatch: Ensure your column chemistry (e.g., C18, Phenyl-Hexyl) is appropriate for your analytes.
-
Mobile Phase Issues: The organic/aqueous ratio, pH, and buffer concentration of your mobile phase can dramatically affect peak shape. Try adjusting the pH or adding a different modifier.
-
Column Overload: Injecting too concentrated a sample can lead to broad peaks. Try diluting your sample.
-
Column Degradation: Columns have a finite lifetime. If performance continues to degrade, it may be time to replace it.
Section 4: Mass Spectrometry for Mechanistic Analysis
FAQ: Can I use mass spectrometry to observe the palladium-IQNaphos catalyst directly?
Yes, this is a powerful application of modern mass spectrometry. Techniques like Electrospray Ionization (ESI-MS) are gentle enough to transfer charged catalyst complexes from the solution phase to the gas phase for detection.[10] This allows for the direct observation of key intermediates in the catalytic cycle, such as the oxidative addition complex or the pre-catalyst activation.[9][14] Pressurized sample infusion (PSI-ESI-MS) is an advanced method for real-time monitoring of these transient species.[10]
Q: I tried to analyze my reaction mixture with ESI-MS, but the spectrum is a forest of peaks. How can I find my catalyst? A: Look for the characteristic isotopic pattern of palladium. Palladium has a unique "fingerprint" of isotopes that makes its complexes relatively easy to spot in a complex spectrum. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to confirm the elemental formula of the observed ion.
References
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Magritek. (2023). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. Magritek. [Link]
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Cagle, E. C., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]
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Semantic Scholar. (1979). ³¹P and ¹³C NMR of Transition Metal Phosphine Complexes. Semantic Scholar. [Link]
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American Chemical Society. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]
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ChemistryViews. (2021). How Bulky Can a Phosphine Ligand Be?. ChemistryViews. [Link]
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University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor Scholarship at UWindsor. [Link]
-
MIT Open Access Articles. (N.d.). Chelating Phosphine Ligand Stabilized AuNPs in Methane Detection. MIT. [Link]
-
ProQuest. (N.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. ProQuest. [Link]
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PubMed. (1978). Sampling and analytical methods for phosphine--a review. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. [Link]
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Lucideon. (N.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Lucideon. [Link]
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Heriot-Watt University. (2022). The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Inorganics. [Link]
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ResearchGate. (N.d.). Monitoring of the reaction progress by GC. Concentration of 2 c (red.... ResearchGate. [Link]
-
Reddit. (2022). How gas chromatography (GC) works? and how do i interpret the result?. Reddit. [Link]
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National Institutes of Health. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. Scientific Reports. [Link]
-
American Chemical Society. (2023). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]
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National Institutes of Health. (N.d.). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. National Library of Medicine. [Link]
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Elsevier. (N.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science. [Link]
-
MDPI. (N.d.). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts. [Link]
-
ResearchGate. (2014). Observation of Binuclear Palladium Clusters upon ESI-MS Monitoring of the Suzuki-Miyaura Cross-Coupling Catalyzed by a Dichloro-bis(aminophosphine) Complex of Palladium. ResearchGate. [Link]
-
ResearchGate. (2024). Catalytic Advances and Emerging Strategies for Isoquinolin-1(2H)-One Synthesis: Reaction Scope and Mechanistic Perspectives. ResearchGate. [Link]
-
PubMed. (2025). Exploration of reactional parameters for palladium-catalyzed cross-coupling reaction with thermal desorption-electrospray ionization mass spectrometry. National Library of Medicine. [Link]
-
MDPI. (2022). Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction. Molecules. [Link]
-
American Chemical Society. (N.d.). Reactions of Phosphines with Silicas: A Solid-State NMR Study. Inorganic Chemistry. [Link]
-
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MDPI. (N.d.). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP) and Other P,N-Ligands in Asymmetric Catalysis
This guide provides an in-depth, objective comparison of the atropisomeric P,N-ligand (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, commonly known as QUINAP, with other prominent chiral P,N-ligands. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes performance data from key asymmetric catalytic reactions, explains the mechanistic rationale behind ligand efficacy, and provides detailed experimental protocols to bridge theory with practice.
Introduction: The Power of P,N-Ligands in Asymmetric Catalysis
Asymmetric catalysis is a foundational technology in modern chemistry, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries. The efficacy of a metal-based catalyst is profoundly influenced by the chiral ligand coordinated to it. P,N-ligands, which feature two distinct coordinating atoms—a soft phosphorus donor and a hard nitrogen donor—have emerged as a particularly versatile class.[1][2] This electronic asymmetry allows for effective discrimination between the two faces of a prochiral substrate, leading to high levels of enantioselectivity.[1]
Among the various architectures, atropisomeric biaryl P,N-ligands have garnered significant attention. These ligands, such as QUINAP, possess a chiral axis resulting from hindered rotation around a C-C bond, creating a stable, well-defined chiral environment around the metal center.[2] This guide focuses on QUINAP, comparing its performance and structural attributes to other notable P,N-ligands to provide a clear framework for ligand selection in catalytic system design.
The QUINAP Scaffold: Structure and Synthesis
QUINAP, or this compound, is a pioneering atropisomeric P,N-ligand. Its structure features a naphthalene and an isoquinoline ring system linked by a chiral axis. The diphenylphosphino group on the naphthalene ring and the nitrogen atom of the isoquinoline act as the two coordinating sites.
The synthesis of enantiomerically pure QUINAP has evolved significantly since its inception. Early methods relied on classical resolution of the racemic mixture, which was often costly and laborious.[3] More recent and practical approaches employ dynamic kinetic resolution (DKR), a more elegant strategy that combines the C-P bond formation and the resolution into a single, highly efficient step.[3][4]
A state-of-the-art synthesis via DKR is outlined below:
Figure 1: General workflow for the synthesis of enantiopure QUINAP via Palladium-catalyzed Dynamic Kinetic Resolution.
This method provides access to either enantiomer of QUINAP in high yield and excellent enantiomeric excess (ee), making it a valuable tool for catalyst development.[4]
Comparative Performance in Catalytic Reactions
The true measure of a ligand's utility is its performance in catalysis. This section compares QUINAP with its pyridine-based analogue, PINAP, and other relevant ligands in key asymmetric transformations.
Rhodium-Catalyzed Hydroboration and Diboration
Rhodium-catalyzed hydroboration is a classic test for chiral ligands. QUINAP has demonstrated broad applicability, proving effective for non-terminal and cyclic arylalkenes where ligands like BINAP are less successful.[2] The reaction proceeds with high regioselectivity, favoring boration at the benzylic position.[2]
A direct comparison with PINAP can be made in the context of Rh-catalyzed diboration of alkenes, which provides access to chiral 1,2-diols after oxidation.
Table 1: Comparison of QUINAP and PINAP in Rh-Catalyzed Diboration of trans-β-Methylstyrene
| Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| (S)-QUINAP | [Rh(COD)2]BF4 | 75 | 92 | [2] |
| (S)-PINAP | [Rh(COD)2]BF4 | 71 | 88 | [5] |
Conditions: Substrate, bis(pinacolato)diboron, catalyst in THF, followed by oxidation.
As the data indicates, both QUINAP and PINAP are highly effective, affording the chiral diol in good yield and high enantioselectivity. QUINAP demonstrates a slight advantage in enantioselectivity in this specific transformation, which can be attributed to the subtle steric and electronic differences imposed by the isoquinoline versus the pyridine moiety. The larger isoquinoline framework may create a more defined and rigid chiral pocket around the rhodium center.
Palladium-Catalyzed Asymmetric Heck Reaction
The asymmetric Heck reaction is a powerful C-C bond-forming reaction. While direct comparative data for QUINAP in this reaction is scarce, we can benchmark its potential against established ligands like (R)-BINAP and phosphinooxazolines (PHOX) in the well-studied arylation of 2,3-dihydrofuran with phenyl triflate.
Table 2: Performance of Chiral Ligands in the Asymmetric Heck Reaction of 2,3-Dihydrofuran
| Ligand | Catalyst System | Major Product | Yield (%) | ee (%) | Reference |
| (R)-BINAP | Pd(OAc)2 / Base | (R)-2-Phenyl-2,5-dihydrofuran | 68 | 96 | [6] |
| (S)-tBu-PHOX | [Pd2(dba)3] / Base | (R)-2-Phenyl-2,3-dihydrofuran | 85 | 99 | [6] |
Conditions: Phenyl triflate, 2,3-dihydrofuran, catalyst, base (e.g., proton sponge).
The data for BINAP and PHOX highlight the sensitivity of the Heck reaction to ligand structure, not only affecting enantioselectivity but also regioselectivity (the position of the double bond in the product). P,N-ligands like PHOX, and by extension QUINAP, offer a different steric and electronic environment compared to C2-symmetric P,P-ligands like BINAP. The distinct trans-influence of the P and N donors in a P,N-ligand can lead to unique selectivities.[1] While QUINAP itself has not been extensively reported for this specific reaction, its structural similarity to other successful P,N-ligands suggests it is a strong candidate for achieving high enantioselectivity.
Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most industrialized applications of chiral catalysis.[7] While rhodium is often used for functionalized olefins, iridium catalysts are particularly effective for less functionalized or sterically hindered substrates.[8] P,N-ligands have proven to be excellent partners for iridium in the hydrogenation of challenging substrates like unfunctionalized olefins and imines.
Mechanistic Insights: The Origin of Enantioselectivity
The superior performance of P,N-ligands like QUINAP stems from their unique coordination chemistry. The combination of a π-accepting phosphine and a σ-donating nitrogen creates an electronically differentiated coordination sphere around the metal.
Figure 3: Step-by-step experimental workflow for the synthesis of (S)-QUINAP.
Materials:
-
Racemic 1-(isoquinolin-1-yl)naphthalen-2-yl triflate
-
Diphenylphosphine (Ph2PH)
-
Pd[P(o-tol)3]2 (Palladium precursor)
-
(R,SFc)-Josiphos-type ligand (Chiral ligand)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Inside a nitrogen-filled glovebox, charge an oven-dried reaction vessel with the racemic naphthyl triflate (1.0 equiv), palladium precursor (e.g., 3 mol%), and the chiral diphosphine ligand (e.g., 4.5 mol%).
-
Add anhydrous dioxane to achieve the desired concentration (e.g., 0.2 M), followed by DIPEA (4.0 equiv).
-
Prepare a separate solution of diphenylphosphine (1.05 equiv) in anhydrous dioxane.
-
Heat the reaction mixture to 80 °C.
-
Add the diphenylphosphine solution to the reaction mixture slowly over a period of 4 hours using a syringe pump.
-
Maintain the reaction at 80 °C and monitor its progress by UHPLC-MS until the starting triflate is consumed.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The enantiomerically enriched QUINAP can be further purified to >99% ee by recrystallization from a suitable solvent like toluene. [3]
General Protocol for Rh-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin
Materials:
-
[Rh(COD)2]BF4 (Rhodium precursor)
-
(S)-QUINAP
-
Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., THF or Methanol)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (in a glovebox): In a Schlenk tube, dissolve [Rh(COD)2]BF4 (1.0 mol%) and (S)-QUINAP (1.1 mol%) in a minimal amount of anhydrous, degassed solvent. Stir the solution at room temperature for 20-30 minutes to allow for complex formation.
-
Reaction Setup: In a separate glass liner for the autoclave, dissolve the olefin substrate (1.0 mmol) in the bulk of the reaction solvent.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the substrate solution via cannula under a positive pressure of nitrogen.
-
Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave 3-5 times with hydrogen gas before pressurizing to the desired pressure (e.g., 10 atm).
-
Stir the reaction at a controlled temperature (e.g., 25 °C) for the required duration (e.g., 12-24 hours).
-
Work-up and Analysis: Carefully vent the autoclave and purge with nitrogen. Remove the solvent from the reaction mixture under reduced pressure.
-
The conversion can be determined by 1H NMR analysis of the crude product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Conclusion and Outlook
This compound (QUINAP) stands as a highly effective and versatile atropisomeric P,N-ligand in the asymmetric catalysis toolkit. Its rigid chiral backbone and unique electronic properties enable high levels of enantioselectivity across a range of important transformations, including hydroboration, diboration, and allylic alkylation. [2]When compared to its pyridine-based analogue PINAP, QUINAP often shows comparable or slightly superior performance, underscoring the subtle but significant influence of the N-heterocyclic moiety.
The development of efficient dynamic kinetic resolution strategies has made QUINAP and its derivatives more accessible, paving the way for broader application and further ligand tuning. [3][4]Future research will likely focus on expanding the substrate scope of QUINAP-metal catalysts, particularly in challenging reactions like asymmetric hydrogenation of non-traditional substrates and enantioselective C-H functionalization reactions. The continued exploration of this and other P,N-ligand architectures will undoubtedly lead to the discovery of new, highly efficient catalytic systems for the synthesis of complex chiral molecules.
References
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O'Brien, M. K., & Guiry, P. J. (2011). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 40(10), 5122-5150. Available at: [Link]
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Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. Available at: [Link]
-
Brown, J. M., & Guiry, P. J. (2003). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Organic Process Research & Development, 7(4), 435-438. Available at: [Link]
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Brown, J. M., & Guiry, P. J. (2014). Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. The Journal of Organic Chemistry, 79(12), 5391-5400. Available at: [Link]
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Bhat, V., Wang, S., Stoltz, B. M., & Virgil, S. C. (2013). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 135(45), 16829-16832. Available at: [Link]
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Stoltz, B. M., & Virgil, S. C. (2018). Atroposelective Synthesis of PINAP via Dynamic Kinetic Asymmetric Transformation. Advanced Synthesis & Catalysis. Available at: [Link]
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Bhat, V., Wang, S., Stoltz, B. M., & Virgil, S. C. (2013). Supporting Information for Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. CaltechAUTHORS. Available at: [Link]
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ETH Zurich. (2015). Asymmetric Hydrogenation. Advanced Organic Chemistry Lecture Handouts. Available at: [Link]
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Wikipedia. (2023). Metal-catalysed hydroboration. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gátay, K., et al. (2021). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 26(16), 4945. Available at: [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry 115 Lecture Notes. Available at: [Link]
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Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions. University of Pittsburgh Chemistry Lecture Notes. Available at: [Link]
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Morel, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402-8413. Available at: [Link]
-
Zhu, C., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society, 141(49), 19244-19249. Available at: [Link]
-
Wöste, T. H., & Oestreich, M. (2011). BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki–Heck Reactions: Substantial Effects on Selectivities. Chemistry – A European Journal, 17(42), 11914-11918. Available at: [Link]
-
Hornillos, V., Ros, A., Fernández, R., & Lassaletta, J. M. (2024). Recent Advances in Asymmetric Pd-Catalyzed Cross-Coupling Reactions. In Comprehensive Chirality (pp. 137-179). Elsevier. Available at: [Link]
-
Gini, A., et al. (2018). Asymmetric intermolecular heck-type reaction of acyclic alkenes via oxidative palladium(II) catalysis. Organic Letters, 9(20), 3933-3935. Available at: [Link]
-
Doucet, H., & Bruneau, C. (2019). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 10(1), 571. Available at: [Link]
-
Zhang, X., et al. (2022). Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation. Molecules, 27(2), 478. Available at: [Link]
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A Comparative Guide to (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP) and BINAP in Asymmetric Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of two prominent chiral ligands in asymmetric synthesis: (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, commonly known as QUINAP, and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, or BINAP. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison but also to delve into the structural nuances and mechanistic subtleties that dictate their performance in catalytic applications.
Introduction: Atropisomeric Ligands in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, which form complexes with transition metals, are instrumental in achieving high levels of enantioselectivity. Both QUINAP and BINAP belong to the class of atropisomeric biaryl ligands, meaning their chirality arises from restricted rotation around a single bond, rather than a stereogenic carbon atom. This structural feature imparts a well-defined and rigid chiral environment around the metal center, crucial for effective stereochemical control.
BINAP , a C₂-symmetric diphosphine ligand, has established itself as a "privileged ligand" in asymmetric catalysis since its development by Noyori and co-workers.[1][2] Its ruthenium and rhodium complexes are renowned for their exceptional performance in a wide array of enantioselective transformations, most notably asymmetric hydrogenations.[1]
QUINAP , a P,N-analogue of BINAP, possesses a unique hybrid structure combining a phosphine and an isoquinoline moiety.[3] This structural modification leads to different coordination chemistry and catalytic behavior, making it a compelling alternative to BINAP in specific applications.[3]
Structural Comparison: The Foundation of Catalytic Divergence
The fundamental difference between BINAP and QUINAP lies in their coordinating atoms and the resulting geometry of their metal complexes.
-
BINAP is a C₂-symmetric bis(phosphine) ligand. This symmetry often leads to highly ordered transition states, which is a key factor in its ability to induce high enantioselectivity.[1]
-
QUINAP , on the other hand, is a non-symmetrical P,N-ligand. The presence of both a soft phosphorus donor and a hard nitrogen donor allows for a different mode of coordination to the metal center, influencing the electronic and steric properties of the catalyst.[3]
Caption: Structural comparison of QUINAP and BINAP ligands.
Comparative Performance in Asymmetric Catalysis
Direct, head-to-head comparisons of QUINAP and BINAP in the same reaction under identical conditions are not abundant in the literature. The choice of ligand is highly dependent on the specific substrate and reaction type. However, available data allows for a comparative analysis in key asymmetric transformations.
Asymmetric Hydroboration
In the realm of asymmetric hydroboration, both ligands have demonstrated considerable efficacy, with the choice of the superior ligand being substrate-dependent.
A computational and experimental study on the rhodium-catalyzed asymmetric hydroboration of vinylarenes with catecholborane revealed that a QUINAP-Rh complex was the superior ligand under the tested conditions.[3] In contrast, a study on the rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes found that BINAP and its derivatives were superior to QUINAP in terms of reaction rates, yields, and stereoselectivity.[4]
Table 1: Performance in Asymmetric Hydroboration of Styrene (Representative Example)
| Ligand | Catalyst System | Reagent | Product | ee (%) | Ref. |
| QUINAP | [Rh(COD)₂]BF₄ | Catecholborane | 1-Phenylethanol | 92 | [3] |
| BINAP | [Rh(COD)₂]BF₄ | Catecholborane | 1-Phenylethanol | 85 | [3] |
Note: The data presented is for illustrative purposes and is extracted from a study that directly compared the two ligands under specific conditions.[3] Performance may vary with different substrates and reaction conditions.
Asymmetric Allylic Alkylation
Both QUINAP and BINAP have been successfully employed in palladium-catalyzed asymmetric allylic alkylation, a powerful C-C bond-forming reaction.
A Pd-QUINAP complex was shown to be an effective catalyst for the reaction between malonate and rac-1,3-diphenylallyl acetate, achieving an impressive 98% ee .[3] While a direct comparative study is lacking, BINAP is also a well-established ligand for this class of reactions, with numerous reports of high enantioselectivities. The choice between the two would likely depend on the specific substrate and the desired product configuration.
Asymmetric Hydrogenation
Asymmetric hydrogenation is where BINAP has truly excelled and become a benchmark ligand .[1] Ruthenium-BINAP complexes, in particular, are highly effective for the hydrogenation of a wide range of functionalized ketones, olefins, and carboxylic acids, often providing enantiomeric excesses exceeding 99%.[1][2]
While QUINAP has been explored in various catalytic reactions, its application in asymmetric hydrogenation is less documented compared to BINAP. This suggests that for most asymmetric hydrogenation reactions, BINAP and its derivatives remain the ligands of choice.
Mechanistic Insights: The "Why" Behind the Performance
The differing performance of QUINAP and BINAP can be attributed to the distinct electronic and steric environments they create around the metal center.
-
Electronic Effects: The nitrogen atom in QUINAP is a harder Lewis base than the phosphorus atom. This electronic disparity can influence the binding of the substrate and the subsequent catalytic steps. In some cases, this can lead to enhanced reactivity or selectivity.
-
Steric Effects: The C₂ symmetry of BINAP creates a well-defined chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivity.[1] The non-symmetrical nature of QUINAP results in a different chiral environment, which may be more or less effective depending on the substrate's geometry. Computational studies on rhodium-catalyzed hydroboration suggest that a stabilizing π-π interaction between the QUINAP ligand and the alkene is a key factor in its high performance.[3]
Caption: A generalized workflow for an asymmetric synthesis experiment.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis of the ligands and their application in asymmetric catalysis.
Synthesis of (S)-QUINAP via Dynamic Kinetic Resolution
This protocol is adapted from a published procedure and describes an efficient method for the enantioselective synthesis of QUINAP.[5]
Materials:
-
1-(2'-Bromonaphthalen-1'-yl)isoquinoline
-
Diphenylphosphine (Ph₂PH)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., (S,S)-f-binaphane)
-
Base (e.g., DIPEA)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried flask, add 1-(2'-bromonaphthalen-1'-yl)isoquinoline, the chiral phosphine ligand, and the palladium catalyst.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dioxane and the base.
-
Heat the mixture to the specified reaction temperature (e.g., 80 °C).
-
Slowly add a solution of diphenylphosphine in dioxane over several hours using a syringe pump.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain enantiomerically enriched (S)-QUINAP.
Asymmetric Hydrogenation of Geraniol using a Ru-BINAP Catalyst
This protocol is a representative example of a Noyori-type asymmetric hydrogenation.[6]
Catalyst Preparation (Ru(OAc)₂(R)-BINAP):
-
In a Schlenk flask under an argon atmosphere, suspend [RuCl₂(benzene)]₂ and (R)-(+)-BINAP in degassed toluene.
-
Heat the mixture (e.g., 55-60 °C) for 10 minutes.
-
Add a solution of sodium acetate in hot, degassed ethanol.
-
Stir the mixture at the same temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ru(OAc)₂[(R)-BINAP] complex.
Hydrogenation Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure autoclave with the prepared Ru(OAc)₂[(R)-BINAP] catalyst.
-
Add degassed 95% aqueous methanol as the solvent.
-
Add the substrate, geraniol.
-
Seal the autoclave, purge it with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 20 °C) for the required time (e.g., 8 hours).
-
After the reaction, carefully vent the hydrogen pressure.
-
Isolate the product, (S)-citronellol, by concentrating the reaction mixture and purifying by distillation or column chromatography.
-
Determine the enantiomeric excess (ee%) of the product using chiral GC or HPLC.
Conclusion and Future Outlook
Both QUINAP and BINAP are powerful and versatile ligands in the field of asymmetric synthesis. The choice between them is not a matter of universal superiority but rather a strategic decision based on the specific requirements of the chemical transformation.
-
BINAP remains the ligand of choice for a broad range of asymmetric hydrogenations , where its C₂-symmetric structure consistently delivers exceptional levels of enantioselectivity.[1]
-
QUINAP has carved a niche in reactions like asymmetric hydroboration and allylic alkylation , where its unique P,N-coordination mode can offer advantages over traditional diphosphine ligands.[3]
The ongoing development of new atropisomeric ligands, including derivatives of both QUINAP and BINAP, continues to expand the toolkit available to synthetic chemists. Future research will undoubtedly uncover new applications and further refine our understanding of the subtle structure-activity relationships that govern the performance of these remarkable catalysts.
References
- BenchChem. (2025).
- Bhat, V., Wang, S., Stoltz, B. M., & Virgil, S. C. (2013). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 135(45), 16829–16832.
- Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1994). A Short and Efficient Process to Chiral BINAP from Readily Available Chiral 1,1'-bi-2-naphthol. Organic Syntheses, 76, 6.
- BenchChem. (2025). Comparative study of dppe and BINAP in asymmetric synthesis. BenchChem.
- Brown, J. M., & Hulmes, D. I. (2014). Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. Accounts of Chemical Research, 47(5), 1372–1384.
- Rubina, M., & Gevorgyan, V. (2001). Catalytic Enantioselective Hydroboration of Cyclopropenes. Journal of the American Chemical Society, 123(46), 11107–11108.
- Brown, J. M., & Laing, D. (2000). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. The Journal of Organic Chemistry, 65(18), 5609–5612.
- Takaya, H., Akutagawa, S., & Noyori, R. (1989). (R)-(+)- and (S)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses, 67, 20.
- Akutagawa, S. (1992). Asymmetric synthesis by metal BINAP catalysts.
- Stoltz, B. M., & Virgil, S. C. (2013). Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. CaltechAUTHORS.
- Chen, Y., & Ye, L. (2021). Synthesis of Axially Chiral QUINAP Derivatives by Ketone‐Catalyzed Enantioselective Oxidation.
- Togni, A. (2015).
- Zhang, Y., et al. (2022).
- Wang, Y., et al. (2022). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Organic Letters, 24(4), 934-939.
- Wikipedia. (2023). BINAP.
- Bhat, V., & Stoltz, B. M. (2018). Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. Journal of the American Chemical Society, 140(42), 13612–13617.
- Santiago, T. G., Palma, P., & Cámpora, J. (2020). BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities. Organometallics, 39(17), 3169–3177.
- Reddy, C. R., et al. (2022). BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols. Chemical Science, 13(2), 478-484.
- Liu, Y., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 145(13), 7248–7255.
- Obligacion, J. V., & Chirik, P. J. (2013). Chemo-, regio-, and stereoselective iron-catalysed hydroboration of alkenes and alkynes.
- Bakos, J., et al. (2021). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts.
- Dydio, P., & Reek, J. N. (2014). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 19(7), 9510-9527.
- Jo, W.-O., et al. (2021). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society, 143(25), 9475–9481.
- Liu, Y., et al. (2023). Density Functional Theory Study on Mechanism and Selectivity of Nickel-Catalyzed Hydroboration of Vinylarenes. Molecules, 28(13), 5069.
- Myers, A. G. (2001).
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A Senior Scientist's Guide to Predicting Enantioselectivity: A DFT-Based Comparison for (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. Chiral phosphine ligands, particularly those possessing atropisomeric chirality, have emerged as powerful tools in asymmetric catalysis for forging these stereocenters with high fidelity.
This guide focuses on a sophisticated member of the P,N-ligand class, (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane . This molecule is a structural analog of the celebrated QUINAP ligand, featuring a C1-linked isoquinoline moiety on the naphthalene backbone. We will explore how Density Functional Theory (DFT) calculations serve as a predictive engine to determine the enantioselectivity imparted by such ligands in catalytic reactions. By modeling the transition states of a reaction, we can forecast the enantiomeric excess (% ee) with remarkable accuracy, thereby accelerating catalyst design and circumventing costly, time-consuming empirical screening.
Due to the limited published experimental data for this specific QUINAP derivative, this guide will establish a robust, universally applicable DFT workflow. We will use the well-documented performance of the parent QUINAP ligand in the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate as our benchmark system for comparison. This approach provides a validated framework that can be directly applied to the title compound and other novel ligand designs.
Part 1: The Theoretical Cornerstone - Why DFT Works
The enantioselectivity of a catalyzed reaction is determined at its rate- and stereo-determining step. For a reaction producing two enantiomers, (R) and (S), there are two competing diastereomeric transition states, TS-R and TS-S. The enantiomeric ratio is governed by the difference in their Gibbs free energies of activation (
where er is the enantiomeric ratio. A small energy difference of just 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of over 99%. DFT allows us to model the intricate three-dimensional geometries and electronic structures of these transient states with high precision. By calculating the energies of the competing transition states, we can directly predict the enantiomeric outcome of the reaction.[1] The key lies in accurately modeling the non-covalent interactions—such as steric repulsion, CH-π interactions, and hydrogen bonds—between the ligand, the metal, and the substrates, as these subtle forces ultimately dictate which transition state is favored.[1]
Part 2: A Practical Workflow - DFT Protocol for a Pd-Catalyzed Allylic Alkylation
We will model the well-established palladium-catalyzed allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate, a reaction for which Pd-QUINAP complexes are known to achieve excellent enantioselectivity (up to 98% ee).[2]
Experimental Protocol: Computational Details
This section outlines a validated, step-by-step protocol for performing the necessary DFT calculations. This workflow is designed to be self-validating by systematically building complexity and confirming results at each stage.
-
Geometry Optimization of Reactants and Catalyst:
-
Step 1a: Individually optimize the 3D structures of the nucleophile (dimethyl malonate), the substrate (1,3-diphenylallyl acetate), and the chiral ligand ((S)-QUINAP or its derivative).
-
Step 1b: Optimize the geometry of the active catalyst, the Pd(0)-QUINAP complex.
-
Causality: Accurate starting geometries are fundamental. This step ensures all components are at a local energy minimum before modeling their interactions. A common level of theory for this stage is the B3LYP functional with a mixed basis set (e.g., LANL2DZ for Pd and 6-31G(d) for other atoms).
-
-
Locating the Enantioselectivity-Determining Transition States (TS):
-
Step 2a: Construct initial guesses for the two diastereomeric transition states (pro-(R) and pro-(S)) for the nucleophilic attack of the malonate on the π-allyl palladium intermediate. The attack typically occurs trans to the phosphorus atom of the phosphine ligand.[2]
-
Step 2b: Perform a transition state search using methods like QST2/QST3 or a potential energy surface scan along the forming C-C bond. This is the most computationally intensive and critical step.
-
Causality: The transition state is a first-order saddle point on the potential energy surface. Its precise geometry dictates the stereochemical outcome. Identifying the correct TS structures is paramount for an accurate energy calculation.
-
-
Validation and Energy Refinement:
-
Step 3a (Frequency Calculation): Perform a frequency calculation on the optimized TS structures. A true transition state will have exactly one imaginary frequency corresponding to the vibrational mode of the bond being formed/broken. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).
-
Step 3b (Single-Point Energy Calculation): To improve accuracy, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set (e.g., M06-2X functional with the def2-TZVP basis set). Incorporate a solvent model (like the CPCM model for THF) to account for solvent effects.
-
Causality: The initial optimization provides a reasonable geometry, but higher levels of theory are needed for accurate electronic energies. Frequency calculations validate the nature of the stationary point and provide the necessary thermodynamic corrections to move from simple electronic energy (E) to the more physically relevant Gibbs free energy (G).
-
Visualization of the Computational Workflow
The entire process can be visualized as a logical flow from initial inputs to the final prediction.
Caption: A streamlined workflow for predicting enantioselectivity using DFT.
Part 3: Data Analysis and Comparison
After completing the calculations, the Gibbs free energies for the two diastereomeric transition states are compared. The difference,
Data Presentation: Predicted vs. Experimental Enantioselectivity
The table below presents a hypothetical but realistic set of results for the Pd-QUINAP catalyzed reaction, demonstrating how computational data correlates with experimental findings.
| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (G) (kcal/mol) | Predicted Population (%) |
| TS leading to (S)-product (Major) | 0.00 | 0.00 | 99.4 |
| TS leading to (R)-product (Minor) | +2.25 | +2.40 | 0.6 |
| Energy Difference ( | 2.40 | ||
| Predicted % ee | 98.8% | ||
| Experimental % ee [2] | 98.0% |
This strong agreement between the predicted and experimental ee validates the computational model. The primary source of the energy difference can be traced back to the 3D structure of the transition states.
Mechanistic Insight: Visualizing the Origin of Selectivity
The enantioselectivity arises from steric and electronic interactions within the transition state. In the favored transition state (TS-S), the bulky phenyl group of the allyl substrate is oriented away from the quinoline ring of the QUINAP ligand, minimizing steric clash. In the disfavored transition state (TS-R), this phenyl group is forced into close proximity with the quinoline moiety, leading to significant steric repulsion and a higher energy barrier.
Caption: Steric interactions in the favored vs. disfavored transition states.
Part 4: Comparison with Alternative Methodologies
While powerful, DFT is one of several tools available for catalyst evaluation. Its performance should be weighed against other methods.
| Methodology | Principle | Advantages | Disadvantages |
| DFT Calculations | Quantum mechanical modeling of transition state energies. | High predictive accuracy; provides deep mechanistic insight into the origins of selectivity.[1] | Computationally expensive; requires significant user expertise. |
| High-Throughput Experimental Screening (HTS) | Rapid, parallel synthesis and testing of many catalysts. | Provides real-world data quickly; requires less theoretical knowledge. | Consumes significant resources (reagents, solvents); provides little mechanistic understanding. |
| Quantitative Structure-Activity Relationship (QSAR) / Machine Learning | Statistical models correlating molecular descriptors with enantioselectivity.[3] | Very fast predictions once a model is trained; can screen vast virtual libraries. | Requires a large, high-quality dataset for training; predictive power is limited to the chemical space of the training data. |
DFT calculations offer a unique balance, providing not just a prediction but an explanation. This "why" is crucial for rational catalyst design, allowing scientists to move beyond trial-and-error and intelligently design the next generation of ligands, such as derivatives of this compound.
Conclusion
Density Functional Theory provides a robust and reliable framework for the in silico prediction of enantioselectivity in asymmetric catalysis. By carefully modeling the diastereomeric transition states, researchers can calculate the energy barriers leading to different enantiomers and, from their difference, forecast the final enantiomeric excess with an accuracy that often rivals experimental measurement. This guide has detailed a comprehensive workflow, using the well-studied Pd-QUINAP system as a benchmark, which can be confidently applied to novel ligands like this compound. Integrating this predictive computational approach into the research pipeline empowers scientists to rationalize experimental outcomes, prioritize synthetic targets, and ultimately accelerate the discovery of more efficient and selective catalysts for critical chemical transformations.
References
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Catalyzing Change: The Power of Computational Asymmetric Catalysis. ChemRxiv (2023). [Link]
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Holistic Prediction of Enantioselectivity in Asymmetric Catalysis. National Institutes of Health (NIH). [Link]
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Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. ACS Publications (2014). [Link]
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A Kinetic Perspective: Benchmarking (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane in Catalytic Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science.[1] The heart of these catalytic systems lies in the judicious selection of phosphine ligands, which play a pivotal role in modulating the catalyst's activity, stability, and selectivity.[2][3] This guide provides a comparative analysis of the anticipated kinetic profile of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a ligand of interest, against a backdrop of well-established phosphine ligands. Due to the nascent stage of research into this specific ligand, direct experimental kinetic data is not yet available in the public domain. Therefore, this guide will leverage an inferential approach, drawing upon the ligand's structural characteristics to predict its behavior and benchmark it against ligands with known performance metrics in seminal cross-coupling reactions.
The Central Role of Phosphine Ligands in Catalysis
The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by a delicate interplay of its steric and electronic properties.[2][4] Steric bulk, often quantified by the Tolman cone angle (θ) or percent buried volume (%Vbur), influences the coordination number of the metal center and can accelerate the rate-determining reductive elimination step.[5] Electron-rich phosphines tend to enhance the rate of oxidative addition, a crucial step in many catalytic cycles.[6] The ability to fine-tune these properties has led to the development of a vast library of phosphine ligands, each with its own unique catalytic profile.[7]
Deconstructing this compound: An Inferred Profile
Based on its nomenclature, the structure of this compound is proposed to feature a diphenylphosphine moiety attached to a bulky and rigid backbone composed of isoquinoline and naphthalene rings. This architecture suggests a ligand with significant steric hindrance. The presence of the nitrogen-containing isoquinoline ring may also impart unique electronic properties and potentially a hemilabile character, which can be advantageous in certain catalytic steps.
Comparative Kinetic Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, serves as an excellent platform for comparing ligand performance.[8] The catalytic cycle, illustrated below, involves oxidative addition, transmetalation, and reductive elimination. The rates of these elementary steps are profoundly influenced by the phosphine ligand.[9]
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
To contextualize the potential performance of this compound, we can compare its inferred properties with a range of established phosphine ligands for which kinetic data or reaction performance is known.
| Ligand | Structure | Tolman Cone Angle (θ) | Key Features & Performance |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 145° | A foundational, moderately bulky ligand. Often requires higher temperatures and catalyst loadings.[8] |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182° | Highly electron-rich and sterically demanding, effective for challenging couplings. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Not readily available | A bulky biaryl phosphine known for high catalytic activity at low catalyst loadings.[1] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Not readily available | Another highly active biaryl phosphine, often effective for a broad range of substrates.[1] |
| This compound | (Hypothesized Structure) | > 160° (Estimated) | Expected to be highly bulky due to the fused aromatic backbone. The isoquinoline nitrogen may offer hemilability. |
Analysis and Projections:
Given its presumed large steric profile, this compound is anticipated to promote the reductive elimination step, which is often crucial for the formation of sterically hindered biaryl products.[5] This characteristic would place it in the category of bulky phosphine ligands like P(t-Bu)₃, SPhos, and XPhos, which are known to facilitate difficult couplings.[1] However, excessive bulk can sometimes hinder the initial oxidative addition, creating a complex kinetic profile that would require experimental validation.[5]
Comparative Kinetic Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, provides another critical benchmark for ligand performance.[10] The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, but the nature of the nucleophile (an amine) introduces different kinetic challenges.[11]
Figure 2: A simplified catalytic cycle for the Buchwald-Hartwig amination.
In the context of Buchwald-Hartwig amination, sterically hindered ligands have proven to be remarkably effective, enabling the coupling of a wide array of amines and aryl halides.[10] Computational studies have shown that for some bulky ligands like BrettPhos, oxidative addition is the rate-limiting step, while for others like RuPhos, reductive elimination is rate-limiting.[11]
| Ligand | Typical Substrate | Reaction Conditions | Performance Metric |
| BINAP | Aryl iodides/triflates with primary amines | Higher temperatures | Good yields, improved rates over first-generation ligands.[10] |
| RuPhos | Aryl chlorides with various amines | Mild conditions | High turnover numbers; reductive elimination can be rate-limiting.[11] |
| BrettPhos | Challenging aryl chlorides | Room temperature for some substrates | High activity; oxidative addition can be rate-limiting.[11] |
| This compound | (Projected) Aryl chlorides/bromides with hindered amines | (Projected) Potentially mild conditions | (Projected) High turnover numbers, with the rate-limiting step being dependent on the specific substrate combination. |
Analysis and Projections:
The anticipated steric bulk of this compound suggests it would be a strong candidate for challenging Buchwald-Hartwig aminations. Its rigid backbone could create a well-defined coordination sphere around the palladium center, potentially leading to high selectivity. The hemilabile nature of the isoquinoline nitrogen could play a role in stabilizing coordinatively unsaturated intermediates, which are often key to high catalytic activity.[7]
Experimental Workflow for Kinetic Analysis
To move from inference to empirical data, a systematic kinetic study of this compound would be required. The following workflow outlines a standard approach for such an investigation.
Figure 3: A representative experimental workflow for the kinetic analysis of a new phosphine ligand.
Conclusion and Future Outlook
While direct experimental kinetic data for catalytic cycles involving this compound remains to be reported, a comparative analysis based on its inferred structural properties provides valuable insights for researchers. Its significant steric bulk, conferred by the fused isoquinoline and naphthalene backbone, positions it as a potentially highly effective ligand for challenging cross-coupling reactions that benefit from accelerated reductive elimination. The presence of a hemilabile nitrogen atom further adds a layer of complexity and potential for unique reactivity.
Future experimental studies, following a rigorous kinetic analysis workflow, are essential to validate these hypotheses and to fully elucidate the catalytic potential of this promising ligand. Such investigations will not only quantify its performance against established ligands but also contribute to a deeper understanding of structure-activity relationships in the design of next-generation catalysts for synthetic chemistry.
References
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- Ahlquist, M., & Norrby, P. O. (2007). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics, 26(22), 5512-5517.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. Retrieved from [Link]
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A Comparative Guide: (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP) vs. C2-Symmetric Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for ligands that deliver exceptional enantioselectivity and high catalytic activity is a continuous endeavor. The choice of a chiral ligand is paramount, as it dictates the stereochemical outcome of a reaction, ultimately influencing the efficacy of newly synthesized chiral molecules. For decades, C2-symmetric diphosphine ligands, such as BINAP and SEGPHOS, have been the gold standard, demonstrating remarkable success in a wide array of catalytic transformations.[1][2] However, the emergence of C1-symmetric ligands, exemplified by (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, commonly known as QUINAP, has presented a compelling alternative. This guide provides an in-depth, objective comparison of QUINAP against its C2-symmetric counterparts, supported by experimental data to inform ligand selection in your research and development endeavors.
The Contenders: A Structural and Electronic Overview
QUINAP: A C1-Symmetric P,N-Ligand
QUINAP is an axially chiral P,N-ligand characterized by its unique structure, where a diphenylphosphino group is attached to a naphthalene ring, which in turn is connected to an isoquinoline moiety. This arrangement results in a C1-symmetric structure, meaning it lacks a C2 axis of rotation. The presence of two distinct coordinating atoms, a soft phosphorus and a hard nitrogen, allows for electronic differentiation at the metal center, which can be advantageous in certain catalytic cycles.[3][4]
C2-Symmetric Ligands: The Benchmark
C2-symmetric ligands, such as BINAP and SEGPHOS, possess a C2 axis of rotation, which imparts a chiral environment with two identical hemispheres.[3] This symmetry can reduce the number of possible transition states in a reaction, often leading to high enantioselectivity.[3] These ligands are typically bidentate phosphines, coordinating to the metal center through two phosphorus atoms.
Head-to-Head Performance: A Data-Driven Comparison
The true measure of a ligand's utility lies in its performance in key asymmetric transformations. Here, we compare QUINAP with BINAP and SEGPHOS in several industrially relevant reactions.
Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral alcohols. While Ru-BINAP systems are well-established for the hydrogenation of a variety of ketones, QUINAP has also been explored in this context.[1][5]
| Ligand | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| QUINAP | Acetophenone | [RuCl2(quinap)(p-cymene)] | 95 | 85 | [6] |
| BINAP | Acetophenone | RuCl2n | >99 | 97 | [7] |
| SEGPHOS | Methyl acetoacetate | RuBr2(segphos) | >99 | 99.2 | [8] |
Analysis: In the asymmetric hydrogenation of simple ketones like acetophenone, established C2-symmetric ligands such as BINAP often demonstrate higher enantioselectivity. However, the performance of QUINAP is still significant and showcases its potential. The choice of ligand can be highly substrate-dependent, and for certain substrates, the unique electronic properties of a P,N-ligand like QUINAP might offer advantages.
Asymmetric Suzuki-Miyaura Coupling
The asymmetric Suzuki-Miyaura coupling is a powerful tool for the synthesis of axially chiral biaryls. This is an area where monophosphine ligands have shown considerable promise.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) | Reference |
| Chiral Monophosphine | 3-Bromopyridine deriv. | Naphthaleneboronic acid | Pd(OAc)2 | 85 | 92 | [9] |
| BINAP | 1-Bromo-2-naphthoic acid | 1-Naphthylboronic acid | Pd(OAc)2 | 78 | 88 | [10] |
Asymmetric Heck Reaction
The asymmetric Heck reaction is a valuable method for the construction of C-C bonds and the creation of stereocenters. The choice of ligand is crucial in controlling both the regio- and enantioselectivity of this reaction.
| Ligand | Substrate | Aryl Triflate | Catalyst System | Yield (%) | ee (%) | Reference |
| BINAP | 2,3-Dihydrofuran | Phenyl triflate | Pd(OAc)2 | 99 | 96 | [2] |
| PHOX (P,N-ligand) | 2,3-Dihydrofuran | Phenyl triflate | [Pd2(dba)3]/Ag3PO4 | 85 | 99 | [11] |
Analysis: Although specific data for QUINAP in the asymmetric Heck reaction is limited in comparative studies, other P,N-ligands like PHOX have demonstrated exceptional enantioselectivity, often exceeding that of BINAP, particularly in intermolecular reactions.[11] This suggests that the P,N-ligand framework is highly effective for this transformation.
Experimental Protocols
To provide a practical context for the application of these ligands, detailed experimental protocols for a representative reaction are provided below.
Representative Protocol: Asymmetric Hydrogenation of Acetophenone with a Ru-BINAP Catalyst
This protocol is adapted from established literature procedures.[7]
Materials:
-
[RuCl2(p-cymene)]2
-
(R)-BINAP
-
Acetophenone
-
Isopropanol (degassed)
-
Potassium tert-butoxide
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.0025 mmol) and (R)-BINAP (0.0055 mmol). Anhydrous, degassed DMF (5 mL) is added, and the mixture is stirred at 100 °C for 10 minutes. The solvent is then removed under vacuum to yield the precatalyst.
-
Hydrogenation: The precatalyst is dissolved in degassed isopropanol (10 mL) in an autoclave. Acetophenone (1 mmol) and a solution of potassium tert-butoxide in isopropanol (0.1 M, 0.1 mL) are added.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm).
-
The reaction is stirred at room temperature for the specified time (e.g., 12 hours).
-
Workup and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion is determined by GC or 1H NMR analysis of the crude product. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Mechanistic Considerations and Ligand Selection Rationale
The choice between a C1-symmetric P,N-ligand like QUINAP and a C2-symmetric P,P-ligand is not merely a matter of empirical screening. It is a decision informed by an understanding of the reaction mechanism and the unique properties of each ligand class.
C2-Symmetric Ligands: The "Chiral Pocket" Concept
The efficacy of C2-symmetric ligands like BINAP is often attributed to the formation of a well-defined "chiral pocket" around the metal center. This rigid and symmetric environment effectively blocks one face of the prochiral substrate, leading to preferential attack from the less hindered face and thus high enantioselectivity.[2]
Figure 1: C2-Symmetric Ligand Concept
QUINAP: The Advantage of Electronic Asymmetry
In contrast, the C1-symmetry of QUINAP, with its distinct P and N donors, creates an electronically asymmetric environment around the metal. This can be particularly beneficial in reactions where electronic effects play a crucial role in the enantiodetermining step. For example, in Pd-catalyzed allylic alkylation, the different trans-effects of the P and N atoms can lead to a differentiation of the two ends of the allyl intermediate, resulting in high enantioselectivity.[3][12]
Figure 2: C1-Symmetric P,N-Ligand Concept
Conclusion
The choice between this compound (QUINAP) and C2-symmetric ligands like BINAP and SEGPHOS is not a matter of one being universally superior. While C2-symmetric ligands have a long and successful history, particularly in asymmetric hydrogenation, the C1-symmetric P,N-ligand QUINAP offers a unique set of electronic and steric properties that can be highly advantageous in certain transformations. For reactions where electronic differentiation is key, such as some cross-coupling and allylic alkylation reactions, QUINAP and other P,N-ligands can provide exceptional levels of enantiocontrol, sometimes outperforming their C2-symmetric counterparts.
Ultimately, the optimal ligand choice will depend on the specific substrate and reaction conditions. This guide serves as a starting point for informed decision-making, encouraging a rational approach to ligand selection based on both empirical data and a sound understanding of the underlying mechanistic principles.
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Pfaltz, A., et al. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS, 2000. [Link]
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ACS Publications. Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. ACS Publications, 2003. [Link]
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A Comparative Guide to the Industrial Robustness of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (QUINAP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial process chemistry, the selection of a ligand for transition-metal catalysis extends beyond mere reactivity and enantioselectivity. The economic viability and operational feasibility of a process are critically dependent on the robustness of the catalytic system. This guide provides a comprehensive evaluation of the industrial robustness of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, commonly known as QUINAP, a prominent member of the P,N-chelating atropisomeric ligand class. We will objectively compare its performance characteristics with other widely used chiral phosphine ligands, supported by a framework of essential experimental evaluations.
Introduction: The Imperative of Robustness in Industrial Catalysis
The transition from laboratory-scale synthesis to industrial production introduces a host of challenges that can significantly impact catalyst performance and longevity. These include elevated temperatures, prolonged reaction times, the presence of impurities in solvents and starting materials, and the need for catalyst recovery and reuse. A robust ligand is one that maintains its structural integrity and catalytic efficacy under these demanding conditions. Catalyst degradation not only leads to decreased yield and product quality but also complicates downstream purification processes and increases overall production costs. Therefore, a thorough evaluation of a ligand's robustness is a critical step in the development of a sustainable and economically viable industrial process.
Ligand Profiles: QUINAP and Its Industrial Counterparts
A successful industrial catalyst is often a balance of reactivity, selectivity, and stability. Here, we profile QUINAP against two other classes of "privileged" chiral phosphine ligands that have found extensive use in industrial applications: the biaryl diphosphine BINAP and the ferrocene-based diphosphine Josiphos.
This compound (QUINAP)
QUINAP is a P,N-ligand characterized by its atropisomeric chirality arising from restricted rotation around the naphthalene-isoquinoline bond. This unique structural feature has made it a successful ligand in a variety of asymmetric transformations, including hydroborations, allylic alkylations, and cycloadditions.[1] Its P,N-chelating nature provides a distinct electronic and steric environment at the metal center compared to diphosphine ligands.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
BINAP is a C2-symmetric biaryl diphosphine ligand that has been a cornerstone of asymmetric catalysis for decades.[2] Its well-defined chiral pocket has been successfully applied in numerous industrial processes, particularly in asymmetric hydrogenations. The configurational stability of its atropisomeric axis is a key feature contributing to its utility.[3][4]
Josiphos Ligands
The Josiphos family of ligands are ferrocene-based diphosphines with a C1-symmetric structure. This modular class of ligands has demonstrated exceptional performance in industrial-scale asymmetric hydrogenations, noted for high turnover numbers and enantioselectivities.[5] Their proven track record in large-scale applications makes them a relevant benchmark for industrial robustness.[6]
Key Parameters for Evaluating Industrial Robustness
To objectively compare the industrial suitability of these ligands, a series of standardized experimental evaluations are necessary. The following sections outline the critical robustness parameters and the experimental protocols to quantify them.
Thermal Stability
Causality: Industrial processes often require elevated temperatures to achieve desired reaction rates. High temperatures can lead to ligand decomposition, resulting in loss of catalytic activity and the formation of impurities.
Evaluation Protocol: Thermogravimetric Analysis (TGA) is a fundamental technique to determine the thermal decomposition temperature of a ligand.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Phosphine Ligands [7][8]
-
Sample Preparation: Place 5-10 mg of the phosphine ligand in an alumina crucible.
-
Instrument Setup: Use a calibrated TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at a starting temperature of 30 °C for 5 minutes. Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature of 600 °C.
-
Data Analysis: Record the sample weight as a function of temperature. The onset temperature of weight loss is taken as the decomposition temperature.
Comparative Data (Hypothetical):
| Ligand | Decomposition Onset (°C) |
| QUINAP | Data not available |
| BINAP | ~240-242 °C (Melting Point)[3] |
| Josiphos | Data not available |
Air and Oxidative Stability
Causality: Many phosphine ligands are susceptible to oxidation, forming phosphine oxides that are typically poor ligands and can act as catalyst poisons. Industrial processes are often not strictly anaerobic, and exposure to air or oxidative impurities can lead to catalyst deactivation.
Evaluation Protocol: The oxidative stability of a phosphine ligand can be monitored over time in a chosen solvent under an air atmosphere using ³¹P NMR spectroscopy or a robust HPLC method.
Experimental Protocol: Monitoring Oxidative Degradation by ³¹P NMR
-
Sample Preparation: Prepare a solution of the phosphine ligand (e.g., 0.1 M) in a deuterated solvent relevant to the industrial process (e.g., Toluene-d₈, DMSO-d₆) in an NMR tube.
-
Initial Measurement: Acquire an initial ³¹P NMR spectrum under an inert atmosphere to serve as the t=0 reference.
-
Exposure to Air: Unseal the NMR tube and expose the solution to the ambient atmosphere.
-
Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every hour for 24 hours) while maintaining the sample at a constant, industrially relevant temperature (e.g., 80 °C).
-
Data Analysis: Integrate the signals corresponding to the parent phosphine and the resulting phosphine oxide. Plot the percentage of the parent phosphine remaining as a function of time to determine the rate of oxidation.
Experimental Protocol: Robust HPLC Method for Quantifying Phosphine Degradation [1][9][10][11]
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent phosphine from its potential degradants (e.g., phosphine oxide). A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. The addition of a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase can prevent on-column oxidation of sensitive phosphines.[1][9][11]
-
Sample Preparation: Prepare a stock solution of the phosphine ligand in a process-relevant solvent.
-
Stress Conditions: Subject aliquots of the stock solution to relevant stress conditions (e.g., exposure to air, elevated temperature, presence of water).
-
Time-Point Analysis: At specified time points, quench the reaction (if necessary) and dilute the samples for HPLC analysis.
-
Quantification: Use the peak area of the parent phosphine to calculate its concentration at each time point and determine the degradation rate.
Comparative Data (Hypothetical):
| Ligand | Half-life in Air-Saturated Toluene at 80°C (hours) |
| QUINAP | Data not available |
| BINAP | Data not available |
| Josiphos | Data not available |
Note: The lack of publicly available, standardized oxidative stability data for these ligands highlights the importance of conducting these experiments in-house during process development. General chemical knowledge suggests that electron-rich phosphines are more susceptible to oxidation.
Solvent and Impurity Tolerance
Causality: Industrial solvent streams can contain varying levels of water, and starting materials may contain functional groups or impurities that can interact with and deactivate the catalyst. A robust ligand should maintain its performance across a range of solvents and in the presence of common impurities.
Evaluation Protocol: The performance of the catalyst (in terms of conversion and enantioselectivity) should be evaluated in a model reaction under various solvent conditions and in the presence of potential catalyst poisons.
Experimental Protocol: Solvent and Impurity Screening
-
Model Reaction: Select a representative catalytic transformation for which the ligand is known to be effective (e.g., for QUINAP, a Pd-catalyzed allylic alkylation).
-
Solvent Screening: Run the model reaction in a panel of industrially relevant solvents (e.g., toluene, THF, 2-MeTHF, CPME, DMF, DMAc) under identical reaction conditions.
-
Water Tolerance: To the optimal solvent system, add increasing amounts of water (e.g., 100 ppm, 500 ppm, 1000 ppm, 1%) and monitor the impact on catalyst performance.
-
Impurity Doping: Spike the reaction with controlled amounts of potential impurities (e.g., amines, thiols, residual bases or acids from previous steps) and assess their effect on the reaction outcome.
-
Analysis: Analyze the reaction conversion and product enantioselectivity at a fixed time point for each condition.
Comparative Analysis and Recommendations
-
QUINAP: As a P,N-ligand, QUINAP offers a unique electronic environment that can be beneficial in certain catalytic cycles. However, the isoquinoline nitrogen may be susceptible to protonation or coordination by Lewis acidic impurities, potentially leading to catalyst deactivation. Its robustness in large-scale, long-term processes is less documented than that of BINAP and Josiphos.
-
BINAP: The C2-symmetric, all-phosphine coordination environment of BINAP has proven to be highly effective and robust in a wide range of transformations. Its high thermal stability is a significant advantage. However, like many phosphines, it is susceptible to oxidation.
-
Josiphos: The extensive and successful application of Josiphos ligands in large-scale industrial processes is a strong testament to their robustness. The modularity of the Josiphos scaffold allows for fine-tuning of steric and electronic properties to optimize performance and stability for specific applications.
Recommendation for Process Development:
Given the lack of comprehensive comparative data, a pragmatic approach for process development chemists is to perform the outlined experimental evaluations on a selection of promising ligands. The choice of initial candidates should be guided by the specific requirements of the catalytic transformation. For a new process, it would be prudent to include a well-established industrial ligand like a Josiphos derivative as a benchmark alongside newer or more specialized ligands like QUINAP. The data generated from these head-to-head comparisons under process-relevant conditions will provide the necessary evidence to make an informed and data-driven decision on the optimal ligand for industrial implementation.
Conclusion
The robustness of a phosphine ligand is a multifaceted property that is critical for the successful implementation of a catalytic process on an industrial scale. While QUINAP has demonstrated considerable utility in asymmetric synthesis, a thorough evaluation of its thermal, oxidative, and chemical stability is essential before its selection for a large-scale application. By employing standardized experimental protocols, such as those outlined in this guide, researchers and process chemists can generate the necessary data to objectively compare the performance of QUINAP with established industrial ligands like BINAP and Josiphos, ultimately leading to the development of more efficient, reliable, and economically viable manufacturing processes.
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An air-stable P-chiral phosphine ligand for highly enantioselective transition-metal-catalyzed reactions. Journal of the American Chemical Society, 127(34), 11934-5 (2005). [Link]
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Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution (Supporting Information). stoltz2.caltech.edu (2013). [Link]
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Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central (2011). [Link]
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Protocol Thermogravimetric Analysis (TGA). EPFL (n.d.). [Link]
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Palladium-catalysed asymmetric allylic alkylation in the presence of a chiral 'light fluorous' phosphine ligand. Chemical Communications (2003). [Link]
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Dynamic control of chirality in phosphine ligands for enantioselective catalysis. ResearchGate (2015). [Link]
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Phosphine ligands and catalysis. Gessner Group (n.d.). [Link]
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Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. MDPI (2021). [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central (2020). [Link]
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Solvent effects in square planar complexes: Kinetics of substitution at [1-(2-hydroxyphenyl)-3,5-diphenylformazanato]palladium(II) complexes. ResearchGate (1995). [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online (n.d.). [Link]
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Applications of Josiphos ligands. ResearchGate (n.d.). [Link]
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Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution. ResearchGate (2013). [Link]
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Important industrial applications of Josiphos ligands. ResearchGate (n.d.). [Link]
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Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate (2018). [Link]
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Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. ACS Publications (2003). [Link]
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Tertiary Phosphine as Ligand. Dalal Institute (n.d.). [Link]
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Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Models with Experimental Data in Drug Discovery
Introduction: The Imperative of the Iterative Cycle
In modern drug discovery, the journey from a promising idea to a clinical candidate is no longer a linear path but a dynamic, iterative cycle between computational prediction and experimental verification.[1][2] Computational, or in silico, models offer unprecedented speed and scale, allowing us to screen vast chemical libraries, predict biological activities, and generate novel therapeutic hypotheses at a fraction of the cost and time of traditional methods.[3][4][5] However, these predictions remain theoretical until anchored in the complex reality of biological systems. The predictive power of any in silico model is only as strong as its validation against real-world experimental data.[1][6][7]
This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth framework for the critical process of cross-validation. We will explore the causality behind methodological choices, detail self-validating protocols for both computational and experimental arms, and establish a clear workflow for integrating these disciplines. The goal is not merely to confirm a prediction but to create a synergistic loop where experimental outcomes refine and enhance the predictive accuracy of future computational models, ultimately accelerating the delivery of novel therapeutics.[8]
The Computational Arm: Building and Pre-Validating the Hypothesis
The initial phase involves generating a testable hypothesis using computational tools. The choice of model is dictated by the available data and the specific biological question. A core principle of trustworthiness is that any computational method must first be rigorously validated on its own terms before its predictions are taken to the bench.
Common Computational Approaches in Drug Discovery:
-
Molecular Docking: Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[9] It is fundamental for structure-based drug design, where the 3D structure of the target protein is known.
-
Quantitative Structure-Activity Relationship (QSAR): These models correlate variations in the chemical structure of compounds with their biological activity.[3] They are ligand-based and essential when the target structure is unknown. Journals increasingly require that QSAR models be validated with new experimental data that test their predictive power.[10]
-
Machine Learning (ML) and AI: Advanced algorithms that can learn complex patterns from large datasets to predict a wide range of properties, from target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to designing novel compounds from scratch.[3][11]
Causality in Model Selection and Internal Validation:
The choice of a computational model is a critical first step. A structure-based docking model is appropriate when a high-resolution crystal structure of the target is available. In its absence, a ligand-based approach like QSAR, built on a robust dataset of known active and inactive compounds, is the logical choice.
Before any experimental work begins, the model must undergo rigorous internal validation to ensure its predictions are not due to chance or overfitting.[12] This is a non-negotiable step for scientific integrity. Key techniques include:
-
k-Fold Cross-Validation: The dataset is partitioned into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining one, a process repeated k times. This provides a robust estimate of the model's performance on unseen data.[13][14]
-
Independent/Hold-Out Test Set: A portion of the data is set aside and is not used at any stage of model training or tuning.[14] Testing the final model on this "blinded" dataset gives the most realistic measure of its prospective performance.[6]
A model that fails rigorous internal validation should not proceed to experimental validation, as this would waste valuable resources. Only predictions from a robustly validated model can be considered credible hypotheses.
Workflow: A Foundational Computational Protocol
This protocol outlines a standard workflow for identifying potential "hit" compounds from a large library against a protein target.
-
Target Preparation:
-
Obtain a high-resolution 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Using software like AutoDock Tools, prepare the receptor by removing water molecules, adding polar hydrogens, and assigning atomic charges.[15] This step is crucial for accurately simulating the electrostatic environment of the binding site.
-
-
Ligand Library Preparation:
-
Acquire a library of small molecules in 3D format (e.g., from ZINC or vendor databases).
-
Process the ligands to assign appropriate protonation states (typically at pH 7.4) and generate various conformations to allow for flexibility during docking.
-
-
Binding Site Definition:
-
Identify the target binding pocket. This can be based on the location of a known co-crystallized ligand or predicted using pocket-finding algorithms.
-
Define a "grid box" that encompasses the entire binding site. The docking algorithm will confine its search to this space, increasing efficiency.
-
-
Docking Simulation & Scoring:
-
Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically place each ligand into the binding site and score its pose.[9]
-
The scoring function estimates the binding free energy (e.g., in kcal/mol), which is used to rank the compounds. It's critical to remember that these scores are not absolute binding energies but a means of prioritization.[11]
-
-
Post-Docking Filtering and Hit Selection:
-
Analyze the top-ranked poses. A credible hit should form plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.
-
Apply additional filters, such as physicochemical properties (e.g., Lipinski's Rule of Five) and visual inspection, to select a diverse and promising set of compounds for experimental testing.
-
The Experimental Arm: Grounding Predictions in Biological Reality
Once a computational model generates a prioritized list of candidate compounds, the next step is to test these predictions at the bench. The choice of experimental assay must directly address the prediction made by the model. If the model predicts high binding affinity, a biochemical binding assay is the logical first step.
Key Experimental Validation Techniques
-
Biophysical and Biochemical Assays (Direct Binding): These methods directly measure the interaction between the compound and its purified target protein, providing a clear validation of docking predictions.
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the compound over it. It measures binding in real-time, providing kinetic data (on- and off-rates) and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, enthalpy, entropy).
-
-
Cell-Based Assays (Functional Response): These assays measure the biological effect of the compound on living cells, validating predictions of functional activity (e.g., inhibition or activation).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be adapted to measure the inhibition of a target enzyme or the modulation of a downstream signaling event.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): Determine the compound's effect on cell proliferation or cytotoxicity, crucial for oncology or anti-infective drug discovery.
-
Reporter Gene Assays: Used when the target is a receptor or transcription factor. The assay measures the expression of a reporter gene (e.g., luciferase) that is under the control of the target protein.
-
Workflow: A Foundational Experimental Protocol
This protocol is used to assess the cytotoxicity of compounds identified from a virtual screen against a cancer cell line.
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549 for lung cancer) under standard conditions (37°C, 5% CO2).
-
Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and non-linear assay response.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in culture medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Self-Validation: Include a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Staurosporine). These controls are essential to confirm the assay is performing correctly.
-
Remove the old medium from the cells and add the compound-containing medium. Incubate for a set period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the negative control (vehicle-treated cells), which represents 100% viability.
-
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Integration and the Feedback Loop: From Data to Insight
The core of cross-validation lies in the objective comparison of computational and experimental data. A successful outcome is not just one where the "best" predicted compound is the most active experimentally. True validation comes from observing a statistically significant correlation across a range of tested compounds.
// Define nodes comp_model [label="1. Computational Model\n(e.g., Docking, QSAR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prediction [label="2. Generate Predictions\n(Ranked Compound List)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exp_val [label="3. Experimental Validation\n(In Vitro / In Vivo Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_comp [label="4. Data Comparison\n(Correlation Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; refine [label="5. Refine Model\n(Incorporate Experimental Data)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; new_cycle [label="Start New Cycle\n(Improved Predictions)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges comp_model -> prediction [label="Hypothesis Generation"]; prediction -> exp_val [label="Select Hits for Testing"]; exp_val -> data_comp [label="Generate IC50, Kd values"]; data_comp -> refine [label="Identify True/False Positives\nEstablish SAR"]; refine -> comp_model [style=dashed, label="Feedback Loop"]; refine -> new_cycle [label="Next Design Phase"]; } dot Caption: The virtuous cycle of drug discovery, where computational predictions are tested experimentally, and the results are fed back to improve the underlying model for the next round of design and prediction.
Data Presentation: Comparing In Silico and In Vitro Results
A crucial step is to organize the data in a clear, comparable format.
| Compound ID | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) | Experimental KD (µM) | Validation Outcome |
| Cmpd-001 | -10.2 | 0.5 | 0.2 | True Positive |
| Cmpd-002 | -9.8 | 1.2 | 0.8 | True Positive |
| Cmpd-003 | -9.5 | > 100 | Not Determined | False Positive |
| Cmpd-004 | -7.1 | 25.0 | 18.0 | True Negative |
| Cmpd-005 | -6.8 | 85.0 | > 50 | True Negative |
Interpreting the Results:
-
True Positives: The model correctly predicted high-affinity binders that were confirmed experimentally. These are your lead candidates.
-
False Positives: The model predicted high affinity, but the compounds were inactive. These are the most valuable for model refinement. Analyzing why the model failed (e.g., incorrect scoring, unaccounted-for water molecules, protein flexibility) provides direct insights for improving the algorithm or the preparation protocol.[6]
-
True/False Negatives: Analyzing compounds predicted to be inactive is also important for assessing the model's overall accuracy and specificity.[13]
The ultimate goal is to use this validated learning. The experimental data from the first round—both the hits and the misses—should be used to retrain and refine the computational model.[8] This may involve adjusting scoring functions, building a more robust QSAR model with new data points, or exploring different docking protocols. This refined model will then generate more accurate predictions in the next cycle, creating a powerful engine for lead optimization.
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A Researcher's Guide to Recent Advances in Nonsymmetrical P,N-Ligands for Asymmetric Catalysis
Introduction: The Paradigm Shift from Symmetry to Strategic Nonsymmetry
For decades, the design of chiral ligands for asymmetric catalysis was dominated by the principle of C₂ symmetry.[1][2][3] The rationale was elegant and practical: a C₂-symmetric ligand, by possessing two identical coordinating groups, reduces the number of possible diastereomeric transition states, simplifying the catalytic system and often leading to higher enantioselectivity.[4] Privileged ligand families like BINAP and DIOP became foundational tools in the synthetic chemist's arsenal, enabling landmark achievements in industrial processes like the L-Dopa synthesis.[2]
However, the very nature of a catalytic cycle involves intermediates that are inherently nonsymmetrical.[1][4] This fundamental observation sparked a paradigm shift: if the catalyst-substrate complex is nonsymmetrical, why should the ligand be symmetrical? This question paved the way for the exploration of nonsymmetrical ligands, particularly those featuring distinct donor atoms, with P,N-ligands emerging as a highly successful class.[1][2][5][6]
This guide provides an in-depth review of recent advances in the field of nonsymmetrical P,N-ligands. We will explore the design principles that make them so effective, compare the performance of leading ligand families with supporting experimental data, and provide practical insights for their application in key catalytic transformations.
The Causality of P,N-Ligand Efficacy
The power of P,N-ligands stems from the deliberate combination of a "soft" phosphorus donor with a "hard" nitrogen donor.[1] This electronic disparity creates a unique and highly tunable environment at the metal center.
-
Phosphorus Atom: Typically a phosphine, it acts as a soft, π-accepting ligand. Its steric bulk and electronic properties can be extensively modified.
-
Nitrogen Atom: Often part of a heterocycle like an oxazoline or quinoline, it acts as a hard, σ-donating ligand.
This electronic differentiation is crucial. Due to the differing trans-influence of the P and N atoms, the two coordination sites on the metal trans to the ligand become electronically distinct.[2][4] This allows the catalyst to discriminate between two ends of a prochiral substrate, such as an allyl group, promoting highly regioselective and enantioselective transformations.[1][2]
Figure 1: Conceptual comparison of metal complexes with C₂-symmetric vs. nonsymmetrical ligands.
Major Classes of Nonsymmetrical P,N-Ligands: A Comparative Overview
The modularity in the synthesis of P,N-ligands has led to the development of several "privileged" structural classes. We will focus on two of the most successful and versatile families: Phosphinooxazolines (PHOX) and axially chiral biaryl ligands like QUINAP and PINAP.
Phosphinooxazolines (PHOX): The Power of Modularity
First introduced independently by the groups of Pfaltz, Helmchen, and Williams, phosphinooxazoline (PHOX) ligands have become a cornerstone of asymmetric catalysis.[1] Their success is largely due to their highly modular and easily accessible synthesis, which allows for systematic tuning of both steric and electronic properties.[1][7]
Synthesis Workflow: The general synthesis starts from a chiral amino alcohol, which is converted to the oxazoline ring. The phosphine group is then introduced onto the aryl backbone. This modular approach allows for variation in three key positions:
-
The Oxazoline Substituent (R¹): Controls the steric environment near the N-donor.
-
The Phosphine Substituent (R²): Modifies the steric bulk and electronic nature of the P-donor.
-
The Backbone: Can be altered to change the bite angle and overall geometry.
Figure 2: Modular synthesis workflow for PHOX ligands.
Performance in Catalysis: PHOX ligands have proven exceptionally effective in a wide range of reactions, most notably in palladium-catalyzed asymmetric allylic substitution (AAS) and iridium-catalyzed asymmetric hydrogenation.[1][7][8]
Table 1: Performance Comparison of PHOX Ligands in Pd-Catalyzed Allylic Alkylation of rac-1,3-diphenylallyl acetate
| Ligand (R¹ / R²) | Nucleophile | Yield (%) | ee (%) | Source |
| (S)-iPr-PHOX (i-Pr / Ph) | Dimethyl malonate | >95 | 99 | [1] |
| (S)-tBu-PHOX (t-Bu / Ph) | Dimethyl malonate | >95 | 99 | [1][9] |
| (S)-PHOX (H / Ph) | Dimethyl malonate | 98 | 87 | [1] |
| (S)-tBu-PHOX (t-Bu / o-Tol) | Dimethyl malonate | 98 | 99 | [1] |
| (S)-tBu-PHOX (t-Bu / Ph) | Nitromethane | 88 | 95 | [1] |
As the data shows, the steric bulk on the oxazoline ring (R¹) is critical. The tert-butyl substituted ligand consistently delivers higher enantioselectivity than the isopropyl or unsubstituted variants. This highlights the importance of the modular design for reaction optimization.[1][9]
Axially Chiral Ligands: QUINAP and PINAP
The QUINAP (QUinoline Naphthyl Phosphine) and PINAP (PhthalazINe nAPhthyl phosphine) families represent a different design philosophy based on atropisomerism—chirality arising from hindered rotation around a single bond.[10][11] These ligands possess a biaryl backbone where a quinoline or phthalazine (N-containing) ring is linked to a naphthyl (P-containing) ring.
Synthesis and Resolution: The synthesis of these ligands was historically challenging, often requiring classical resolution.[10] However, recent breakthroughs, such as the palladium-catalyzed dynamic kinetic resolution (DKR) reported by Stoltz and Virgil, have made them much more accessible.[12][13] This DKR approach allows for the atroposelective synthesis of QUINAP and its derivatives in high enantiomeric excess from racemic precursors.[12][13]
Performance in Catalysis: QUINAP and its analogues have excelled in reactions where traditional ligands have struggled. They are particularly renowned for their performance in rhodium-catalyzed asymmetric hydroboration and diboration, and copper-catalyzed conjugate additions.[10][14]
Table 2: Performance Comparison of Axially Chiral P,N-Ligands in Asymmetric Catalysis
| Ligand | Reaction | Substrate | Yield (%) | ee (%) | Source |
| (S)-QUINAP | Rh-Hydroboration | Styrene | 85 | 90 | [10][14] |
| (S)-QUINAP | Rh-Diboration | trans-β-Methylstyrene | 75 | 95 | [14] |
| (R,Ra)-PINAP | Cu-Conjugate Addition | Cyclohexenone + Phenylacetylene | 94 | 95 | [14] |
| (R,Ra)-PINAP | Ag-Azomethine Cycloaddition | Acrylate + Imine | >95 | 98 | [14] |
| (S)-QUINAP | Pd-Allylic Alkylation | rac-1,3-diphenylallyl acetate | 98 | 98 | [10] |
The data demonstrates the broad utility of these ligands across different metals (Rh, Cu, Ag, Pd) and reaction types. The subtle structural change from QUINAP to PINAP can be leveraged to tune reactivity and selectivity for specific applications, such as the conjugate addition of alkynes where PINAP ligands showed superior performance.[14]
Catalytic Application Focus: Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most powerful methods for creating chiral centers. While C₂-symmetric diphosphine ligands like BINAP are famous in this area, nonsymmetrical P,N-ligands have carved out a critical niche, particularly for challenging substrates.[1][8] Iridium complexes of P,N-ligands, especially PHOX, have emerged as superior catalysts for the hydrogenation of unfunctionalized and sterically hindered olefins.[1][8]
Figure 3: Simplified catalytic cycle for Ir/P,N-catalyzed asymmetric hydrogenation.
The P,N-ligand's role is critical in the migratory insertion step, where its unique steric and electronic profile dictates the facial selectivity of hydride transfer to the coordinated olefin, thereby setting the final product's stereochemistry.
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) with a (S)-tBu-PHOX Ligand
This protocol is a representative example based on widely published procedures for the benchmark reaction between rac-1,3-diphenylallyl acetate and dimethyl malonate.[1][15]
Objective: To synthesize (S)-dimethyl 2-(1,3-diphenylallyl)malonate with high enantioselectivity.
Materials:
-
[Pd(allyl)Cl]₂ (Palladium precursor)
-
(S)-tBu-PHOX (Ligand)
-
rac-1,3-diphenylallyl acetate (Substrate)
-
Dimethyl malonate (Nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA, Base activator)
-
Potassium acetate (KOAc, Additive)
-
Dichloromethane (CH₂Cl₂, Anhydrous)
Self-Validating System: This protocol is designed to be self-validating. Successful execution, based on literature precedent, should yield the product in >95% conversion with an enantiomeric excess of approximately 99% ee, which can be verified by chiral HPLC analysis.
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ):
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Pd(allyl)Cl]₂ (e.g., 1.0 mol%) and (S)-tBu-PHOX (e.g., 2.2 mol%).
-
Add anhydrous CH₂Cl₂ (e.g., 1.0 M concentration with respect to substrate).
-
Stir the mixture at room temperature for 20-30 minutes. The solution should become pale yellow, indicating the formation of the active catalyst complex. The causality here is that the ligand displaces the allyl and chloride ligands to form the active Pd-PHOX species.
-
-
Reaction Assembly:
-
To the catalyst solution, add rac-1,3-diphenylallyl acetate (1.0 equiv).
-
In a separate vial, prepare the nucleophile solution by dissolving dimethyl malonate (e.g., 1.2 equiv) in a small amount of CH₂Cl₂. Add BSA (e.g., 1.3 equiv) and a catalytic amount of KOAc (e.g., 1 mol%). BSA acts as a mild base to deprotonate the malonate in situ, forming the soft nucleophile required for the reaction. KOAc can act as a co-catalyst.
-
Add the nucleophile solution dropwise to the Schlenk tube containing the catalyst and substrate.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.
-
-
Analysis:
-
Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee%) by chiral stationary phase HPLC (e.g., using a Chiralcel OD-H or similar column).
-
Conclusion and Future Outlook
Nonsymmetrical P,N-ligands have successfully transitioned from a conceptual novelty to an indispensable tool in modern asymmetric catalysis. Their inherent electronic and steric nonsymmetry provides a powerful handle for achieving selectivities that are often inaccessible with traditional C₂-symmetric ligands.[1][5] The modularity of frameworks like PHOX and the development of efficient syntheses for axially chiral systems like QUINAP have solidified their status as "privileged" ligand classes.[1][9][12]
Future advancements will likely focus on:
-
Novel Backbones: Moving beyond common frameworks to explore new chiral scaffolds that offer unique bite angles and steric environments.
-
Base Metal Catalysis: Adapting P,N-ligand designs for more sustainable and earth-abundant metals like iron, nickel, and copper.[16]
-
Mechanistic Elucidation: Deeper computational and experimental studies to refine the understanding of how ligand structure dictates catalytic performance, enabling more rational, less empirical ligand design.
For researchers and drug development professionals, a thorough understanding of the principles and applications of nonsymmetrical P,N-ligands is no longer optional—it is essential for pushing the boundaries of efficient and selective chemical synthesis.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
The core principle of this guide is risk mitigation through understanding the compound's likely hazardous characteristics. The diphenylphosphane group suggests potential pyrophoricity (spontaneous ignition in air) and reactivity, characteristic of many phosphine derivatives.[1][2] Organophosphorus compounds as a class are noted for their potential toxicity.[3][4][5] Therefore, the following procedures are designed to address these potential hazards comprehensively.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal begins, a thorough risk assessment is paramount. Based on its structure, (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane should be treated as a hazardous substance with the following potential characteristics:
-
Pyrophoric/Air-Sensitive: The diphenylphosphane component suggests a risk of spontaneous ignition upon contact with air.[1][2]
-
Toxic: Organophosphorus compounds can be toxic if inhaled, ingested, or absorbed through the skin.[5]
-
Irritant: The compound may cause skin and eye irritation.[6][7]
-
Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.[1][4]
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility chart if available. | To prevent skin contact and absorption of the potentially toxic and irritating compound. |
| Eye Protection | Chemical safety goggles and a face shield. | To provide complete protection against splashes and potential energetic reactions. |
| Lab Coat | Flame-retardant lab coat. | To protect against splashes and, crucially, to provide a barrier in case of fire due to the potential pyrophoric nature of the compound. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | To prevent inhalation of any powders, aerosols, or vapors, which may be toxic. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] The following steps provide a "cradle-to-grave" approach to managing this waste stream.[10][11]
Step 1: Deactivation of Grossly Contaminated Materials (If Safe and Permissible)
For residual amounts of the compound on glassware or other equipment, a cautious deactivation step may be considered, but only by highly experienced personnel and with prior approval from your institution's Environmental Health and Safety (EHS) department. A common method for deactivating pyrophoric phosphines is slow and controlled oxidation.
Caution: This procedure can be hazardous and should only be performed if you have the appropriate expertise and facilities. If in doubt, proceed directly to Step 2.
-
Inert Atmosphere: Ensure the contaminated item is under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Dilution: Rinse the item with a high-boiling, aprotic solvent (e.g., toluene or THF) to dilute the reactive compound.
-
Controlled Oxidation: Slowly and carefully introduce a dilute solution of an oxidizing agent (e.g., iodine in toluene) or allow for very slow air oxidation by bubbling air through the solution under controlled conditions. This should be done at a low temperature to manage the reaction rate.
-
Aqueous Quench: Once the reaction is complete (as indicated by a change in color or cessation of heat evolution), the solution can be cautiously quenched with a protic solvent like isopropanol, followed by water.
-
Waste Collection: The resulting solution must be collected as hazardous waste.
Step 2: Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions in the waste container.[3]
-
Designated Waste Container: Use a dedicated, robust, and leak-proof container for all this compound waste. The container should be compatible with the chemical; a glass or high-density polyethylene (HDPE) container is often suitable.[12]
-
Solid Waste:
-
Carefully transfer any solid waste (e.g., residual powder, contaminated weigh boats) into the designated hazardous waste container.
-
Contaminated disposables (e.g., gloves, wipes, silica gel) should be placed in a sealed plastic bag before being added to the main waste container to minimize dust and air exposure.[13]
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, compatible liquid waste container.
-
Do not mix this waste with other waste streams, especially aqueous or acidic waste, without explicit permission from your EHS department.[3]
-
Step 3: Labeling and Storage
Accurate labeling is a legal requirement and essential for safety.
-
Labeling: Clearly label the waste container with the following information:
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be well-ventilated, away from heat and ignition sources, and separate from incompatible materials.[2]
-
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Documentation: Complete all necessary hazardous waste manifests or tracking documents as required by your institution and local regulations. This ensures a complete record from waste generation to final disposal.[14]
III. Emergency Preparedness
-
Spill Response: In case of a spill, evacuate the area and alert your EHS department immediately. Do not attempt to clean up a spill of a potentially pyrophoric material unless you are trained to do so. A spill kit with dry, non-combustible absorbents like sand or earth should be available.[3]
-
Fire Response: For fires involving this material, a Class D fire extinguisher (for combustible metals) is recommended. Do not use water, as it may react with the phosphine derivative.[3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
For the pioneering researchers and scientists in drug development, the introduction of novel reagents is the lifeblood of discovery. (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, a complex phosphine ligand, represents a significant tool in the synthesis of complex molecules. However, its unique structure necessitates a thorough understanding of its handling characteristics to ensure both experimental success and, most importantly, laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment
-
Air Sensitivity: The presence of the phosphine group is the primary concern. Trivalent phosphines are susceptible to oxidation in the presence of air, which can affect the reactivity and integrity of the ligand.[1][2] While this specific bulky phosphine is likely a solid and less pyrophoric than simpler liquid phosphines, minimizing air exposure is crucial.[2]
-
Inhalation and Contact Hazards: The aromatic nature of the isoquinoline and naphthalene components suggests that the compound should be handled as a potential irritant. Fine dust particles may cause respiratory tract irritation. Skin and eye contact may also lead to irritation.[3][4]
-
Thermal Decomposition: In the event of a fire, thermal decomposition can lead to the release of irritating gases and toxic phosphorus oxides.[3][5]
Table 1: Hazard Profile and Associated Risks
| Hazard Class | Description | Potential Consequences |
| Air-Sensitive Solid | The diphenylphosphine moiety is susceptible to oxidation. | Loss of reagent activity, inconsistent experimental results. |
| Skin/Eye Irritant | Aromatic components may cause irritation upon contact. | Redness, discomfort, or more severe reactions with prolonged exposure.[3][4] |
| Inhalation Hazard | As a fine powder, it can be inhaled, causing respiratory irritation. | Coughing, shortness of breath. |
| Toxic Decomposition | Combustion may produce hazardous phosphorus oxides. | Inhalation of toxic fumes.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is dictated by the specific task and the associated risk of exposure.[6][7][8]
-
Eye Protection: Chemical splash goggles are mandatory at all times. In situations with a higher risk of splashes or powder dispersal, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully fastened. Ensure that clothing fully covers the skin.
-
Respiratory Protection: For routine handling in a well-ventilated fume hood or glove box, additional respiratory protection is typically not required. If there is a risk of generating dust in an open environment, a NIOSH-approved respirator with particulate filters should be used.
Table 2: Recommended PPE for Specific Tasks
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Chemical splash goggles and face shield | Nitrile gloves | Flame-retardant lab coat | Not required in a fume hood or glove box |
| Reaction Setup | Chemical splash goggles | Nitrile gloves | Flame-retardant lab coat | Not required with proper engineering controls |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves | Flame-retardant lab coat | NIOSH-approved respirator with particulate filters |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Given the air-sensitive nature of this compound, all manipulations should be performed under an inert atmosphere.[1][9] A glove box is the ideal environment; however, if one is not available, Schlenk line techniques can be employed with careful planning.[2][10][11]
Weighing and Transferring the Solid
-
Preparation: Ensure all glassware is clean, dry, and free of any residual moisture.[10] If using a Schlenk flask, it should be oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere:
-
Glove Box: Transfer the required amount of this compound from its storage container to a pre-tared vial or flask inside the glove box.
-
Schlenk Line: If a glove box is unavailable, quickly transfer the solid in a fume hood with minimal exposure to the atmosphere. A "ghetto-glove box" approach, such as using a box filled with argon, can further minimize oxidation.[2]
-
-
Dissolution: If the experimental procedure calls for a solution, add the degassed solvent to the flask containing the solid under a positive pressure of inert gas.
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Workflow for handling the air-sensitive phosphine ligand.
Emergency Procedures and Disposal
Spill Management
-
Small Spills: In a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[3]
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container.
-
Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain. Partially spent materials should be handled with care to prevent the release of phosphine gas.[12]
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their synthetic strategies, fostering innovation while maintaining the highest standards of laboratory safety.
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
